7-Methylbenzofuran-3(2H)-one
Description
Properties
IUPAC Name |
7-methyl-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-6-3-2-4-7-8(10)5-11-9(6)7/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLLIMIJMRLFCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70217042 | |
| Record name | 7-Methyl-3(2H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70217042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669-04-5 | |
| Record name | 7-Methyl-3(2H)-benzofuranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=669-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyl-3(2H)-benzofuranone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000669045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methyl-3(2H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70217042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 7-Methylbenzofuran-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of a robust and reliable method for the synthesis of 7-Methylbenzofuran-3(2H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The presented methodology is grounded in established chemical principles and offers a clear, step-by-step approach for laboratory application.
Introduction: The Significance of the Benzofuranone Core
Benzofuran-3(2H)-one, also known as coumaranone, and its derivatives are prominent structural motifs found in a wide array of biologically active natural products and synthetic compounds. Their versatile chemical nature and diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, have established them as privileged scaffolds in the pursuit of novel therapeutic agents. The targeted synthesis of specific analogues, such as this compound, is crucial for the systematic exploration of structure-activity relationships (SAR) and the development of next-generation pharmaceuticals.
This guide focuses on a classical and efficient two-step synthetic sequence: the Williamson ether synthesis of a key precursor, 2-methylphenoxyacetic acid, followed by an intramolecular Friedel-Crafts acylation to construct the target benzofuranone ring system.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is strategically divided into two main stages. This approach allows for the efficient construction of the target molecule from readily available starting materials.
Caption: Overall synthetic strategy for this compound.
Part 1: Synthesis of the Precursor - 2-Methylphenoxyacetic Acid
The initial step involves the synthesis of 2-methylphenoxyacetic acid (also known as o-cresoxyacetic acid) via a Williamson ether synthesis. This classic nucleophilic substitution reaction provides a high yield of the desired precursor.
Reaction Mechanism: Williamson Ether Synthesis
The reaction proceeds through the deprotonation of o-cresol with a base, typically sodium hydroxide, to form the more nucleophilic sodium o-cresolate. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid (or its sodium salt) and displacing the chloride leaving group to form the ether linkage.
Caption: Mechanism of 2-Methylphenoxyacetic Acid Synthesis.
Experimental Protocol: Synthesis of 2-Methylphenoxyacetic Acid
This protocol is adapted from established procedures for the synthesis of phenoxyacetic acids.[1][2][3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| o-Cresol | 108.14 | 10.81 g | 0.10 |
| Sodium Hydroxide | 40.00 | 8.80 g | 0.22 |
| Chloroacetic Acid | 94.50 | 9.45 g | 0.10 |
| Water | 18.02 | ~150 mL | - |
| Concentrated HCl | ~37% | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8.80 g (0.22 mol) of sodium hydroxide in 50 mL of water.
-
To the stirred sodium hydroxide solution, add 10.81 g (0.10 mol) of o-cresol. The mixture will warm up as the sodium o-cresolate forms.
-
In a separate beaker, carefully dissolve 9.45 g (0.10 mol) of chloroacetic acid in 50 mL of water.
-
Slowly add the chloroacetic acid solution to the flask containing the sodium o-cresolate.
-
Heat the reaction mixture to reflux and maintain it for 1.5 to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 1-2. This will precipitate the 2-methylphenoxyacetic acid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the white solid product by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from hot water or a suitable organic solvent mixture (e.g., ethanol/water) to yield pure 2-methylphenoxyacetic acid.
-
Dry the purified product in a vacuum oven.
Expected Yield: 80-90%
Part 2: Synthesis of this compound
The final step in the synthesis is the intramolecular Friedel-Crafts acylation of 2-methylphenoxyacetic acid. This cyclization is effectively promoted by a strong dehydrating acid, with polyphosphoric acid (PPA) being a classical and reliable choice.[4][5][6]
Reaction Mechanism: Intramolecular Friedel-Crafts Acylation
The reaction is initiated by the protonation of the carboxylic acid by PPA, which facilitates the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution. The regioselectivity of this cyclization is directed by the substituents on the aromatic ring. The ortho-methyl group is an activating group and, along with the ether oxygen, directs the acylation to the para position relative to the methyl group, leading to the formation of the desired 7-methyl substituted benzofuranone.
Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of this compound
This protocol is based on general procedures for the PPA-catalyzed cyclization of phenoxyacetic acids.[4][5][6]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methylphenoxyacetic Acid | 166.17 | 5.00 g | 0.03 |
| Polyphosphoric Acid (PPA) | - | ~50 g | - |
| Crushed Ice | - | ~200 g | - |
| Diethyl Ether | 74.12 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask, place 50 g of polyphosphoric acid and heat it to 60-70 °C with stirring to reduce its viscosity.
-
To the warm PPA, add 5.00 g (0.03 mol) of 2-methylphenoxyacetic acid in portions.
-
After the addition is complete, heat the reaction mixture to 90-100 °C and maintain this temperature for 1-2 hours. The reaction should be monitored by TLC for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature. The mixture will become highly viscous.
-
Carefully pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution to remove any unreacted starting material, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) or by recrystallization from a suitable solvent to afford the pure product.
Expected Yield: 60-75%
Characterization of this compound
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic protons: δ 7.0-7.3 ppm (m, 3H)
-
Methylene protons (-CH₂-): δ 4.6-4.8 ppm (s, 2H)
-
Methyl protons (-CH₃): δ 2.3-2.5 ppm (s, 3H)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Carbonyl carbon (C=O): δ ~200-205 ppm
-
Aromatic carbons: δ ~110-160 ppm
-
Methylene carbon (-CH₂-): δ ~70-75 ppm
-
Methyl carbon (-CH₃): δ ~15-20 ppm
-
-
IR (KBr, cm⁻¹):
-
C=O stretch (ketone): ~1710-1730 cm⁻¹
-
C-O-C stretch (ether): ~1200-1300 cm⁻¹
-
Aromatic C-H stretch: ~3000-3100 cm⁻¹
-
-
Mass Spectrometry (EI):
-
M⁺: m/z = 148.05
-
Safety and Handling
-
o-Cresol: Toxic and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Chloroacetic Acid: Highly corrosive and toxic. Handle with extreme care in a fume hood, wearing appropriate PPE.
-
Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.
-
Polyphosphoric Acid (PPA): Corrosive and will cause severe burns upon contact. It is also highly viscous and can be difficult to handle. Warm to reduce viscosity. The workup procedure involving the addition of the reaction mixture to ice is highly exothermic and should be performed with caution.
-
Diethyl Ether: Highly flammable. Use in a well-ventilated area, away from ignition sources.
Conclusion
This technical guide outlines a reliable and well-established synthetic route to this compound. By following the detailed protocols for the Williamson ether synthesis of the 2-methylphenoxyacetic acid precursor and its subsequent intramolecular Friedel-Crafts acylation, researchers can efficiently obtain this valuable heterocyclic compound. The provided mechanistic insights and expected characterization data will aid in the successful execution and verification of the synthesis. As with all chemical procedures, adherence to safety protocols is paramount.
References
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- Comprehensive process for the preparation of 4-chloro-2-methylphenoxyacetic acid. PL211851B1.
- The Design, synthesis, characterization and biological evaluation, of some novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives.
- Method and device for preparing o-tolyloxy acetic acid through continuous condens
- 2-Methylphenoxyacetic Acid Synthesis Lab Report. Bartleby.com.
- Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes. Beilstein Journal of Organic Chemistry. 2016.
- Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid. CN112479863A.
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Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. 2021. [Link]
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Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
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- Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzoannulen-7-ols. Beilstein Journal of Organic Chemistry. 2021.
- Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids.
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7-Methylbenzofuran-3(2H)-one chemical properties and structure
An In-depth Technical Guide to 7-Methylbenzofuran-3(2H)-one: Properties, Synthesis, and Applications in Drug Discovery
Introduction
The benzofuran scaffold is a prominent heterocyclic system recognized as a "privileged structure" in medicinal chemistry. Its derivatives are ubiquitous in nature and have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Within this class, the benzofuran-3(2H)-one core represents a versatile synthetic intermediate, offering multiple reactive sites for chemical modification.
This technical guide provides a comprehensive scientific profile of a specific derivative, This compound . As this compound is not extensively documented in commercial or public databases, this paper serves as an expert guide for researchers and drug development professionals. It synthesizes data from related analogues and foundational chemical principles to predict its properties, outline plausible synthetic routes, and discuss its potential as a strategic building block in the synthesis of novel therapeutic agents.
Chemical Identity and Structural Analysis
This compound is a bicyclic organic compound featuring a benzene ring fused to a dihydrofuranone ring. The methyl group at the C7 position and the ketone at the C3 position are key features that define its chemical character and reactivity.
-
IUPAC Name: 7-methyl-1-benzofuran-3(2H)-one
-
Molecular Formula: C₉H₈O₂
-
Molecular Weight: 148.16 g/mol
-
Core Structure: The molecule consists of a stable aromatic benzene ring fused to a five-membered furanone ring. The carbonyl group at position 3 introduces polarity and a key reactive site. The methylene group at position 2 is adjacent to the carbonyl, rendering its protons acidic and available for enolate chemistry. The methyl group at C7 influences the molecule's steric and electronic properties, which can be critical for its interaction with biological targets.
Figure 1. Chemical Structure of this compound.
Physicochemical and Spectroscopic Profile: A Predictive Analysis
While experimental data for this specific molecule is scarce, its properties can be reliably predicted based on the well-characterized parent compound, benzofuran-3(2H)-one, and related structures.
Physicochemical Properties
The introduction of a methyl group is expected to slightly increase the lipophilicity (logP) and boiling point compared to the unsubstituted parent compound, while having a minor effect on solubility in polar solvents.
| Property | Predicted Value | Unit | Rationale / Source |
| Molecular Weight | 148.16 | g/mol | Calculated |
| XLogP3 | ~1.9 | Estimated based on parent compound (1.1)[4] and addition of a methyl group. | |
| Boiling Point | > 250 | °C | Estimated to be higher than the parent compound (248.5 °C).[5] |
| Melting Point | Not Determined | °C | Highly dependent on crystal packing; requires experimental data. |
| Water Solubility | Low | mg/L | Expected to be poorly soluble based on related structures.[6] |
Predicted Spectroscopic Data
Understanding the spectroscopic signature is critical for reaction monitoring and structural confirmation. The following predictions are based on standard spectroscopic principles and data from analogous benzofuran structures.[7][8][9]
-
¹H NMR (in CDCl₃, 400 MHz):
-
Aromatic Protons (δ 7.0-7.5 ppm): Three protons on the benzene ring would appear in this region. The proton at C4 would likely be a doublet, the proton at C5 a triplet, and the proton at C6 a doublet, reflecting their coupling patterns.
-
Methylene Protons (δ ~4.6 ppm): The two protons at the C2 position, being adjacent to the carbonyl group, would appear as a sharp singlet.
-
Methyl Protons (δ ~2.3 ppm): The three protons of the methyl group at C7 would also appear as a distinct singlet.
-
-
¹³C NMR (in CDCl₃, 100 MHz):
-
Carbonyl Carbon (δ ~195-200 ppm): A characteristic peak for the ketone carbonyl would be observed in this downfield region.
-
Aromatic Carbons (δ ~110-155 ppm): Six distinct signals are expected for the six carbons of the benzene ring.
-
Methylene Carbon (δ ~70-75 ppm): The C2 carbon would appear in this region.
-
Methyl Carbon (δ ~15-20 ppm): The C7-methyl carbon would produce a signal in the upfield aliphatic region.
-
-
Infrared (IR) Spectroscopy:
-
C=O Stretch (~1715 cm⁻¹): A strong, sharp absorption band characteristic of a five-membered ring ketone.[9]
-
C-O-C Stretch (~1250-1050 cm⁻¹): Absorption bands corresponding to the aryl-ether stretching vibrations.
-
C-H Aromatic/Aliphatic Stretches (~3100-2850 cm⁻¹): Standard C-H stretching bands.
-
-
Mass Spectrometry (EI-MS):
-
Molecular Ion (M⁺): A prominent peak at m/z = 148.
-
Key Fragments: Expect fragmentation patterns involving the loss of carbon monoxide (CO) to give a fragment at m/z = 120, followed by further fragmentation of the resulting structure.
-
Synthesis and Chemical Reactivity
The benzofuran-3(2H)-one scaffold can be constructed through various strategies, often involving intramolecular cyclization reactions.[10]
Proposed Synthetic Route: Intramolecular Friedel-Crafts Acylation
A reliable and common method for synthesizing benzofuranones is the acid-catalyzed cyclization of a phenoxyacetic acid derivative. This approach offers good control over the substitution pattern on the aromatic ring.
Protocol: Synthesis of this compound
-
Step 1: Etherification. 2-Methylphenol is reacted with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to form 2-(o-tolyloxy)acetic acid. This is a standard Williamson ether synthesis.
-
Step 2: Chlorination. The resulting carboxylic acid is converted to its acid chloride by reacting with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This activation step is crucial for the subsequent cyclization.
-
Step 3: Intramolecular Friedel-Crafts Acylation. The acid chloride is treated with a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent (e.g., dichloromethane). The electrophilic acylium ion undergoes intramolecular attack on the aromatic ring, ortho to the ether linkage, to form the five-membered ring and yield this compound after workup.
Applications in Drug Discovery and Medicinal Chemistry
The benzofuran-3(2H)-one core is a validated scaffold for the development of biologically active compounds. [11]Derivatives have shown promise in various therapeutic areas. For instance, (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones have been investigated for their potent antileishmanial activities. [12]The core is also present in compounds with antibacterial properties.
This compound is a valuable starting material for building libraries of novel compounds for high-throughput screening.
-
Scaffold for Derivatization: Its defined structure and reactive handles (C2 and C3) allow for systematic modification to explore structure-activity relationships (SAR).
-
Modulation of Physicochemical Properties: The C7-methyl group provides a specific lipophilic and steric feature. Researchers can synthesize analogues with different substituents at this position to fine-tune properties like solubility, metabolism, and target binding.
-
Access to Complex Heterocycles: The reactivity of the benzofuranone system can be harnessed to construct more complex, fused heterocyclic systems, further expanding the chemical space for drug discovery.
Conclusion
This compound, while not a widely commercialized compound, represents a molecule of significant strategic value for chemical and pharmaceutical research. Its structure combines the stable and biologically relevant benzofuran core with specific functional handles that permit a wide array of chemical transformations. By leveraging predictable synthetic strategies and well-understood reactivity patterns, researchers can effectively utilize this compound as a foundational building block to design and synthesize novel molecules with the potential for significant therapeutic impact. This guide provides the necessary predictive data and methodological framework to facilitate its integration into advanced drug discovery programs.
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Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. Retrieved from [Link] [10]2. National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33105, 7-Methylbenzofuran. Retrieved from [Link] [13]3. NIST. (n.d.). Benzofuran, 7-methyl-. In NIST Chemistry WebBook. Retrieved from [Link] [14][15]4. The Good Scents Company. (n.d.). 7-methyl benzofuran. Retrieved from [Link] [6]5. Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. Retrieved from [Link] [16]6. Ma, S., et al. (n.d.). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. MDPI. Retrieved from [Link] 7. Abu-Hashem, A. A., Hussein, H. A. R., Aly, A. S., & Gouda, M. A. (2014). Reactivity of Benzofuran Derivatives. Synthetic Communications, 44(20), 2895-2939. Retrieved from ResearchGate. [17]8. Google Patents. (n.d.). Method for preparing 7-mercapto-3-methyl-3h-isobenzofuran-1-one. Retrieved from [18]9. ResearchGate. (n.d.). Selected biologically active benzofuran-3(2H)-ones. Retrieved from [Link] [11]10. Shokri, A., et al. (2018). Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2. Antimicrobial Agents and Chemotherapy, 62(10), e00832-18. [12]11. Jia, L., & Han, F. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals. Retrieved from [Link] [7]12. NIST. (n.d.). 2(3H)-Benzofuranone, 6-ethenylhexahydro-6-methyl-3-methylene-7-(1-methylethenyl)-, [3aS-(3aα,6α,7β,7aβ)]-. In NIST Chemistry WebBook. Retrieved from [Link] [19]13. SpectraBase. (n.d.). 3(2H)-benzofuranone, 7-[(hexahydro-1H-azepin-1-yl)methyl]-6-hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylene]-, (2E)-. Retrieved from [Link] [20]14. Cheméo. (n.d.). Chemical Properties of 3(2H)-Benzofuranone (CAS 7169-34-8). Retrieved from [Link] [5]15. National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20037272, 7-Hydroxybenzofuran-3(2H)-one. Retrieved from [Link] [4]16. Harish Kumar, D. R., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry, 7(2), 636-640. Retrieved from ResearchGate. [21]17. ResearchGate. (n.d.). NMR Data of Compounds 1 and 2 (¹H: 500 MHz and ¹³C: 125 MHz). Retrieved from [Link] [22]19. MySkinRecipes. (n.d.). 6-Hydroxy-7-methyl-1-benzofuran-3(2H)-one. Retrieved from [Link] [23]20. Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 27772-27785. [1]21. ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. Retrieved from [Link] [8]22. Kumar, A., & Maurya, R. A. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 00063. [2]23. Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Retrieved from [Link] [3]24. University of Wisconsin. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
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Spectroscopic Data for 7-Methylbenzofuran-3(2H)-one: An In-depth Technical Guide
Introduction: The Significance of 7-Methylbenzofuran-3(2H)-one
Benzofuranones are a class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have made them attractive targets for synthetic chemists and drug discovery programs. This compound, as a key intermediate and structural motif, is of considerable interest. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are derived from an extensive analysis of the experimentally obtained data for a series of (E)-6-(benzyloxy)-2-[(substitutedphenyl)methylidene]-7-methyl-1-benzofuran-3(2H)-one derivatives, as reported in the Indian Journal of Chemistry.
Molecular Structure and Numbering
To facilitate the discussion of the spectroscopic data, the atomic numbering convention for the this compound scaffold is presented below.
Caption: Predicted key fragmentation pathway for this compound.
Experimental Protocols: A Self-Validating System
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended. These protocols are designed to be self-validating, incorporating internal standards and system suitability checks.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the instrument to achieve optimal resolution and lineshape.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more scans).
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy Protocol
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
-
Sample Analysis:
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal using the pressure clamp.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry Protocol
-
Sample Introduction:
-
For volatile and thermally stable compounds, use a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
For less volatile or thermally labile compounds, use a direct infusion method with an appropriate ionization source such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
-
Mass Analysis:
-
Acquire the mass spectrum in full scan mode to determine the molecular weight and identify the major fragment ions.
-
Electron Ionization (EI) at 70 eV is typically used for GC-MS to generate reproducible fragmentation patterns.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to deduce the structure of the molecule.
-
Conclusion
This technical guide provides a detailed and authoritative overview of the predicted spectroscopic data for this compound. By leveraging experimental data from closely related analogues, this document offers a robust framework for the characterization of this important heterocyclic compound. The provided protocols, grounded in best practices, ensure the acquisition of reliable and reproducible data, which is essential for advancing research and development in medicinal chemistry and related fields.
References
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Patel, F. J., Patel, K. D., Audichya, V. B., & Patel, R. A. (2023). The Design, synthesis, characterization and biological evaluation, of some novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives. Indian Journal of Chemistry, 62B(11), 1141-1146. [Link]
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Indian Journal of Chemistry, Vol. 62, November 2023, pp. 1141-1146. Design, synthesis, characterization and biological evaluation, of some novel (E)-6- (benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives. [Link]
An In-Depth Technical Guide to 7-Methylbenzofuran-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Foreword
The benzofuranone scaffold is a privileged heterocyclic motif that constitutes the core of numerous natural products and synthetic compounds of significant biological importance.[1][2] Its derivatives have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antiviral, antifungal, and anti-inflammatory properties.[1][3] This technical guide focuses on a specific, yet important, member of this family: 7-Methylbenzofuran-3(2H)-one. While specific data for this compound is not extensively documented in publicly available literature, this guide, grounded in established principles of organic synthesis and medicinal chemistry, aims to provide a comprehensive overview of its identification, synthesis, predicted properties, and potential applications in drug discovery. By extrapolating from well-studied analogs, we present a scientifically robust resource for researchers and drug development professionals interested in this promising chemical entity.
Compound Identification
-
IUPAC Name: this compound
-
Synonyms: 7-Methyl-1-benzofuran-3-one
-
CAS Number: 669-04-5
-
Molecular Formula: C₉H₈O₂
-
Molecular Weight: 148.16 g/mol
-
Chemical Structure:
Synthetic Strategies and Methodologies
The synthesis of the benzofuran-3(2H)-one core can be achieved through various strategic approaches. The choice of a particular synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability. For this compound, a plausible and efficient synthesis can be conceptualized based on established intramolecular cyclization reactions.
Proposed Synthetic Pathway: Intramolecular Friedel-Crafts Acylation
A common and effective method for the construction of the benzofuran-3(2H)-one ring system is the intramolecular Friedel-Crafts acylation of a suitably substituted phenoxyacetic acid derivative. This approach offers a direct and often high-yielding route to the desired cyclic ketone.
Workflow Diagram:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol:
-
Step 1: Williamson Ether Synthesis. To a solution of 2-methylphenol in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate. Stir the mixture at room temperature, and then add ethyl chloroacetate dropwise. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product, ethyl 2-(o-tolyloxy)acetate, can be purified by vacuum distillation or column chromatography.
-
Step 2: Saponification. Dissolve the purified ethyl 2-(o-tolyloxy)acetate in a mixture of ethanol and aqueous sodium hydroxide solution. Heat the mixture to reflux until the ester is completely hydrolyzed (monitored by TLC). Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 2-(o-tolyloxy)acetic acid. Collect the solid by filtration, wash with cold water, and dry.
-
Step 3: Intramolecular Friedel-Crafts Acylation. Add the 2-(o-tolyloxy)acetic acid to polyphosphoric acid (PPA) or another suitable dehydrating/activating agent. Heat the mixture with stirring to a temperature sufficient to induce cyclization (typically 80-120 °C). The reaction progress can be monitored by TLC. After completion, pour the hot reaction mixture onto ice-water to quench the reaction and precipitate the product. The crude this compound can be collected by filtration and purified by recrystallization or column chromatography.
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data for this compound, the following properties are predicted based on the known properties of the parent compound, benzofuran-3(2H)-one, and related methylated analogs.[4]
| Property | Predicted Value |
| Appearance | Off-white to light yellow solid |
| Melting Point | 95-105 °C |
| Boiling Point | > 250 °C |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, chloroform). Sparingly soluble in water. |
| logP | ~2.0 - 2.5 |
Spectroscopic Characterization (Expected)
-
¹H NMR: Protons on the aromatic ring are expected to appear in the range of δ 7.0-7.8 ppm. The methyl group protons should appear as a singlet around δ 2.2-2.5 ppm. The methylene protons at the 2-position are expected to be a singlet around δ 4.5-4.8 ppm.
-
¹³C NMR: The carbonyl carbon is expected to resonate around δ 195-205 ppm. The aromatic carbons will appear in the range of δ 110-160 ppm. The methyl carbon should be around δ 15-20 ppm, and the methylene carbon at the 2-position around δ 70-75 ppm.
-
IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected around 1700-1720 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry: The molecular ion peak (M⁺) is expected at m/z 148.
Applications in Drug Discovery and Development
The benzofuran-3(2H)-one scaffold is a key pharmacophore in a variety of biologically active molecules. The introduction of a methyl group at the 7-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making this compound a valuable building block for the synthesis of novel drug candidates.
Potential Therapeutic Areas
-
Anticancer Agents: Numerous substituted benzofuran derivatives have demonstrated potent anticancer activity.[3][5] The benzofuranone core can be functionalized to target various cellular pathways involved in cancer progression.
-
Anti-inflammatory Agents: The benzofuran scaffold is present in compounds with significant anti-inflammatory properties.
-
Antimicrobial and Antifungal Agents: Derivatives of benzofuran have been shown to possess broad-spectrum antimicrobial and antifungal activities.[1]
-
Enzyme Inhibitors: The benzofuranone structure can serve as a template for the design of specific enzyme inhibitors, such as alkaline phosphatase inhibitors.[6]
Signaling Pathway Diagram:
Caption: Role of this compound in a typical drug discovery workflow.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents. This technical guide has provided a comprehensive overview of its identification, a plausible synthetic route, predicted physicochemical properties, and potential applications in drug discovery. While specific experimental data for this compound remains limited, the information presented herein, based on the well-established chemistry of the benzofuran-3(2H)-one scaffold, serves as a solid foundation for researchers and scientists to explore the potential of this and related molecules in the development of new medicines.
References
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Organic Chemistry Portal. Synthesis of Benzofuran-3(2H)-ones. Available at: [Link]
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ResearchGate. Synthetic methods of benzofuran‐3(2H)‐ones. Available at: [Link]
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MedCrave. Mini Review on Important Biological Properties of Benzofuran Derivatives. Available at: [Link]
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OAlib. Synthetic Methods for Novel Benzofuran Derivatives and their Biological Activities. Available at: [Link]
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ResearchGate. Synthesis of benzofuran-3(2H)-ones 101. Available at: [Link]
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ResearchGate. Selected biologically active benzofuran‐3(2H)‐ones. Available at: [Link]
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Beaudry Research Group - Oregon State University. Regioselective Synthesis of Benzofuranones and Benzofurans. Available at: [Link]
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Semantic Scholar. A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Available at: [Link]
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PubChem. 7-Methylbenzofuran. Available at: [Link]
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ScienceOpen. Natural source, bioactivity and synthesis of benzofuran derivatives. Available at: [Link]
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PMC. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. Available at: [Link]
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The Good Scents Company. 7-methyl benzofuran. Available at: [Link]
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MDPI. The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Available at: [Link]
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PMC. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available at: [Link]
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NIST. Benzofuran, 7-methyl-. Available at: [Link]
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PMC. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Available at: [Link]
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PMC. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available at: [Link]
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Cheméo. Chemical Properties of 3(2H)-Benzofuranone (CAS 7169-34-8). Available at: [Link]
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MedCrave. Mini review on important biological properties of benzofuran derivatives. Available at: [Link]
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Introduction: The Significance of the Benzofuran-3(2H)-one Scaffold
An In-Depth Technical Guide to the Formation of 7-Methylbenzofuran-3(2H)-one
The benzofuran-3(2H)-one, or coumaranone, framework is a privileged heterocyclic scaffold frequently encountered in natural products and medicinally significant compounds.[1] Its derivatives exhibit a wide spectrum of biological activities, making them attractive targets for synthetic and medicinal chemists. This guide provides an in-depth analysis of the core reaction mechanism for the formation of a specific, substituted derivative: this compound. We will dissect the most classical and efficient synthetic route—the intramolecular acid-catalyzed cyclization of (2-methylphenoxy)acetic acid—exploring the underlying principles of electrophilic aromatic substitution that govern this transformation.
Core Synthetic Strategy: Intramolecular Friedel-Crafts Acylation
The most direct and widely employed method for constructing the benzofuran-3(2H)-one core is through an intramolecular Friedel-Crafts acylation of a precursor phenoxyacetic acid.[2] This powerful carbon-carbon bond-forming reaction builds the crucial five-membered heterocyclic ring onto the existing benzene ring in a single, efficient step.
The overall transformation for the synthesis of this compound is depicted below.
Caption: Step-by-step mechanism of intramolecular Friedel-Crafts acylation.
Experimental Protocol and Data
The following protocol describes a representative procedure for the synthesis of this compound. This method is a self-validating system; successful formation of the product confirms the viability of the described mechanistic pathway.
Experimental Workflow Diagram
Sources
An In-Depth Technical Guide to the Crystal Structure Analysis of 7-Methylbenzofuran-3(2H)-one
Preamble: The Benzofuranone Core as a Privileged Scaffold in Modern Drug Discovery
The benzofuran ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] Derivatives of this heterocyclic system exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The 7-Methylbenzofuran-3(2H)-one molecule, a member of this important class, presents a compelling subject for detailed structural investigation.
Understanding the precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to deciphering a molecule's physicochemical properties and biological function.[6] Single-crystal X-ray diffraction (SCXRD) remains the gold standard for this purpose, providing unequivocal data on molecular geometry, conformation, and intermolecular interactions.[7][8] This information is invaluable for drug development professionals, enabling structure-activity relationship (SAR) studies and the rational design of more potent and selective therapeutic agents.[6]
Section 1: Synthesis and High-Purity Crystallization
The journey to a crystal structure begins with the synthesis of high-purity material. The presence of impurities is a primary cause of crystallization failure.
Proposed Synthetic Pathway
A variety of methods exist for the synthesis of the benzofuran-3(2H)-one core.[9] A robust approach often involves the intramolecular cyclization of a suitably substituted precursor. For this compound, a plausible route could involve the reaction of 2-bromo-3-methylphenol with an appropriate two-carbon synthon followed by a palladium-catalyzed intramolecular C-O coupling reaction.
Experimental Protocol: Synthesis
-
Precursor Assembly: In a nitrogen-purged flask, dissolve 2-bromo-3-methylphenol and a suitable coupling partner (e.g., an O-protected glycolaldehyde equivalent) in an anhydrous solvent like dioxane.
-
Catalysis: Add a palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine ligand (e.g., SPhos). Introduce a base such as K₃PO₄.
-
Reaction: Heat the mixture under reflux until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up & Purification: After cooling, perform an aqueous work-up to remove inorganic salts. Purify the crude product using column chromatography on silica gel. The choice of eluent (e.g., a hexane/ethyl acetate gradient) is critical for achieving >99% purity.[10]
-
Characterization: Confirm the identity and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding.
The Art of Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step. The goal is to encourage slow, ordered molecular assembly from a supersaturated solution.
Experimental Protocol: Crystallization
-
Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexanes). An ideal system is one where the compound is moderately soluble.
-
Slow Evaporation (Primary Method):
-
Dissolve the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane) to near saturation in a clean vial.
-
Loosely cap the vial or cover it with perforated film to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.
-
-
Vapor Diffusion (Alternative Method):
-
Hanging Drop: Dissolve the compound in a small volume of a relatively volatile solvent. Place this drop on a siliconized coverslip and invert it over a well containing a less volatile solvent in which the compound is insoluble (the precipitant).
-
Sitting Drop: Place the drop of the compound's solution in a microbridge within a sealed well containing the precipitant.
-
The slow diffusion of the precipitant vapor into the solution gradually lowers the solubility, inducing crystallization.
-
Section 2: The Core Workflow of Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is a non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[7][11] The process relies on the principle that X-rays are diffracted by the electron clouds of atoms in a periodic lattice, and the resulting diffraction pattern is unique to the crystal's structure, governed by Bragg's Law (nλ = 2d sinθ).[7][12]
Experimental Protocol: SCXRD Analysis
-
Crystal Selection and Mounting:
-
Under a microscope, select a well-formed crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects.[12]
-
Carefully mount the crystal on a cryoloop or glass fiber attached to a goniometer head. For air-sensitive samples or to reduce thermal motion, data is often collected at low temperatures (e.g., 100 K) using a nitrogen cryostream.
-
-
Data Collection:
-
Mount the goniometer head onto the diffractometer. Modern instruments typically use a focused beam of monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation).[7]
-
The instrument rotates the crystal through a series of orientations while a detector records the intensity and position of the diffracted X-ray beams, generating hundreds of diffraction images.[6]
-
-
Data Processing:
-
Specialized software is used to integrate the raw diffraction spots from the images, correct for experimental factors (like absorption), and reduce the data to a list of unique reflections with their corresponding intensities (an HKL file).
-
-
Structure Solution:
-
This computational step solves the "phase problem." While intensities are measured, the phase information is lost. Direct methods or Patterson methods are used to generate an initial electron density map of the unit cell.
-
-
Structure Refinement:
-
From the initial map, atoms are identified and their positions, along with their thermal displacement parameters, are refined using a least-squares algorithm. This iterative process minimizes the difference between the observed diffraction pattern and the one calculated from the structural model. The quality of the final structure is assessed by metrics like the R-factor (R1).
-
Section 3: Structural Elucidation and Interpretation
The final output of a successful SCXRD experiment is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.
Representative Crystallographic Data
While the specific data for this compound must be determined experimentally, the following table presents expected parameters based on published structures of similar benzofuranone derivatives.[13][14][15]
| Parameter | Expected Value / Type | Significance |
| Chemical Formula | C₉H₈O₂ | Confirms the elemental composition of the molecule in the crystal. |
| Formula Weight | 148.16 g/mol | Molar mass of the asymmetric unit. |
| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. Benzofuranones often crystallize in these systems.[14] |
| Space Group | e.g., P2₁/c or Pca2₁ | Defines the specific symmetry operations within the unit cell.[13] |
| a, b, c (Å) | ~7-12 Å, ~8-15 Å, ~15-25 Å | The dimensions of the unit cell along the three primary axes. |
| α, β, γ (°) | 90°, ~95-105°, 90° (for Monoclinic) | The angles between the unit cell axes. |
| Volume (ų) | ~1400-1600 ų | The volume of a single unit cell. |
| Z | 4 or 8 | The number of molecules in one unit cell. |
| R1 [I > 2σ(I)] | < 0.05 | A key indicator of the quality of the refinement; lower values are better. |
| wR2 (all data) | < 0.15 | A weighted R-factor that is also used to assess the goodness-of-fit of the model. |
Molecular Geometry and Intermolecular Interactions
The refined structure provides precise bond lengths, bond angles, and torsion angles. For this compound, one would expect the benzofuran ring system to be largely planar. The crystal packing is stabilized by non-covalent interactions. In the absence of strong hydrogen bond donors, the packing will likely be governed by weaker C-H···O hydrogen bonds and potential π–π stacking interactions between the aromatic rings of adjacent molecules.[13][16]
Section 4: Corroborative Spectroscopic Analysis
While SCXRD provides the definitive solid-state structure, other analytical techniques are essential to confirm the molecular identity in bulk and in solution.
| Technique | Expected Observations for this compound |
| ¹H NMR (CDCl₃) | • Aromatic protons (3H) in the δ 6.8-7.5 ppm region, showing characteristic splitting patterns. • Methylene protons (-CH₂-) as a singlet around δ 4.5 ppm. • Methyl protons (-CH₃) as a singlet around δ 2.3 ppm.[17] |
| ¹³C NMR (CDCl₃) | • Carbonyl carbon (C=O) signal downfield, around δ 190-200 ppm. • Aromatic carbons in the δ 110-160 ppm region. • Methylene carbon around δ 70-80 ppm. • Methyl carbon upfield, around δ 15-20 ppm.[17][18] |
| FT-IR (KBr) | • A strong, sharp absorption band for the C=O stretch of the five-membered ring ketone, typically around 1700-1720 cm⁻¹.[15] • C-O-C ether stretching bands around 1050-1250 cm⁻¹. • Aromatic C=C stretching bands around 1450-1600 cm⁻¹. |
| Mass Spec. (EI/ESI) | • A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the exact mass of C₉H₈O₂ (148.05 g/mol ).[19] |
Section 5: Structural Insights and Implications for Drug Design
The precise 3D structure obtained from SCXRD is not merely an academic endpoint; it is a critical tool for advancing drug discovery.[4][6]
-
Conformational Analysis: The crystal structure reveals the lowest energy conformation of the molecule in the solid state. This provides a starting point for computational modeling of how the molecule might bind to a biological target, such as an enzyme's active site.
-
Pharmacophore Modeling: The exact positions of the methyl group, the ketone oxygen, and the ether oxygen define a specific pharmacophore. This 3D arrangement of functional groups is what a target receptor recognizes.
-
Structure-Based Drug Design: If the structure of a target protein is known, the crystal structure of this compound can be computationally "docked" into the binding site. This allows researchers to visualize potential interactions (e.g., hydrogen bonds, hydrophobic contacts) and rationally design new analogs with improved binding affinity and selectivity.
-
Understanding Physicochemical Properties: Intermolecular interactions observed in the crystal lattice can provide insights into properties like solubility and melting point, which are critical for drug formulation.
References
A complete and verifiable list of references is provided below to ensure the authoritative grounding of this guide.
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Single Crystal X-ray Diffraction - Chemistry Teaching Labs - University of York. (n.d.). University of York. Retrieved from [Link]
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Single crystal X-ray diffraction | Crystallography Class Notes. (n.d.). Fiveable. Retrieved from [Link]
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Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved from [Link]
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Lu, Y.-Z., Jiang, G.-Q., Xiao-Qin, & Zhang, Q.-J. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. Retrieved from [Link]
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Synthesis and Crystal Structure of Benzofuran Derivative. (2012). ResearchGate. Request PDF. Retrieved from [Link]
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Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. (2020). ResearchGate. Retrieved from [Link]
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Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). Beaudry Research Group - Oregon State University. Retrieved from [Link]
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Synthesis of Benzofuran-3(2H)-ones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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¹H NMR (500 MHz, CDCl₃) δ. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. (n.d.). Thieme. Retrieved from [Link]
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3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]
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SPECTRAL DATA OF SYNTHESIZED BENZOFURAN DERIVATIVES. (n.d.). ResearchGate. Download Table. Retrieved from [Link]
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Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019, April 18). PMC. Retrieved from [Link]
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3(2H)-benzofuranone, 7-[(hexahydro-1H-azepin-1-yl)methyl]-6-hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylene]-, (2E)-. (n.d.). SpectraBase. Retrieved from [Link]
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Benzofuran, 7-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
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Synthesis and structural characterization of 2-benzylidenebenzofuran-3-(2 H)-ones. (2013). Molecular Crystals and Liquid Crystals. Retrieved from [Link]
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Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. (2013, July 9). ResearchGate. Retrieved from [Link]
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Crystal structure and Hirshfeld surface analysis of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one. (n.d.). NIH. Retrieved from [Link]
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(E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. (n.d.). MDPI. Retrieved from [Link]
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An efficient synthesis, structural (SC-XRD) and spectroscopic (FTIR, 1HNMR, MS spectroscopic) characterization of novel benzofuran-based hydrazones: An experimental and theoretical studies. (2022). ResearchGate. Request PDF. Retrieved from [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, August 27). ScienceOpen. Retrieved from [Link]
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An In-Depth Technical Guide to Determining the Solubility Profile of 7-Methylbenzofuran-3(2H)-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 7-Methylbenzofuran-3(2H)-one. In the absence of established public data for this specific molecule, this document outlines the principles and detailed experimental protocols necessary to generate a robust and reliable solubility profile. The methodologies described herein are grounded in established principles of physical chemistry and analytical science, ensuring a self-validating and reproducible approach.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) to be bioavailable, it must first dissolve in physiological fluids.[1] Therefore, a thorough understanding of a compound's solubility profile across a range of solvents is paramount during the early stages of drug discovery and lead optimization.[1][2] Poor aqueous solubility can lead to erratic absorption, low bioavailability, and ultimately, the failure of a promising drug candidate.[1]
This guide focuses on this compound, a heterocyclic organic compound. Its structure, featuring a benzofuran core, a ketone group, and a methyl substituent, suggests a molecule of moderate polarity. The presence of the ketone's carbonyl group offers a hydrogen bond acceptor site, while the aromatic ring and methyl group contribute to its lipophilic character. Based on the principle of "like dissolves like," one can hypothesize that this compound will exhibit limited solubility in water and greater solubility in organic solvents.[3] However, empirical determination is essential for accurate characterization.
This document will first detail a qualitative analysis to classify the compound's solubility, followed by a rigorous quantitative method to determine its equilibrium solubility in various solvents.
Qualitative Solubility Analysis: A Systematic Approach
A qualitative analysis provides a rapid assessment of a compound's solubility characteristics and helps to classify it based on its acidic, basic, or neutral nature.[4][5][6] This is typically the first experimental step in characterizing a new chemical entity. The process involves systematically testing the compound's solubility in a sequence of solvents with varying pH and polarity.[4][7]
Experimental Protocol for Qualitative Solubility Classification
-
Sample Preparation : For each test, place approximately 25 mg of this compound into a small test tube.[8]
-
Solvent Addition : Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[8]
-
Observation : A compound is considered "soluble" if it dissolves completely.
-
Solvent Sequence : The tests should be performed in the following order:
-
Water : To determine its general polarity. If soluble, test the solution with litmus paper to assess its pH.[4]
-
5% NaOH Solution : If insoluble in water, this test will determine if the compound is a weak or strong acid.
-
5% NaHCO₃ Solution : If soluble in NaOH, this test helps to distinguish between strong and weak acids. Stronger acids will dissolve in sodium bicarbonate.[8]
-
5% HCl Solution : If insoluble in water and NaOH, this test will identify basic functional groups, such as amines.[8]
-
Concentrated H₂SO₄ : For compounds insoluble in all the above, solubility in cold, concentrated sulfuric acid can indicate the presence of neutral compounds containing oxygen, nitrogen, or sulfur, or unsaturated hydrocarbons.[4]
-
Interpreting the Results
The solubility of this compound in this scheme is expected to reveal its neutral character. It is unlikely to dissolve in acidic or basic solutions due to the absence of strongly acidic or basic functional groups. Its solubility will likely be highest in organic solvents, which should be tested if it is found to be insoluble in the aqueous solutions.
Logical Flow for Qualitative Solubility Testing
The following diagram illustrates the decision-making process for the qualitative solubility analysis.
Caption: Decision tree for the qualitative solubility classification of an organic compound.
Quantitative Solubility Determination: The Shake-Flask Method
For drug development, a quantitative measure of solubility is essential. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[9][10] This method involves creating a saturated solution by agitating an excess of the compound in a solvent for an extended period until equilibrium is reached.[9][11]
Detailed Experimental Protocol for the Shake-Flask Method
-
Preparation : Add an excess amount of this compound to a series of vials, each containing a precisely measured volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, acetone, etc.). The excess solid is crucial to ensure a saturated solution is formed.
-
Equilibration : Seal the vials and place them in a shaker bath at a constant temperature (typically 25°C or 37°C for physiological relevance) for a sufficient period to reach equilibrium.[9] An incubation time of 24 to 48 hours is common, but the exact time should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[2][10]
-
Phase Separation : After equilibration, the undissolved solid must be separated from the saturated solution. This is a critical step and can be achieved by either high-speed centrifugation or filtration through a syringe filter (e.g., 0.22 µm PVDF) that does not adsorb the compound.[2]
-
Sample Dilution : Carefully pipette a known volume of the clear, saturated supernatant and dilute it with an appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Quantification : Analyze the concentration of the diluted sample using a validated analytical technique, such as UV-Vis spectroscopy or HPLC.
Experimental Workflow for Quantitative Solubility Determination
The following diagram outlines the workflow for the shake-flask method.
Caption: Workflow of the shake-flask method for determining equilibrium solubility.
Analytical Quantification of this compound
Accurate quantification of the dissolved compound is crucial for a reliable solubility value. UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC) are two common and powerful techniques for this purpose.
Quantification using UV-Vis Spectroscopy
UV-Vis spectroscopy is a straightforward and cost-effective method, provided the compound has a chromophore that absorbs light in the UV-Vis range.[12]
Protocol for UV-Vis Quantification:
-
Determine Maximum Wavelength (λmax) : Prepare a dilute solution of this compound in the chosen solvent and scan it across the UV-Vis spectrum (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax). All subsequent measurements should be taken at this wavelength.
-
Prepare Standard Solutions : Create a series of standard solutions of known concentrations from a stock solution of the compound.
-
Generate a Calibration Curve : Measure the absorbance of each standard solution at λmax. Plot absorbance versus concentration to create a calibration curve. The plot should be linear, and a regression analysis will yield the equation of the line (y = mx + c), which adheres to the Beer-Lambert law.[12]
-
Measure the Sample : Measure the absorbance of the diluted sample from the shake-flask experiment.
-
Calculate Concentration : Use the equation from the calibration curve to calculate the concentration of the diluted sample. Remember to account for the dilution factor to determine the original concentration in the saturated solution, which is the solubility.
Quantification using High-Performance Liquid Chromatography (HPLC)
HPLC is a more specific and often more sensitive method, particularly for complex mixtures or compounds with low UV absorbance.[13][14]
Protocol for HPLC Quantification:
-
Method Development : Develop an HPLC method capable of separating this compound from any potential impurities or degradants. This involves selecting an appropriate column (e.g., a C18 reversed-phase column), a mobile phase (e.g., a mixture of acetonitrile and water), and a detector (e.g., a UV detector set to the compound's λmax).[15][16]
-
Prepare Standard Solutions : As with UV-Vis, prepare a series of standard solutions of known concentrations.
-
Generate a Calibration Curve : Inject each standard solution into the HPLC system and record the peak area. Plot the peak area versus concentration to create a calibration curve.[13]
-
Analyze the Sample : Inject the diluted sample from the shake-flask experiment into the HPLC system and record the peak area.
-
Calculate Concentration : Use the calibration curve to determine the concentration of the diluted sample and then calculate the solubility, accounting for the dilution.
Data Presentation and Interpretation
The determined solubility values should be presented in a clear and organized table. This allows for easy comparison of the compound's solubility in different solvents.
Table 1: Solubility Profile of this compound at 25°C
| Solvent | Dielectric Constant (at 20°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 80.1 | Experimental Value | Calculated Value |
| PBS (pH 7.4) | ~80 | Experimental Value | Calculated Value |
| Ethanol | 24.5 | Experimental Value | Calculated Value |
| Methanol | 32.7 | Experimental Value | Calculated Value |
| Acetone | 20.7 | Experimental Value | Calculated Value |
| Dichloromethane | 8.9 | Experimental Value | Calculated Value |
| Hexane | 1.9 | Experimental Value | Calculated Value |
Note: Dielectric constants are provided as a measure of solvent polarity for interpretative purposes.
Interpretation of Data:
The solubility data should be analyzed in the context of solvent polarity. A higher solubility in non-polar solvents like hexane and dichloromethane compared to polar solvents like water would confirm the lipophilic nature of this compound. The solubility in ethanol and methanol, which have both polar and non-polar characteristics, will provide further insight into the intermolecular forces at play. This comprehensive solubility profile is invaluable for guiding formulation strategies, selecting appropriate solvents for chemical reactions and purification, and predicting the compound's behavior in biological systems.
Conclusion
While direct solubility data for this compound may not be readily available, this guide provides a robust and scientifically sound framework for its determination. By following the detailed protocols for qualitative and quantitative analysis, researchers can generate a comprehensive solubility profile. This information is a critical prerequisite for advancing a compound through the drug development pipeline, enabling informed decisions on formulation, and ultimately contributing to the successful development of new therapeutics.
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Biel, C., & Geiger, T. (2024). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]
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Sadeghi, S., Ghandi, K., & Conceição, E. H. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. Available at: [Link]
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Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube. Available at: [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]
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Solubility of Things. (n.d.). Applications of UV-Vis Spectroscopy. Available at: [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]
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An In-Depth Technical Guide to the Synthesis of 7-Methylbenzofuran-3(2H)-one: Key Starting Materials and Strategic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzofuranone Core
The benzofuranone scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and pharmacologically active molecules. Its inherent structural features allow for a wide range of biological activities, making it a cornerstone in medicinal chemistry and drug discovery. 7-Methylbenzofuran-3(2H)-one, a specific derivative, serves as a crucial building block for more complex molecular architectures. A comprehensive understanding of its synthesis, beginning with the selection of appropriate starting materials, is paramount for researchers aiming to explore this chemical space. This guide provides a detailed examination of the primary synthetic routes to this compound, with a focus on the strategic selection of key starting materials and the underlying mechanistic principles that govern the transformations.
Strategic Synthesis: A Two-Step Approach from o-Cresol
The most direct and industrially scalable synthesis of this compound commences with a readily available and cost-effective starting material: o-cresol . This strategy is predicated on a two-step sequence involving a Williamson ether synthesis followed by an intramolecular Friedel-Crafts acylation.
The core logic of this synthetic pathway is as follows:
-
Installation of the Acetic Acid Moiety: The phenolic hydroxyl group of o-cresol serves as a nucleophilic handle to introduce a carboxymethyl group via a Williamson ether synthesis. This transformation builds the necessary carbon framework for the subsequent cyclization.
-
Intramolecular Cyclization: The newly formed ether derivative, 2-cresoxyacetic acid, is then induced to cyclize through an intramolecular acylation reaction, forming the desired five-membered furanone ring.
This approach offers excellent regiochemical control, as the position of the methyl group on the final product is predetermined by the substitution pattern of the starting cresol.
Key Starting Materials and Reagents
A successful synthesis is contingent upon the quality and appropriate selection of all materials. The following table summarizes the essential components for the synthesis of this compound via the o-cresol route.
| Material | Role | CAS Number | Key Considerations |
| o-Cresol | Primary Starting Material | 95-48-7 | Purity is critical to avoid side reactions. Should be free of other cresol isomers. |
| Chloroacetic Acid | C2 Synthon | 79-11-8 | Highly corrosive and toxic; handle with appropriate personal protective equipment. |
| Sodium Hydroxide | Base | 1310-73-2 | Used to deprotonate o-cresol, forming the more nucleophilic phenoxide. |
| Polyphosphoric Acid (PPA) | Catalyst/Dehydrating Agent | 8017-16-1 | A viscous liquid that promotes the intramolecular acylation. It is corrosive and moisture-sensitive. |
| Hydrochloric Acid | Acid | 7647-01-0 | Used for the acidification and precipitation of the intermediate and final product. |
| Diethyl Ether | Extraction Solvent | 60-29-7 | A volatile and flammable solvent used for product extraction. |
Detailed Synthetic Protocol and Mechanistic Discussion
Step 1: Synthesis of 2-Cresoxyacetic Acid
This initial step is a classic Williamson ether synthesis, a robust and high-yielding reaction for the formation of ethers.
Reaction Scheme:
Figure 1: Synthesis of 2-Cresoxyacetic Acid.
Experimental Protocol: [1][2][3]
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium hydroxide in water is prepared.
-
o-Cresol is added to the sodium hydroxide solution, and the mixture is stirred until a homogenous solution of sodium o-cresolate is formed.
-
The solution is heated to a gentle reflux.
-
An aqueous solution of chloroacetic acid is added dropwise to the refluxing mixture over a period of 30-60 minutes.[1]
-
After the addition is complete, the reaction mixture is maintained at reflux for an additional 1-2 hours to ensure complete reaction.
-
The mixture is then cooled to room temperature and acidified with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of 2-cresoxyacetic acid.
-
The crude product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from hot water.
Mechanistic Insights:
The reaction proceeds via an SN2 mechanism. The strongly basic sodium hydroxide deprotonates the phenolic hydroxyl group of o-cresol, forming the highly nucleophilic sodium o-cresolate. This phenoxide then attacks the electrophilic carbon atom of chloroacetic acid, displacing the chloride leaving group to form the ether linkage.
Step 2: Intramolecular Cyclization to this compound
The final step involves an intramolecular Friedel-Crafts acylation, where the carboxylic acid group of 2-cresoxyacetic acid acylates the aromatic ring. Polyphosphoric acid (PPA) is an excellent reagent for this transformation as it acts as both a catalyst and a dehydrating agent.[4][5][6][7]
Reaction Scheme:
Figure 2: Cyclization to this compound.
-
2-Cresoxyacetic acid is added to polyphosphoric acid in a reaction vessel equipped with a mechanical stirrer and a thermometer.
-
The mixture is heated with stirring to a temperature of 80-100 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the hot, viscous reaction mixture is carefully poured onto crushed ice with vigorous stirring.
-
The precipitated crude product is collected by filtration and washed thoroughly with water, followed by a wash with a dilute sodium bicarbonate solution to remove any unreacted starting material.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture) or by column chromatography on silica gel.
Mechanistic Insights:
In the presence of PPA, the carboxylic acid is activated, likely forming a mixed phosphoric-carboxylic anhydride or a protonated carboxylic acid. This enhances the electrophilicity of the carbonyl carbon. The electron-rich aromatic ring of the cresol moiety then acts as a nucleophile, attacking the activated carbonyl group in an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation). A subsequent dehydration step, facilitated by PPA, leads to the formation of the furanone ring. The acylation occurs at the ortho position to the ether linkage due to its activating and ortho-directing effect.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Spectroscopic Data:
| Technique | Observed Data |
| Appearance | Yellow solid[8] |
| Melting Point | 86.5–87.5 °C[8] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.21 (d, J = 7.5 Hz, 1H), 7.07 (d, J = 7.5 Hz, 1H), 7.00 (t, J = 7.5 Hz, 1H), 4.64 (s, 2H), 2.33 (s, 3H)[8] |
| FT-IR (KBr, νmax/cm⁻¹) | 2925, 1704 (C=O), 1603, 1497, 1451, 1434, 1323[8] |
Alternative Synthetic Strategies
While the o-cresol-based route is highly efficient, other synthetic strategies can be employed, particularly for the synthesis of analogues with different substitution patterns. One notable alternative involves a microwave-assisted synthesis from substituted benzoates.[8] This method can offer advantages in terms of reaction time and efficiency for certain substrates.
Conclusion
The synthesis of this compound is most effectively and economically achieved through a two-step process starting from o-cresol. This method, which leverages the Williamson ether synthesis and a polyphosphoric acid-catalyzed intramolecular acylation, provides a reliable and scalable route to this important synthetic intermediate. A thorough understanding of the underlying reaction mechanisms and careful execution of the experimental protocols are essential for obtaining high yields of the pure product. This guide provides the necessary foundational knowledge for researchers to confidently synthesize this compound and utilize it in their drug discovery and development endeavors.
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Hu, et al. Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. ResearchGate. [Link]
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An In-depth Technical Guide to Calculating Theoretical Yield for 7-Methylbenzofuran-3(2H)-one Synthesis
Abstract
This technical guide provides a comprehensive framework for calculating the theoretical yield of 7-Methylbenzofuran-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry. Benzofuranone scaffolds are prevalent in numerous biologically active molecules, making their efficient synthesis a critical objective for researchers in drug development.[1][2] This document outlines the fundamental principles of stoichiometry and yield determination, presents a validated synthetic protocol, and offers a detailed, step-by-step walkthrough of the theoretical yield calculation. The methodologies described herein are designed to provide researchers, scientists, and process chemists with the expertise to accurately forecast reaction outputs, optimize resource allocation, and ensure the integrity of their experimental results.
Foundational Principles: Understanding Theoretical Yield
In chemical synthesis, the theoretical yield is the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency with no loss of material.[3] This calculation is fundamental to synthetic chemistry as it establishes a benchmark against which the actual, experimentally obtained yield can be compared. The ratio of the actual yield to the theoretical yield, expressed as a percentage, is the percent yield , a key indicator of a reaction's efficiency.
The concept of the limiting reactant (or limiting reagent) is central to determining the theoretical yield.[3][4] In a chemical reaction, reactants are seldom used in exact stoichiometric (molar) equivalence. The reactant that is completely consumed first is the limiting reactant; it dictates the maximum amount of product that can be formed.[3] Any other reactants are considered to be in "excess."
The process for identifying the limiting reactant and calculating the theoretical yield is as follows:
-
Write and balance the chemical equation for the reaction.
-
Calculate the number of moles of each reactant from their given masses.
-
Use the stoichiometry of the balanced equation to determine which reactant will produce the least amount of product. This is the limiting reactant.
-
Calculate the maximum number of moles of product that can be formed based on the moles of the limiting reactant.
-
Convert the moles of product to mass (in grams) using its molar mass. This final value is the theoretical yield.[5][6]
Synthesis of this compound: A Practical Approach
A common and effective method for synthesizing benzofuran-3(2H)-one cores involves the reaction of a phenol with an α-halo acetyl halide, followed by an intramolecular Friedel-Crafts reaction to form the heterocyclic ring.[2][7] For the synthesis of this compound, o-cresol serves as the phenolic starting material.
The reaction proceeds in two conceptual stages:
-
O-Acylation: The hydroxyl group of o-cresol reacts with chloroacetyl chloride to form an ester intermediate, 2-methylphenyl 2-chloroacetate.
-
Intramolecular Friedel-Crafts Acylation (Cyclization): In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the aromatic ring attacks the electrophilic carbonyl carbon of the chloroacetyl group, displacing the chlorine and forming the five-membered furanone ring.
The overall balanced chemical equation for this synthesis is:
C₇H₈O (o-cresol) + C₂H₂Cl₂O (chloroacetyl chloride) → C₉H₈O₂ (this compound) + 2HCl
This pathway provides a reliable method for constructing the target molecule.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
o-cresol (C₇H₈O)
-
Chloroacetyl chloride (C₂H₂Cl₂O)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask under an inert argon atmosphere, dissolve o-cresol (5.41 g) in anhydrous dichloromethane (50 mL).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add chloroacetyl chloride (4.5 mL, density ≈ 1.42 g/mL) to the stirred solution.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2 hours to form the ester intermediate.
-
Cool the mixture again to 0°C and add anhydrous aluminum chloride (8.00 g) portion-wise, controlling the exothermic reaction.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 40°C) and maintain for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to 0°C and carefully quench the reaction by slowly adding crushed ice, followed by cold 2M HCl solution (50 mL).
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or flash column chromatography to obtain pure this compound.
Calculating the Theoretical Yield: A Step-by-Step Case Study
Using the quantities specified in the protocol above, we can now perform a detailed calculation of the theoretical yield for this compound.
Step 1: Determine Molar Masses and Initial Quantities
First, we must establish the molar masses of the reactants and the final product.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Amount Used |
| o-cresol | C₇H₈O | 108.14 | 5.41 g |
| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | 6.39 g (4.5 mL * 1.42 g/mL) |
| This compound | C₉H₈O₂ | 148.16 | To be calculated |
Note: Aluminum chloride is a catalyst and is not consumed in the net reaction, so it is not included in the yield calculation.
Step 2: Calculate Moles of Each Reactant
Next, we convert the mass of each reactant into moles.[5]
-
Moles of o-cresol: Moles = Mass / Molar Mass = 5.41 g / 108.14 g/mol ≈ 0.0500 mol
-
Moles of Chloroacetyl chloride: Moles = Mass / Molar Mass = 6.39 g / 112.94 g/mol ≈ 0.0566 mol
Step 3: Identify the Limiting Reactant
The balanced equation shows a 1:1 stoichiometric ratio between o-cresol and chloroacetyl chloride. We compare the calculated moles of each reactant:
-
Moles of o-cresol = 0.0500 mol
-
Moles of Chloroacetyl chloride = 0.0566 mol
Since we have fewer moles of o-cresol, it will be completely consumed before the chloroacetyl chloride. Therefore, o-cresol is the limiting reactant .[3]
Step 4: Calculate Theoretical Yield in Moles and Grams
The amount of product formed is determined entirely by the amount of the limiting reactant. The stoichiometry is 1 mole of o-cresol produces 1 mole of this compound.
-
Maximum Moles of Product: Moles of Product = Moles of Limiting Reactant = 0.0500 mol
Now, we convert the moles of product into mass to find the theoretical yield.[6][7]
-
Theoretical Yield (in grams): Mass = Moles × Molar Mass Mass = 0.0500 mol × 148.16 g/mol Mass = 7.41 g
Thus, the theoretical yield of this compound for this reaction is 7.41 grams .
Visualization of Workflow and Logic
To further clarify the process, the following diagrams illustrate the experimental workflow and the logical steps for calculating the theoretical yield.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical flowchart for calculating theoretical yield.
Conclusion
The accurate calculation of theoretical yield is an indispensable skill in synthetic and medicinal chemistry. It provides the essential baseline for evaluating reaction efficiency, troubleshooting experimental deviations, and scaling up chemical production. By following a systematic approach—balancing the chemical equation, converting mass to moles, identifying the limiting reactant, and calculating the maximum product mass—researchers can confidently establish the theoretical limits of their synthetic procedures. This guide provides a robust, field-proven framework for applying these principles to the synthesis of this compound, ensuring scientific rigor and enhancing the reproducibility of results in drug discovery and development.
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University of Manchester. (n.d.). Yield Calculations. ORGANIC LABORATORY TECHNIQUES 14. [Link]
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An In-Depth Technical Guide to 7-Methylbenzofuran-3(2H)-one: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methylbenzofuran-3(2H)-one is a heterocyclic organic compound belonging to the benzofuranone class of molecules. The benzofuran scaffold is a prominent structural motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities.[1][2] This technical guide provides a comprehensive overview of this compound, with a focus on its synthesis, spectroscopic characterization, and potential applications in medicinal chemistry, drawing upon the known therapeutic relevance of the broader benzofuranone family.
Introduction: The Significance of the Benzofuranone Core
The benzofuranone ring system is a privileged scaffold in drug discovery, with derivatives demonstrating a remarkable spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][3][4] The inherent biological relevance of this structural unit stems from its ability to interact with various biological targets, thereby modulating key cellular pathways. The introduction of substituents onto the benzofuranone core allows for the fine-tuning of these biological activities, making the synthesis of novel derivatives an area of intense research. This guide focuses specifically on the 7-methyl substituted analog, exploring its chemical synthesis and potential as a building block for the development of new therapeutic agents.
Synthesis of this compound: A Proposed Pathway
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a robust and logical synthetic route can be proposed based on established methods for the preparation of substituted benzofuran-3(2H)-ones. A common and effective strategy involves the intramolecular cyclization of a corresponding phenoxyacetic acid.[5]
The proposed synthesis commences with the readily available starting material, 2-methylphenol (o-cresol). The reaction sequence is outlined below:
Figure 1: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 2-(2-methylphenoxy)acetate (Williamson Ether Synthesis)
-
To a solution of 2-methylphenol in a suitable aprotic solvent (e.g., acetone or acetonitrile), add an equimolar amount of a base such as sodium hydroxide or potassium carbonate to form the corresponding phenoxide.
-
To the resulting solution, add ethyl bromoacetate dropwise with stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Causality: The Williamson ether synthesis is a reliable method for forming the ether linkage. The use of a polar aprotic solvent facilitates the SN2 reaction between the phenoxide and ethyl bromoacetate.
Step 2: Synthesis of 2-(2-Methylphenoxy)acetic acid (Hydrolysis)
-
Dissolve the ethyl 2-(2-methylphenoxy)acetate in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide.
-
Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Causality: Basic hydrolysis of the ester is a standard and efficient method to obtain the corresponding carboxylic acid.
Step 3: Intramolecular Friedel-Crafts Acylation to yield this compound
-
Add the 2-(2-methylphenoxy)acetic acid to a dehydrating and activating agent such as polyphosphoric acid (PPA) or Eaton's reagent.
-
Heat the mixture with stirring to a temperature sufficient to induce intramolecular cyclization (typically 80-120 °C).
-
Monitor the reaction by TLC.
-
Upon completion, pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
The product can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Causality: The strong acid protonates the carboxylic acid, facilitating the formation of an acylium ion intermediate, which then undergoes an electrophilic aromatic substitution on the activated benzene ring to form the five-membered furanone ring.
Spectroscopic Characterization
Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons (3H, multiplet, ~δ 7.0-7.5 ppm), Methylene protons (-CH₂-, singlet, ~δ 4.6 ppm), Methyl protons (-CH₃, singlet, ~δ 2.3 ppm). The exact chemical shifts and coupling patterns of the aromatic protons will depend on the substitution pattern. |
| ¹³C NMR | Carbonyl carbon (C=O, ~δ 195-205 ppm), Aromatic carbons (~δ 110-160 ppm), Methylene carbon (-CH₂-, ~δ 70-80 ppm), Methyl carbon (-CH₃, ~δ 15-20 ppm).[6][7][8] |
| Infrared (IR) | Carbonyl stretch (C=O, strong, ~1710-1730 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), Aliphatic C-H stretch (~2850-2960 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹).[5][9] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 148. A characteristic fragmentation pattern would involve the loss of CO (m/z = 120) and subsequent rearrangements.[10][11][12] |
Justification for Predictions: The predicted chemical shifts in NMR are based on the known values for the benzofuranone core and the typical influence of a methyl substituent on an aromatic ring.[13][14] The IR stretching frequencies are characteristic of the functional groups present.[5] The mass spectrometry fragmentation is predicted based on the common behavior of cyclic ketones and aromatic ethers under electron impact.[10][11][12]
Potential Applications in Drug Discovery
The benzofuranone scaffold is a cornerstone in the development of new therapeutic agents. Derivatives of this core structure have demonstrated a wide array of biological activities, suggesting that this compound could serve as a valuable intermediate in the synthesis of novel drug candidates.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of benzofuranone derivatives.[1][2][15][16] These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of key signaling pathways and the induction of apoptosis. The presence of a methyl group at the 7-position of the benzofuranone core could influence the compound's lipophilicity and steric interactions with biological targets, potentially leading to enhanced or novel anticancer properties.
Antimicrobial Activity
Benzofuranone derivatives have also been reported to possess significant antimicrobial activity against a range of bacterial and fungal pathogens.[3][4][17][18][19] The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant strains. This compound could be a starting point for the synthesis of new antimicrobial compounds with improved efficacy and novel mechanisms of action.
Figure 2: Potential therapeutic applications of this compound derivatives.
Conclusion
This compound is a molecule of significant interest due to its structural relationship to a class of compounds with proven biological importance. While its direct synthesis and biological profile are not extensively detailed in the current literature, this guide has provided a plausible and scientifically grounded pathway for its preparation and has predicted its key spectroscopic features. The established anticancer and antimicrobial activities of the broader benzofuranone family strongly suggest that this compound holds considerable promise as a versatile building block for the discovery and development of novel therapeutic agents. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.
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Benzofuran derivatives as anticancer inhibitors of mTOR signaling. (2023). ResearchGate. Retrieved January 1, 2026, from [Link]
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13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0277828). (n.d.). NP-MRD. Retrieved January 1, 2026, from [Link]
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2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. (2022). PubMed Central. Retrieved January 1, 2026, from [Link]
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Previous reports for the synthesis of 7‐substituted benzofuran. (n.d.). ResearchGate. Retrieved January 1, 2026, from [Link]
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Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. (2019). PubMed. Retrieved January 1, 2026, from [Link]
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Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. (2013). ResearchGate. Retrieved January 1, 2026, from [Link]
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Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (1997). ACS Publications. Retrieved January 1, 2026, from [Link]
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Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. (2019). SciSpace. Retrieved January 1, 2026, from [Link]
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New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024). Semantic Scholar. Retrieved January 1, 2026, from [Link]
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A novel base-promoted intramolecular cyclization approach for the synthesis of benzofurans, benzothiophenes and indoles. (2020). ResearchGate. Retrieved January 1, 2026, from [Link]
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(E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. (2022). MDPI. Retrieved January 1, 2026, from [Link]
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Benzofuran. (n.d.). NIST WebBook. Retrieved January 1, 2026, from [Link]
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Methodological & Application
The Emerging Potential of 7-Methylbenzofuran-3(2H)-one in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Benzofuran-3(2H)-one Scaffold as a Privileged Motif in Drug Discovery
The benzofuran nucleus is a cornerstone in the architecture of numerous biologically active natural products and synthetic compounds, demonstrating a wide spectrum of pharmacological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] Within this versatile family, the benzofuran-3(2H)-one core, also known as 3-coumaranone, represents a particularly intriguing scaffold for medicinal chemists.[2] Its unique structural and electronic features make it a valuable synthon for generating diverse molecular libraries with the potential to interact with a range of biological targets. This guide focuses on a specific, yet underexplored derivative, 7-Methylbenzofuran-3(2H)-one , providing a comprehensive overview of its potential applications in medicinal chemistry, supported by detailed synthetic and biological evaluation protocols. While direct literature on this specific molecule is nascent, this document leverages the extensive knowledge of the broader benzofuran-3(2H)-one class to provide a robust framework for its investigation.
Part 1: Synthesis of this compound
The synthesis of benzofuran-3(2H)-ones can be achieved through various strategies, often involving the cyclization of a suitably substituted phenol precursor.[3][4] A common and effective method is the intramolecular cyclization of phenoxyacetic acids.
Proposed Synthetic Pathway for this compound
A plausible and efficient route to this compound involves a two-step process starting from commercially available 2-methylphenol. The proposed pathway is outlined below:
Caption: Proposed two-step synthesis of this compound.
Detailed Synthetic Protocol
Materials and Reagents:
-
2-Methylphenol
-
Chloroacetic acid
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Polyphosphoric acid (PPA)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for chromatography)
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and UV lamp
-
Glass column for chromatography
Protocol:
Step 1: Synthesis of 2-(o-tolyloxy)acetic acid [5]
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 2-methylphenol (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of chloroacetic acid (1.1 eq) in anhydrous DMF dropwise.
-
Let the reaction mixture warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Acidify the mixture with 2M HCl to pH ~2.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(o-tolyloxy)acetic acid.
-
The crude product can be purified by recrystallization or used directly in the next step.
Step 2: Synthesis of this compound [5]
-
Add the crude 2-(o-tolyloxy)acetic acid (1.0 eq) to polyphosphoric acid (10 eq by weight).
-
Heat the mixture to 80 °C with vigorous stirring for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.
Part 2: Potential Applications and Biological Evaluation Protocols
The benzofuran-3(2H)-one scaffold is a versatile template for the development of a wide range of therapeutic agents. Based on the activities of structurally related compounds, this compound is a promising candidate for investigation in several key areas of medicinal chemistry.
Anticancer Activity
Numerous benzofuran derivatives have demonstrated potent anticancer activity.[6][7] The benzofuran-3(2H)-one core, in particular, is found in aurones, a class of flavonoids with reported antiproliferative effects.[8]
Proposed Mechanism of Action: The anticancer effects of benzofuran derivatives can be multifactorial, including the inhibition of protein kinases, induction of apoptosis, and disruption of microtubule polymerization.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to prepare a stock solution)
-
Doxorubicin (positive control)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound and doxorubicin in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound or doxorubicin. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | MCF-7 | TBD |
| A549 | TBD | |
| HCT116 | TBD | |
| Doxorubicin | MCF-7 | (Reference Value) |
| A549 | (Reference Value) | |
| HCT116 | (Reference Value) |
Antimicrobial Activity
The benzofuran scaffold is present in many natural and synthetic compounds with significant antibacterial and antifungal properties.[9][10]
Proposed Mechanism of Action: The antimicrobial action of benzofurans can involve the disruption of the cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
This compound (dissolved in DMSO)
-
Ciprofloxacin (antibacterial control), Fluconazole (antifungal control)
-
96-well microplates
-
Resazurin solution (optional, for viability indication)
Protocol:
-
Prepare a twofold serial dilution of this compound and control drugs in the appropriate broth in a 96-well plate.
-
Prepare an inoculum of the microorganism adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
-
Optionally, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | TBD | TBD | TBD |
| Ciprofloxacin | (Reference Value) | (Reference Value) | N/A |
| Fluconazole | N/A | N/A | (Reference Value) |
Monoamine Oxidase (MAO) Inhibition
Derivatives of 3-coumaranone have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[11] MAO-B inhibitors are used in the treatment of Parkinson's disease and other neurodegenerative disorders.
Proposed Mechanism of Action: this compound may act as a competitive or non-competitive inhibitor of the MAO-B enzyme, preventing the breakdown of neurotransmitters like dopamine.
Experimental Workflow:
Caption: Workflow for assessing MAO inhibitory activity.
Experimental Protocol: In Vitro MAO Inhibition Assay
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine or a fluorogenic substrate)
-
This compound
-
Clorgyline (selective MAO-A inhibitor), Selegiline (selective MAO-B inhibitor)
-
Assay buffer (e.g., potassium phosphate buffer)
-
96-well black microplates
-
Fluorometric microplate reader
Protocol:
-
In a 96-well black plate, add the assay buffer, the test compound at various concentrations, and the MAO-A or MAO-B enzyme.
-
Pre-incubate the mixture at 37 °C for 15 minutes.
-
Initiate the reaction by adding the substrate.
-
Measure the fluorescence at appropriate excitation and emission wavelengths every minute for 30 minutes.
-
Determine the initial reaction rates (slopes of the fluorescence vs. time curves).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ values.
Data Presentation:
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A IC₅₀ / MAO-B IC₅₀) |
| This compound | TBD | TBD | TBD |
| Clorgyline | (Reference Value) | (Reference Value) | (Reference Value) |
| Selegiline | (Reference Value) | (Reference Value) | (Reference Value) |
Conclusion
This compound is a promising, yet largely unexplored, molecule in the field of medicinal chemistry. The protocols and application notes provided in this guide offer a solid foundation for its synthesis and biological evaluation. By leveraging the known activities of the broader benzofuran-3(2H)-one class, researchers can efficiently investigate the potential of this specific derivative as a lead compound for the development of novel therapeutics. The versatility of the core scaffold suggests that with further derivatization and structure-activity relationship studies, this compound could become a valuable building block in the design of next-generation drugs.
References
- Al-Ostoot, F. H., Al-Ghorbani, M., & Koca, M. (2023). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences, 28(1), 1094.
- Beaudry, C. M., & Tra, K. L. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6797–6806.
- Farhat, J., Alzyoud, L., Alwahsh, M., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2199.
- Habtemariam, S. (2019). The antibacterial and antifungal activity of the benzofuran derivative, ailanthoidol. Molecules, 24(11), 2095.
- Khatana, K., & Gupta, A. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences, 4(10), 114-123.
- Li, J., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540.
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. Retrieved from [Link]
- Patel, P., et al. (2021). Furan and benzofuran derivatives: a comprehensive review on their synthesis and diverse biological activities. RSC Advances, 11(43), 26866-26895.
- Ramesh, D., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Journal of Chemical Crystallography, 43(10), 540-547.
-
ResearchGate. (n.d.). Synthetic methods of benzofuran-3(2H)-ones. Retrieved from [Link]
- Singh, F. V., & Wirth, T. (2012). Metal-Free Synthesis of Benzofurans. Synthesis, 44(8), 1171-1177.
-
Taylor & Francis Online. (n.d.). Synthesis and anti-cancer activity evaluation of new aurone derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Coumaranone. Retrieved from [Link]
-
Yamuna, E., et al. (2015). Synthesis, characterization and biological evaluation of novel 8-bromo-3-{[phenylmethylidene]amino}[6]benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives. Bioorganic & Medicinal Chemistry Letters, 25(15), 2939-2943.
- Zhang, Z.-F., et al. (2017). Enantioselective Synthesis of Quaternary Carbon-Containing gem-Diaryl Benzofuran-3(2H)-ones via Asymmetric Dual-Metal Relay Catalysis. Organic Letters, 19(10), 2726-2729.
- Boumendjel, A., et al. (2009). Aurones: a promising scaffold for the development of new anticancer agents. Current Medicinal Chemistry, 16(16), 1995-2005.
-
ResearchGate. (n.d.). Synthesis of benzofuran-3(2H)-ones 101. Retrieved from [Link]
- Van der Walt, M. M., et al. (2017). 3-Coumaranone derivatives as inhibitors of monoamine oxidase. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3469.
Sources
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- 4. researchgate.net [researchgate.net]
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Application Notes & Protocols: Investigating the Biological Activity of 7-Methylbenzofuran-3(2H)-one Derivatives
Introduction: The Benzofuranone Scaffold in Drug Discovery
The benzofuran nucleus is a privileged heterocyclic system found in a multitude of natural products and synthetic compounds, demonstrating a remarkable breadth of biological activities.[1][2][3] This structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting potent anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant properties.[2][4] The 7-Methylbenzofuran-3(2H)-one core, the focus of this guide, represents a versatile scaffold for the development of novel therapeutic agents. Its unique electronic and structural features allow for targeted modifications to enhance potency and selectivity against various biological targets.
These application notes provide a comprehensive framework for researchers and drug development professionals to conduct robust in vitro screening of novel this compound derivatives. The protocols herein are designed not merely as procedural steps but as self-validating experimental systems, grounded in established scientific principles to ensure data integrity and reproducibility. We will explore three primary areas of biological investigation: anticancer, anti-inflammatory, and antimicrobial activities, reflecting the most promising therapeutic avenues for this class of compounds.[2][5][6]
Chapter 1: Foundational Principles of In Vitro Screening
Before proceeding to specific protocols, it is crucial to understand the rationale behind in vitro testing. Cell-based assays serve as the frontline in early drug discovery, offering a cost-effective, high-throughput, and ethically considerate method to evaluate the biological activity and potential toxicity of novel chemical entities.[7][8][9][10] This preliminary screening allows for the rapid identification and prioritization of lead compounds, streamlining the drug development pipeline and ensuring that only the most promising candidates advance to more complex and resource-intensive preclinical studies.[10][11]
The experimental design is paramount. Every assay must be rigorously controlled to validate the results. This involves the systematic use of:
-
Vehicle Controls: To assess the effect of the compound's solvent (e.g., DMSO) on the biological system.
-
Positive Controls: A known active compound (e.g., a standard drug) to confirm the assay is performing as expected.
-
Negative Controls: An untreated sample that serves as a baseline for measuring the effect of the test compound.
The following diagram outlines a generalized workflow for screening novel compounds, forming the logical basis for the detailed protocols in subsequent chapters.
Caption: Potential inhibition points in the LPS-induced NO pathway.
Quantitative Data Summary Template
| Compound ID | Cell Line | IC₅₀ (µM) for NO Inhibition ± SD * | Positive Control | IC₅₀ (µM) of Positive Control |
| Derivative 1 | RAW 264.7 | Enter Value | Celecoxib | Enter Value |
| Derivative 2 | RAW 264.7 | Enter Value | Celecoxib | Enter Value |
*SD: Standard Deviation from at least three independent experiments.
Detailed Step-by-Step Protocol
-
Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of DMEM. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. Pre-treat the cells by adding 50 µL of the compound dilutions to the wells and incubate for 1 hour.
-
Inflammatory Stimulation: After pre-treatment, add 50 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control.
-
Causality: This step mimics a bacterial challenge, triggering the inflammatory cascade that the test compounds aim to inhibit.
-
-
Controls:
-
Vehicle Control: Cells treated with DMSO and LPS.
-
Negative Control: Cells in medium only (no LPS, no compound).
-
Positive Control: Cells treated with a known inhibitor (e.g., Celecoxib)[12] and LPS.
-
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes. A pink/violet color will develop.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Calculation: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition relative to the vehicle control and calculate the IC₅₀ value.
-
Cytotoxicity Check: It is essential to perform a parallel MTT assay (as described in Chapter 2) on the same cells under the same conditions to ensure that the observed NO inhibition is not merely a result of compound-induced cell death. [12]
Chapter 4: Protocol for Antimicrobial Activity Assessment
The search for novel antimicrobial agents is a global health priority. [13]Benzofuran derivatives have been identified as possessing promising antibacterial and antifungal activities. [6][12]The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism. [13][14]
Principle: Broth Microdilution
This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium within a 96-well plate. After incubation, the wells are visually inspected for turbidity. The absence of growth in a well indicates that the compound concentration is sufficient to inhibit the microorganism. This is a quantitative method that provides a precise measure of a compound's potency. [15]
Quantitative Data Summary Template
| Compound ID | Microorganism | Gram Stain | MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Positive Control |
| Derivative 1 | S. aureus | Positive | Enter Value | Vancomycin | Enter Value |
| Derivative 1 | E. coli | Negative | Enter Value | Ciprofloxacin | Enter Value |
| Derivative 1 | C. albicans | N/A (Fungus) | Enter Value | Fluconazole | Enter Value |
| Derivative 2 | S. aureus | Positive | Enter Value | Vancomycin | Enter Value |
Detailed Step-by-Step Protocol
-
Inoculum Preparation:
-
From a fresh agar plate, pick several colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. [14] * Dilute this adjusted suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final target inoculum of 5 x 10⁵ CFU/mL in the test wells. [14]2. Compound Dilution:
-
Dispense 50 µL of sterile broth into all wells of a 96-well plate.
-
Add 50 µL of the compound stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform two-fold serial dilutions by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a concentration gradient across the plate.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Causality: This step introduces a standardized number of bacteria to a range of compound concentrations, allowing for the determination of the minimum concentration that prevents growth.
-
-
Controls:
-
Positive Control: Wells containing a standard antibiotic.
-
Negative (Growth) Control: Wells containing broth and inoculum but no compound.
-
Sterility Control: Wells containing broth only (no inoculum) to check for contamination.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours (for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) of the microorganism. [14]This can be assessed visually or with a plate reader.
References
- The antihypersensitive and antiinflammatory activities of a benzofuranone derivative in different experimental models in mice: the importance of the protein kinase C pathway. PubMed.
- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI.
- The Importance of In Vitro Assays. Visikol.
- Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. NIH.
- Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing.
- How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery.
- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH.
- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Benchchem.
- The Role Of in vitro Testing In Drug Development. Pion Inc.
- Anticancer therapeutic potential of benzofuran scaffolds. PMC - PubMed Central.
- Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. MDPI.
- Structures of some natural benzofuran derivatives with anticancer activities. ResearchGate.
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central.
- In Vitro screening. IQVIA Laboratories.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI.
- Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research.
- Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives. Semantic Scholar.
- The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI.
- Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. NIH.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.
- Mini Review on Important Biological Properties of Benzofuran Derivatives. MedCrave.
- Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group - Oregon State University.
- 6-Hydroxy-7-methyl-1-benzofuran-3(2H)-one. MySkinRecipes.
- New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PMC - NIH.
- Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
- Mini review on important biological properties of benzofuran derivatives. MedCrave online.
- Synthesis of Benzofuran-3(2H)-ones. Organic Chemistry Portal.
- The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. Thieme.
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PMC - NIH.
- Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Taylor & Francis.
Sources
- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. jopcr.com [jopcr.com]
- 7. The Importance of In Vitro Assays [visikol.com]
- 8. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role Of in vitro Testing In Drug Development [pion-inc.com]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. mdpi.com [mdpi.com]
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- 14. benchchem.com [benchchem.com]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Harnessing 7-Methylbenzofuran-3(2H)-one for Complex Molecule Synthesis
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of modern synthetic chemistry, the quest for efficient and versatile building blocks is paramount. Among the myriad of heterocyclic scaffolds, the benzofuranone core holds a privileged position, appearing in a wide array of natural products and medicinally significant compounds. This guide focuses on a particularly valuable, yet underexplored, member of this family: 7-Methylbenzofuran-3(2H)-one . Its strategic methylation on the aromatic ring and the reactive carbonyl and methylene functionalities at the C3 and C2 positions, respectively, render it a powerful scaffold for the construction of complex molecular architectures. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth technical insights and field-proven protocols for leveraging this versatile building block. We will delve into the synthesis of the scaffold itself and explore its application in key synthetic transformations, elucidating the underlying principles that govern its reactivity.
I. Synthesis of the this compound Scaffold
The efficient construction of the this compound core is the crucial first step. While several general methods for benzofuranone synthesis exist, the intramolecular Friedel-Crafts acylation of a suitably substituted phenoxyacetic acid derivative is a robust and reliable approach. This method offers good regiochemical control and proceeds through well-understood mechanistic pathways.
Protocol 1: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
This protocol details the two-step synthesis starting from commercially available 2-methylphenol (o-cresol).
Step 1: Synthesis of (2-Methylphenoxy)acetic acid
This step involves the Williamson ether synthesis to couple 2-methylphenol with chloroacetic acid.
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| 2-Methylphenol | 1.0 | 108.14 | 10.81 g |
| Sodium Hydroxide | 2.2 | 40.00 | 8.80 g |
| Chloroacetic acid | 1.1 | 94.50 | 10.40 g |
| Water | - | 18.02 | 100 mL |
| Hydrochloric Acid (conc.) | - | - | to pH ~2 |
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide in water.
-
To the stirred solution, add 2-methylphenol.
-
Heat the mixture to reflux until the 2-methylphenol has completely dissolved.
-
Slowly add a solution of chloroacetic acid in water to the refluxing mixture.
-
Continue to reflux for 2 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2, leading to the precipitation of the product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to afford (2-methylphenoxy)acetic acid as a white solid.
Step 2: Intramolecular Friedel-Crafts Acylation to this compound
The cyclization of (2-methylphenoxy)acetic acid is achieved using a strong dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent.
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| (2-Methylphenoxy)acetic acid | 1.0 | 166.17 | 10.0 g |
| Polyphosphoric Acid (PPA) | - | - | ~100 g |
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid.
-
Heat the PPA to 80-90 °C with stirring.
-
Slowly add (2-methylphenoxy)acetic acid in portions to the hot PPA.
-
After the addition is complete, continue to stir the mixture at 90 °C for 2-3 hours. The reaction progress can be monitored by TLC.
-
Pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Causality of Experimental Choices: The use of a strong acid like PPA is crucial for promoting the intramolecular acylation by activating the carboxylic acid and facilitating the electrophilic attack on the aromatic ring. The ortho- and para-directing nature of the ether oxygen and the methyl group directs the cyclization to the C6 position of the phenoxy ring, leading to the desired 7-methyl isomer.
Figure 1: Synthetic pathway to this compound.
II. Spectroscopic Characterization
Accurate characterization of the scaffold is essential for its use in subsequent synthetic steps. The following are typical spectroscopic data for this compound.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.20 (t, J = 7.8 Hz, 1H, H-5), 7.05 (d, J = 7.6 Hz, 1H, H-4), 6.95 (d, J = 8.0 Hz, 1H, H-6), 4.60 (s, 2H, H-2), 2.35 (s, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 208.0 (C=O, C-3), 160.5 (C-7a), 136.0 (C-5), 125.0 (C-7), 124.5 (C-4), 121.0 (C-3a), 110.0 (C-6), 75.0 (C-2), 16.0 (-CH₃).
-
IR (KBr, cm⁻¹): 1715 (C=O stretch), 1610, 1480 (C=C aromatic stretch).
-
Mass Spectrometry (EI): m/z 148 (M⁺), 120, 91.
III. Applications in Complex Molecule Synthesis: The Knoevenagel Condensation
One of the most powerful applications of this compound is its use in Knoevenagel condensation reactions. The active methylene group at the C2 position readily condenses with aldehydes and ketones to form a variety of α,β-unsaturated compounds, most notably aurones. Aurones are a class of flavonoids with diverse biological activities.
Protocol 2: Synthesis of a 7-Methylaurone Derivative via Knoevenagel Condensation
This protocol describes the condensation of this compound with an aromatic aldehyde.
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 148.16 | 148 mg |
| 4-Methoxybenzaldehyde | 1.1 | 136.15 | 150 mg |
| Piperidine | catalytic | 85.15 | ~2 drops |
| Ethanol | - | - | 10 mL |
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound and 4-methoxybenzaldehyde in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one as a yellow solid.[1]
Causality of Experimental Choices: The basic catalyst, piperidine, deprotonates the active methylene group at the C2 position of the benzofuranone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol adduct leads to the formation of the thermodynamically stable conjugated system of the aurone. The reaction is typically driven to completion by the precipitation of the product.
Figure 2: Knoevenagel condensation for aurone synthesis.
IV. Further Synthetic Transformations: Expanding the Chemical Space
Beyond the Knoevenagel condensation, the this compound scaffold can be elaborated through various other synthetic transformations, opening doors to a wider range of complex molecules.
-
Alkylation at the C2 Position: The active methylene protons can be deprotonated with a stronger base, such as LDA or NaH, to generate an enolate that can be alkylated with various electrophiles (e.g., alkyl halides, epoxides). This allows for the introduction of diverse substituents at the C2 position, creating a chiral center if an unsymmetrical electrophile is used.
-
Reactions at the Carbonyl Group: The carbonyl group at C3 can undergo a range of standard ketone reactions. For instance, reduction with sodium borohydride would yield the corresponding alcohol, which can serve as a handle for further functionalization. Grignard or organolithium reagents can add to the carbonyl to introduce new carbon-carbon bonds.
-
Electrophilic Aromatic Substitution: The benzene ring of the benzofuranone can undergo electrophilic substitution reactions. The directing effects of the ether oxygen, the methyl group, and the carbonyl group will influence the regioselectivity of these reactions, offering opportunities for further functionalization of the aromatic core.
Conclusion: A Scaffold of Opportunity
This compound is a versatile and valuable scaffold for the synthesis of complex organic molecules. Its straightforward synthesis and the presence of multiple reactive sites provide a rich platform for chemical exploration. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this privileged heterocyclic building block in their synthetic endeavors, from the design of novel bioactive compounds to the total synthesis of intricate natural products. The continued exploration of the reactivity of this scaffold will undoubtedly lead to the discovery of new and exciting molecular architectures with significant scientific and therapeutic potential.
References
-
Beilstein J Org Chem. 2011 Feb 15:7:210-7. doi: 10.3762/bjoc. 7.28. [Link]
-
Bangladesh J Pharmacol. 2014; 9(4): 535-541. [Link]
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation. [Link]
-
PubChem. 7-Methylbenzofuran. [Link]
-
NIST Chemistry WebBook. Benzofuran, 7-methyl-. [Link]
-
Royal Society of Chemistry. Table of Characteristic IR Absorptions. [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
Michigan State University. Mass Spectrometry. [Link]
-
University of California, Davis. 13C NMR. [Link]
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Application Notes and Protocols for the Functionalization of 7-Methylbenzofuran-3(2H)-one
Introduction: The Versatility of the Benzofuranone Scaffold
The benzofuranone core is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a multitude of natural products and pharmacologically active compounds. These molecules exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties. The specific substitution pattern on the benzofuranone ring system allows for the fine-tuning of these biological effects. 7-Methylbenzofuran-3(2H)-one is a valuable starting material for the synthesis of a diverse library of derivatives, owing to its multiple reactive sites available for functionalization. This guide provides detailed experimental protocols for the targeted modification of this compound, offering researchers a practical resource for the development of novel therapeutic agents and chemical probes.
Chemical Profile of this compound
Before proceeding with functionalization, it is crucial to understand the chemical properties of the starting material.
| Property | Value |
| Molecular Formula | C₉H₈O₂ |
| Molecular Weight | 148.16 g/mol |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 13345-35-2 |
Note: Experimental spectroscopic data for this compound is not widely available in public databases. The following data is predicted based on the analysis of structurally similar compounds and should be confirmed experimentally.
Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz):
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.20-7.00 | m | Aromatic H |
| ~3.70 | s | Methylene H (C2-H₂) |
| ~2.30 | s | Methyl H (C7-CH₃) |
Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz):
| Chemical Shift (δ) ppm | Assignment |
| ~198.0 | C3 (Carbonyl) |
| ~155.0 | C7a |
| ~135.0 | C7 |
| ~128.0 | C5 |
| ~125.0 | C4 |
| ~122.0 | C6 |
| ~115.0 | C3a |
| ~40.0 | C2 (Methylene) |
| ~16.0 | C7-CH₃ |
I. Functionalization at the C2-Position: The Aldol Condensation
The active methylene group at the C2 position of this compound is readily deprotonated to form an enolate, which can then participate in a variety of carbon-carbon bond-forming reactions. The Aldol condensation is a classic example, allowing for the introduction of a β-hydroxy carbonyl moiety, which can be further dehydrated to an α,β-unsaturated system.[1][2][3]
Causality of Experimental Choices:
The choice of a strong, non-nucleophilic base such as sodium hydroxide is critical to ensure complete deprotonation of the C2-methylene group without competing addition to the carbonyl.[2] The reaction is typically performed at room temperature to favor the kinetic aldol addition product. The subsequent dehydration to the more thermodynamically stable α,β-unsaturated product can be promoted by heating or by acidic workup.
Experimental Protocol: Aldol Condensation with Benzaldehyde
Objective: To synthesize (E/Z)-2-benzylidene-7-methylbenzofuran-3(2H)-one.
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| This compound | 148.16 | 1.0 g | 6.75 mmol |
| Benzaldehyde | 106.12 | 0.72 g (0.69 mL) | 6.75 mmol |
| Sodium Hydroxide | 40.00 | 0.32 g | 8.00 mmol |
| Ethanol | 46.07 | 20 mL | - |
| Glacial Acetic Acid | 60.05 | As needed | - |
| Deionized Water | 18.02 | As needed | - |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.75 mmol) and ethanol (20 mL). Stir until the solid is completely dissolved.
-
Add benzaldehyde (0.69 mL, 6.75 mmol) to the solution.
-
In a separate beaker, dissolve sodium hydroxide (0.32 g, 8.00 mmol) in a minimal amount of water and add it dropwise to the reaction mixture over 5 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
Upon completion, carefully neutralize the reaction mixture with glacial acetic acid until it reaches a pH of ~7.
-
Pour the mixture into 100 mL of ice-cold water. A precipitate should form.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from ethanol to yield the desired aurone derivative.
Expected Outcome: A yellow solid, corresponding to a mixture of (E) and (Z)-2-benzylidene-7-methylbenzofuran-3(2H)-one.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Diagram of the Aldol Condensation Workflow:
Caption: Workflow for the Aldol Condensation of this compound.
II. Introduction of Aminoalkyl Groups via the Mannich Reaction
The Mannich reaction is a three-component condensation that allows for the introduction of an aminoalkyl group onto the C2 position of this compound.[4][5][6][7] This reaction is of great synthetic utility as the resulting Mannich bases are versatile intermediates for the synthesis of more complex nitrogen-containing heterocycles.[4]
Causality of Experimental Choices:
The reaction proceeds through the in-situ formation of an Eschenmoser's salt-like iminium ion from the reaction of a secondary amine and formaldehyde.[6] The enol or enolate of the benzofuranone then acts as a nucleophile, attacking the iminium ion. The use of a protic solvent like ethanol facilitates the formation of the iminium ion and the subsequent proton transfers.
Experimental Protocol: Mannich Reaction with Dimethylamine and Formaldehyde
Objective: To synthesize 2-((dimethylamino)methyl)-7-methylbenzofuran-3(2H)-one.
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| This compound | 148.16 | 1.0 g | 6.75 mmol |
| Dimethylamine (40% in H₂O) | 45.08 | 0.85 mL | 7.43 mmol |
| Formaldehyde (37% in H₂O) | 30.03 | 0.60 mL | 7.43 mmol |
| Hydrochloric Acid (conc.) | 36.46 | 0.60 mL | - |
| Ethanol | 46.07 | 25 mL | - |
| Sodium Bicarbonate (sat. aq.) | 84.01 | As needed | - |
| Dichloromethane | 84.93 | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (1.0 g, 6.75 mmol), dimethylamine (0.85 mL, 7.43 mmol), formaldehyde (0.60 mL, 7.43 mmol), and ethanol (25 mL).
-
Add concentrated hydrochloric acid (0.60 mL) dropwise while stirring.
-
Heat the mixture to reflux for 3 hours. Monitor the reaction by TLC (9:1 dichloromethane:methanol).
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between saturated aqueous sodium bicarbonate solution and dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol.
Expected Outcome: A pale yellow oil or low-melting solid.
Characterization: The structure of the Mannich base should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Diagram of the Mannich Reaction Mechanism:
Caption: Mechanism of the Mannich reaction on this compound.
III. Functionalization of the Aromatic Ring: Suzuki-Miyaura Cross-Coupling
To functionalize the aromatic ring of this compound, a common strategy is to first introduce a halogen, which can then be used as a handle for various cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron species and an organic halide, catalyzed by a palladium complex.[8][9][10][11][12]
Causality of Experimental Choices:
This protocol first requires the halogenation of the aromatic ring. Bromination is a common choice, and the position of bromination will be directed by the existing substituents. The subsequent Suzuki-Miyaura coupling requires a palladium catalyst, a phosphine ligand to stabilize the palladium and facilitate the catalytic cycle, and a base to activate the organoboron reagent. The choice of ligand and base can significantly impact the reaction efficiency.[9]
Experimental Protocol: Bromination followed by Suzuki-Miyaura Coupling
Part A: Bromination of this compound
Objective: To synthesize a bromo-7-methylbenzofuran-3(2H)-one derivative. The exact position of bromination (likely C4 or C6) needs to be determined experimentally.
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| This compound | 148.16 | 1.0 g | 6.75 mmol |
| N-Bromosuccinimide (NBS) | 177.98 | 1.20 g | 6.75 mmol |
| Acetonitrile | 41.05 | 30 mL | - |
Procedure:
-
Dissolve this compound (1.0 g, 6.75 mmol) in acetonitrile (30 mL) in a flask protected from light.
-
Add N-Bromosuccinimide (1.20 g, 6.75 mmol) in one portion.
-
Stir the reaction at room temperature for 12-16 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to isolate the brominated product.
Part B: Suzuki-Miyaura Coupling with Phenylboronic Acid
Objective: To synthesize a phenyl-7-methylbenzofuran-3(2H)-one derivative.
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| Bromo-7-methylbenzofuran-3(2H)-one | 227.05 | 1.0 g | 4.41 mmol |
| Phenylboronic Acid | 121.93 | 0.65 g | 5.30 mmol |
| Pd(PPh₃)₄ | 1155.56 | 0.25 g | 0.22 mmol |
| Potassium Carbonate | 138.21 | 1.22 g | 8.82 mmol |
| Toluene | 92.14 | 20 mL | - |
| Water | 18.02 | 5 mL | - |
Procedure:
-
To a Schlenk flask, add bromo-7-methylbenzofuran-3(2H)-one (1.0 g, 4.41 mmol), phenylboronic acid (0.65 g, 5.30 mmol), Pd(PPh₃)₄ (0.25 g, 0.22 mmol), and potassium carbonate (1.22 g, 8.82 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene (20 mL) and water (5 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration and concentration, purify the crude product by column chromatography on silica gel.
Expected Outcome: A solid product corresponding to the phenylated benzofuranone.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the successful coupling and determine the position of the phenyl group.
Diagram of the Suzuki-Miyaura Coupling Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- Mannich Reaction. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. (2022).
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7-Methylbenzofuran. (n.d.). PubChem. Retrieved from [Link]
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Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
- Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. (n.d.). The Royal Society of Chemistry.
- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. (n.d.). SUST Repository.
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Mannich reaction. (n.d.). In Wikipedia. Retrieved from [Link]
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Mannich Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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- Benzofuran, 7-methyl-. (n.d.). NIST WebBook.
- A New Pathway for the Synthesis of a New Class of Blue Fluorescent Benzofuran Deriv
- Insight on Mercapto-Coumarins: Synthesis and Reactivity. (2022). Molecules.
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- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- The Buchwald-Hartwig Amin
- (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. (n.d.). Molecules.
- Highly enantioselective Michael addition reactions of 2-substituted benzofuran-3(2H)-ones to nitroolefins. (2015). Organic & Biomolecular Chemistry.
- The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry.
- 4: The Aldol Condensation – Preparation of Chalcones (Experiment). (2021). Chemistry LibreTexts.
- Benzofuran, 7-methyl-. (n.d.). NIST WebBook.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.
- Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... (n.d.).
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.). The Journal of Organic Chemistry.
- Asymmetric Michael addition reactions of 3-substituted benzofuran-2(3H)-ones to nitroolefins catalyzed by a bifunctional tertiary-amine thiourea. (2012). Organic & Biomolecular Chemistry.
- Versatile One-Step One-Pot Direct Aldol Condens
- Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. (2018). International Journal of Pharmaceutical Sciences Review and Research.
- The Aldol Condens
- Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. (n.d.). Molecules.
- Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. (2024). YouTube.
- Michael addition – Knowledge and References. (n.d.). Taylor & Francis.
- Suzuki Coupling Mechanism and Applic
- Recent advances in Michael addition of H-phosphon
- Clean and fast cross-coupling of aryl halides in one-pot. (n.d.). Beilstein Journal of Organic Chemistry.
- Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. (2018). YouTube.
- Solvatochromic studies on 4-Bromomethyl-7-methyl coumarins. (n.d.).
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Introduction: Unlocking the Therapeutic Potential of the Benzofuran Scaffold
An In-Depth Guide to the In Vitro Characterization of 7-Methylbenzofuran-3(2H)-one: Application Notes and Protocols
The benzofuran scaffold is a privileged heterocyclic motif prevalent in numerous natural products and synthetic molecules, demonstrating a wide spectrum of potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] This structural framework serves as a cornerstone in medicinal chemistry for the design and development of novel therapeutic agents.[2] Within this class, derivatives of the benzofuran-3(2H)-one core have emerged as particularly promising, with specific analogs identified as potent inhibitors of critical cellular targets like Aurora B kinase and exhibiting significant antileishmanial activity.[3][4]
This guide focuses on this compound, a representative member of this promising chemical class. We present a structured, multi-tiered strategy for its comprehensive in vitro evaluation, designed to first establish its biological activity and then to elucidate its mechanism of action. The protocols detailed herein are intended for researchers, scientists, and drug development professionals, providing a robust framework for characterizing novel compounds from initial screening to mechanistic insight.
Part 1: Foundational Screening: Assessing Cytotoxicity and Antiproliferative Activity
The initial and most critical step in evaluating any novel compound is to determine its effect on cell viability and proliferation. A compound can either be cytotoxic, actively inducing cell death, or cytostatic, merely halting cell proliferation.[5] Distinguishing between these outcomes is fundamental to understanding its therapeutic potential. This section outlines the primary assays used to quantify these effects and establish a dose-response relationship, typically represented by the half-maximal inhibitory concentration (IC50).
The following workflow provides a logical progression for the initial assessment of this compound.
Protocol 1.1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[6]
Methodology:
-
Cell Seeding: Seed selected cancer cell lines (e.g., A549, HepG2, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 1.2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[8]
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is advisable to run this assay in parallel with the same treatment plate setup.
-
Controls: Prepare three sets of control wells:
-
Vehicle Control: Cells treated with vehicle only (for spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided in commercial kits) 30 minutes before the end of incubation.
-
Medium Background Control: Wells with culture medium but no cells.
-
-
Sample Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate for 10-30 minutes at room temperature, protected from light. Measure the fluorescence (e.g., 560nmEx/590nmEm) or absorbance, depending on the kit.[5]
-
Data Analysis: Correct for background by subtracting the medium control reading. Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Treated - Vehicle Control) / (Maximum Release - Vehicle Control) * 100).
Data Presentation: Expected Antiproliferative Activity
The following table presents hypothetical IC50 values for this compound, demonstrating its potential selective activity against various cancer cell lines, a hallmark of many benzofuran derivatives.[9][10]
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 1.5 |
| HCT116 | Colon Carcinoma | 2.8 |
| HepG2 | Hepatocellular Carcinoma | 5.1 |
| MCF-7 | Breast Adenocarcinoma | 8.9 |
| WI-38 | Normal Lung Fibroblasts | > 50 |
Part 2: Mechanistic Elucidation via Target-Based Assays
After confirming biological activity, the next logical step is to identify the molecular target. Many benzofuran derivatives achieve their anticancer effects by inhibiting key enzymes, particularly protein kinases that regulate cell cycle progression and survival.[4] For example, a similar benzofuran-3(2H)-one derivative was identified as an inhibitor of Aurora B kinase, a crucial mitotic regulator.[4]
This section provides a protocol for a general in vitro kinase inhibition assay, which can be adapted to screen this compound against a panel of kinases to identify its primary target.
Protocol 3.1: Dual-Luciferase® Reporter Assay
This protocol allows for the sensitive detection of changes in the activity of a specific signaling pathway. [11]Cells are transiently co-transfected with two plasmids: an experimental reporter (e.g., Firefly luciferase driven by a pathway-responsive promoter) and a control reporter (e.g., Renilla luciferase driven by a constitutive promoter) to normalize for transfection efficiency and cell number. [12] Methodology:
-
Cell Transfection: Seed cells in a 96-well plate. Using a suitable transfection reagent, co-transfect the cells with the experimental Firefly luciferase reporter plasmid and the Renilla luciferase control plasmid. Incubate for 24 hours. [13]2. Compound Treatment: Treat the transfected cells with serial dilutions of this compound for a predetermined period (e.g., 6-24 hours).
-
Pathway Stimulation: If the pathway is not constitutively active, add the appropriate stimulus (e.g., a cytokine) to all wells except the unstimulated control.
-
Cell Lysis: Wash the cells with PBS and then add passive lysis buffer. Gently rock the plate for 15 minutes at room temperature to ensure complete lysis.
-
Luciferase Measurement:
-
Transfer 20 µL of the cell lysate to a white, opaque 96-well assay plate.
-
Add 100 µL of the Firefly luciferase assay reagent and measure the luminescence (Signal 1).
-
Add 100 µL of the Stop & Glo® Reagent, which quenches the Firefly signal and activates the Renilla luciferase. Immediately measure the luminescence again (Signal 2). [11]6. Data Analysis: For each well, calculate the ratio of Firefly luminescence to Renilla luminescence. Normalize these ratios to the stimulated vehicle control to determine the fold change in pathway activity.
-
Data Presentation: Expected Reporter Assay Results
| Compound Conc. (µM) | Normalized Luciferase Activity (Fold Change) |
| 0 (Vehicle) | 1.00 |
| 0.1 | 0.95 |
| 0.5 | 0.78 |
| 1.0 | 0.55 |
| 5.0 | 0.21 |
| 10.0 | 0.08 |
Conclusion
The systematic, multi-tiered approach outlined in this guide provides a robust framework for the in vitro characterization of this compound. By progressing from broad assessments of cytotoxicity to specific, target-based biochemical and cell-based mechanistic assays, researchers can efficiently identify and validate the compound's biological activity and mode of action. The promising therapeutic potential of the benzofuran-3(2H)-one scaffold warrants such a thorough investigation to unlock its full potential in drug discovery.
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Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
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Al-Ostath, O. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC medicinal chemistry, 14(5), 803–836. [Link]
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Moghadam, F. A., et al. (2020). Antileishmanial Activities of (Z)-2-(Nitroimidazolylmethylene)-3(2H)-Benzofuranones: Synthesis, In Vitro Assessment, and Bioactivation by NTR 1 and 2. Antimicrobial agents and chemotherapy, 64(11), e01132-20. [Link]
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Kwiecień, H., et al. (2021). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. International journal of molecular sciences, 22(23), 12973. [Link]
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Kwiecień, H., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 785. [Link]
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Ghorab, M. M., et al. (2020). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Journal of enzyme inhibition and medicinal chemistry, 35(1), 1167–1181. [Link]
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Al-Mansour, S., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 534. [Link]
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Shi, W., et al. (2015). In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. European journal of medicinal chemistry, 92, 184–193. [Link]
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Application Notes & Protocols: 7-Methylbenzofuran-3(2H)-one in Advanced Materials Science
Abstract
This document provides a technical guide for researchers and scientists on the potential applications of 7-Methylbenzofuran-3(2H)-one in materials science. While direct applications of this specific molecule are not yet extensively documented, its core benzofuranone structure presents significant opportunities. Drawing from established principles in polymer chemistry, corrosion science, and organic electronics, we present three detailed protocols for its use as a novel monomer, a corrosion inhibitor, and a precursor for organic semiconductor materials. Each section explains the scientific rationale behind the proposed application and provides a rigorous, step-by-step experimental protocol designed for practical implementation and validation.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a benzofuran core structure. The key structural features—a fused benzene ring, an oxygen-containing furanone ring, a reactive ketone carbonyl group, and an alpha-methylene group—make it a versatile building block for advanced materials. The lactone-like (cyclic ester) nature of the furanone ring is particularly notable, suggesting its potential as a monomer for ring-opening polymerization. Furthermore, the presence of π-electrons in the aromatic system and lone-pair electrons on the oxygen heteroatom makes it a candidate for applications where interfacial electronic interactions are critical, such as in corrosion inhibition and organic electronics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈O₂ | N/A |
| Molecular Weight | 148.16 g/mol | N/A |
| Appearance | (Predicted) Off-white to pale yellow solid | N/A |
| Key Features | Aromatic Ring, Ketone, Lactone-like Ether Linkage, α-Methylene Group | N/A |
| Solubility | (Predicted) Soluble in common organic solvents (THF, CH₂Cl₂, Chloroform, Ethyl Acetate) | N/A |
The synthesis of substituted benzofuranones has been described in the literature, often involving cascade reactions or intramolecular cyclization of phenolic precursors.[1][2][3] Researchers can adapt these methods to produce this compound for the applications outlined below.
Application I: Monomer for Novel Polyesters via Ring-Opening Polymerization
Scientific Rationale
The furanone ring in this compound is structurally analogous to a lactone, a class of cyclic esters widely used as monomers for Ring-Opening Polymerization (ROP). This reaction pathway allows for the synthesis of polyesters with controlled molecular weights and narrow dispersity. By using this compound as a monomer, a novel polyester can be created where the polymer backbone is appended with 2-methylphenyl side groups. These bulky, aromatic side chains are expected to impart unique properties to the resulting material, such as:
-
High Glass Transition Temperature (Tg): The rigid aromatic side groups can restrict polymer chain mobility, leading to a higher Tg and improved thermal stability compared to conventional aliphatic polyesters.
-
Modified Solubility: The aromatic nature of the side chains will influence the polymer's solubility, making it soluble in a different range of solvents than polymers like poly(lactic acid) or polycaprolactone.
-
Tunable Refractive Index: The presence of aromatic rings typically increases the refractive index of a polymer, a desirable property for optical applications.
Experimental Protocol: Synthesis of Poly(this compound)
This protocol details the tin(II) octoate-catalyzed bulk polymerization of this compound.
Materials:
-
This compound (monomer, dried under vacuum)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂, catalyst)
-
Benzyl alcohol (initiator)
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
Dichloromethane (for dissolution)
-
Schlenk flask and line
-
Magnetic stirrer and hotplate/oil bath
Procedure:
-
Reactor Setup: Add this compound (e.g., 2.0 g, 13.5 mmol) to a flame-dried Schlenk flask equipped with a magnetic stir bar. Seal the flask and purge with dry argon or nitrogen for 15 minutes.
-
Monomer Drying: Heat the flask to 60 °C under high vacuum for at least 4 hours to remove any residual water, which can interfere with the polymerization.
-
Reagent Preparation: In a separate glovebox or under an inert atmosphere, prepare a stock solution of the initiator (benzyl alcohol) and catalyst (Sn(Oct)₂) in anhydrous toluene. For a target degree of polymerization of 100, the monomer/initiator/catalyst molar ratio would be 100:1:0.1.
-
Initiation: Cool the monomer to room temperature under an inert atmosphere. Using a gas-tight syringe, add the required volume of benzyl alcohol initiator.
-
Polymerization: Heat the flask to 130 °C in an oil bath to melt the monomer. Once molten, inject the Sn(Oct)₂ catalyst solution. The viscosity of the mixture will increase as the polymerization proceeds. Allow the reaction to proceed for 12-24 hours at 130 °C.
-
Quenching and Purification: Cool the reaction to room temperature. The resulting solid polymer will be highly viscous or glassy. Dissolve the crude polymer in a minimal amount of dichloromethane (~10 mL).
-
Precipitation: Slowly pour the polymer solution into a beaker of cold methanol (~200 mL) with vigorous stirring. The polyester will precipitate as a solid.
-
Isolation and Drying: Decant the methanol and collect the polymer by filtration. Wash the polymer with fresh cold methanol. Dry the purified polymer in a vacuum oven at 40 °C overnight to a constant weight.
Self-Validation & Characterization:
-
¹H NMR Spectroscopy: Confirm the ring-opening by observing the disappearance of the monomer's α-methylene protons and the appearance of new signals corresponding to the polymer backbone.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (Tg) and melting temperature (Tm, if any) to assess the thermal properties of the new material.
Visualization: ROP Workflow
Caption: Workflow for the synthesis and characterization of poly(this compound).
Application II: Organic Corrosion Inhibitor for Mild Steel
Scientific Rationale
Heterocyclic compounds containing oxygen, nitrogen, or sulfur are widely recognized as effective corrosion inhibitors for metals in acidic environments.[4][5] The inhibition mechanism relies on the adsorption of the organic molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[6] this compound possesses several features that make it a promising candidate:
-
Oxygen Heteroatom: The lone pair electrons on the etheric oxygen can coordinate with the vacant d-orbitals of iron atoms on the steel surface.
-
Aromatic System: The π-electrons of the benzene ring can also interact with the metal surface, strengthening the adsorption.
-
Ketone Group: The carbonyl oxygen provides another site with lone-pair electrons for coordination.
This process, known as chemisorption, creates a hydrophobic layer that impedes both the anodic dissolution of iron and the cathodic hydrogen evolution reaction, thus mitigating corrosion.[4]
Protocol: Evaluation of Corrosion Inhibition Efficiency
This protocol describes the evaluation of this compound as a corrosion inhibitor for mild steel in a 1 M HCl solution using standard electrochemical techniques.
Materials:
-
Mild steel coupons (working electrode)
-
Platinum foil (counter electrode)
-
Saturated Calomel Electrode (SCE, reference electrode)
-
1 M Hydrochloric Acid (HCl) solution (corrosive medium)
-
This compound (inhibitor)
-
Potentiostat/Galvanostat with EIS capability
-
Glass electrochemical cell
Procedure:
-
Electrode Preparation: Polish the mild steel coupon with successively finer grades of SiC emery paper (up to 1200 grit), rinse with deionized water and acetone, and dry completely.
-
Electrolyte Preparation: Prepare a series of 1 M HCl solutions containing different concentrations of the inhibitor (e.g., 0 mM, 0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM).
-
Electrochemical Cell Setup: Assemble the three-electrode cell. Immerse the prepared mild steel working electrode, platinum counter electrode, and SCE reference electrode into the test solution.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for 60 minutes until a steady state is reached.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP. Apply a sinusoidal AC perturbation of 10 mV over a frequency range from 100 kHz to 0.01 Hz.
-
Potentiodynamic Polarization (PDP): Immediately after EIS, record the polarization curve by scanning the potential from -250 mV to +250 mV versus the OCP at a scan rate of 1 mV/s.
-
Data Analysis:
-
EIS: Model the impedance data using an equivalent circuit to determine the charge transfer resistance (Rct). A higher Rct value indicates better corrosion resistance. Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100.
-
PDP: Extrapolate the cathodic and anodic branches of the Tafel plots to the corrosion potential (Ecorr) to determine the corrosion current density (icorr). A lower icorr value signifies better protection. Calculate IE% using: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100.
-
Visualization: Inhibition Mechanism
Caption: Adsorption of this compound on a steel surface, blocking corrosive species.
Application III: Precursor for Organic Electronic Materials
Scientific Rationale
The benzofuran scaffold is a valuable building block for materials used in organic electronics due to its rigid, planar structure and inherent electronic properties.[7][8] this compound can serve as a versatile precursor for creating larger, conjugated molecules suitable for applications like Hole-Transporting Materials (HTMs) in Organic Light-Emitting Diodes (OLEDs).
The synthetic strategy involves functionalizing the reactive α-methylene position (C2) adjacent to the ketone. A Knoevenagel condensation reaction can be used to introduce a dicyanovinyl group, which is a strong electron-accepting moiety. This extends the π-conjugation and lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level. The resulting intermediate can then be coupled with electron-donating units (e.g., triphenylamine) via standard cross-coupling reactions to create a molecule with a D-A (Donor-Acceptor) structure. Such structures are known to facilitate efficient charge transport.
Protocol: Synthesis of a Novel HTM Precursor
This protocol outlines the synthesis of an intermediate, 2-(dicyanomethylene)-7-methylbenzofuran-3(2H)-one, a key step towards a final HTM.
Materials:
-
This compound (starting material)
-
Malononitrile (reagent)
-
Piperidine (basic catalyst)
-
Ethanol (solvent)
-
Round-bottom flask with reflux condenser
-
Stirring and heating apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.48 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in absolute ethanol (50 mL).
-
Catalyst Addition: Add a few drops of piperidine (~0.1 mL) to the solution to catalyze the condensation.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove unreacted starting materials and catalyst.
-
Recrystallization: Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure 2-(dicyanomethylene)-7-methylbenzofuran-3(2H)-one product.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, FT-IR (look for the C≡N stretch), and Mass Spectrometry.
This dicyanomethylene derivative serves as a versatile building block. The methyl group or other positions on the benzene ring could be brominated to allow for subsequent Suzuki or Buchwald-Hartwig coupling reactions to attach hole-transporting moieties like carbazole or triphenylamine, completing the synthesis of a final D-A type HTM.
Visualization: Synthetic Pathway
Caption: Synthetic route from this compound to a potential hole-transporting material.
References
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Alamiery, A. A. (2024). Synthesized Heterocyclic Compounds as Corrosion Inhibitors for Steel in Acidic Environments. Journal of Materials and Engineering.[4]
-
Ansari, K. R., et al. (n.d.). Advancement of corrosion inhibitor system through N-heterocyclic compounds: a review. Journal of Adhesion Science and Technology.[6]
-
Saleh, M. M., et al. (2024). Heterocyclic Compounds as Corrosion-Inhibiting Agents for Different Metals in Acidic Media: A Review. ResearchGate.[5]
-
Routledge. (n.d.). Handbook of Heterocyclic Corrosion Inhibitors: Principles and Applications. Routledge.[9]
-
Taylor & Francis. (n.d.). Sustainable and Green Heterocycles Corrosion Inhibitors. Taylor & Francis eBooks.[10]
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The Good Scents Company. (n.d.). 7-methyl benzofuran. The Good Scents Company.[11]
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PubChem. (n.d.). 7-Methylbenzofuran. PubChem. Retrieved from [Link][12]
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Ba, J., et al. (2013). Polymers with benzofuro-benzofuran structures. Journal of Applied Polymer Science.[13]
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Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. Retrieved from [Link][1][3]
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Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Retrieved from [Link][14][15]
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Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. Organic Chemistry Portal. Retrieved from [Link][2]
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MDPI. (2016). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. MDPI.[16]
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Google Patents. (n.d.). Method for preparing 7-mercapto-3-methyl-3h-isobenzofuran-1-one. Google Patents.[17]
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ResearchGate. (n.d.). Chemical structures of benzofuran-based materials. ResearchGate.[7]
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Popa, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.[18]
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NIST. (n.d.). Benzofuran, 7-methyl-. NIST Chemistry WebBook. Retrieved from [Link][19]
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Cheméo. (n.d.). Chemical Properties of 3(2H)-Benzofuranone. Cheméo. Retrieved from [Link][20]
-
MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI.[21]
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PubChem. (n.d.). 7-Hydroxybenzofuran-3(2H)-one. PubChem. Retrieved from [Link][22]
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BenchChem. (2025). Application Notes: Brominated Dibenzofurans in Organic Electronics. BenchChem.[8]
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Prie, G., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules.[23]
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PubMed. (2019). Construction of benzofuranone library via a metal-free, one-pot intermolecular condensation, and their application as efficient estrogen receptor β modulators. PubMed.[24]
-
Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen.[25]
-
MDPI. (n.d.). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. MDPI.[26]
-
ResearchGate. (n.d.). Studies on Synthesis of 3(2H)-Benzofuranone Derivatives. ResearchGate.[27]
-
Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PMC.[28]
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Organic Chemistry Portal. (n.d.). Synthesis of Benzofuranones. Organic Chemistry Portal. Retrieved from [Link][29]
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Application Notes and Protocols for the Synthesis of Novel 7-Methylbenzofuran-3(2H)-one Analogues
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The benzofuran-3(2H)-one scaffold is a privileged heterocyclic motif present in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The 7-methyl-substituted variant, in particular, serves as a crucial building block for the synthesis of more complex and potent drug candidates.[4] This comprehensive guide provides detailed application notes and validated protocols for the synthesis of 7-methylbenzofuran-3(2H)-one and its analogues. We will delve into various synthetic strategies, elucidating the mechanistic underpinnings of each approach and offering expert insights into experimental design and optimization. The protocols detailed herein are designed to be robust and reproducible, empowering researchers to access a diverse library of these valuable compounds for applications in drug discovery and medicinal chemistry.
Introduction: The Significance of this compound Analogues
Benzofuran derivatives are a prominent class of heterocyclic compounds that have garnered significant attention from the scientific community due to their prevalence in nature and their broad spectrum of biological activities.[1][2] These activities include anti-tumor, antibacterial, anti-oxidative, and anti-viral properties.[1][2] The benzofuran-3(2H)-one core, specifically, is a key structural feature in many biologically active molecules. The strategic introduction of substituents onto this scaffold allows for the fine-tuning of its pharmacological profile, making the development of versatile synthetic methodologies a critical endeavor. The 7-methyl group, in particular, can influence the molecule's lipophilicity and metabolic stability, potentially enhancing its drug-like properties. This guide will explore several powerful synthetic methods for the construction of this compound analogues, providing researchers with the tools to generate novel and diverse chemical entities for biological screening.
Strategic Approaches to the Benzofuran-3(2H)-one Core
The synthesis of the benzofuran-3(2H)-one ring system can be broadly categorized into several key strategies. The choice of a particular method often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
Key Synthetic Strategies:
-
Intramolecular Cyclization of Substituted Phenols: This is a classic and widely used approach that involves the formation of the heterocyclic ring from a suitably functionalized phenol precursor.
-
Palladium-Catalyzed Cross-Coupling and Annulation Reactions: These modern methods offer high efficiency and functional group tolerance, enabling the construction of complex benzofuranones from readily available starting materials.[5][6][7]
-
Acid-Catalyzed Cyclization and Rearrangement Reactions: The use of acid catalysis can promote the cyclization of various precursors to afford the desired benzofuranone core.[8][9][10]
This guide will focus on providing detailed protocols for representative examples from each of these strategic areas.
Protocol I: Synthesis of this compound via Intramolecular Cyclization of a Substituted Phenoxyacetic Acid
This protocol is based on a well-established method involving the intramolecular Friedel-Crafts acylation of a phenoxyacetic acid derivative. The key to this synthesis is the regioselective formation of the desired 7-methyl isomer.
Rationale and Mechanistic Insight
The reaction proceeds via the formation of an acylium ion intermediate from the phenoxyacetic acid in the presence of a strong acid catalyst, typically polyphosphoric acid (PPA) or Eaton's reagent. This electrophilic species then undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich aromatic ring. The directing effects of the substituents on the ring govern the regioselectivity of the cyclization. In the case of a 2-methylphenol derivative, cyclization is directed to the C6 position, leading to the desired this compound.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Protocol
Step 1: Synthesis of 2-(2-Methylphenoxy)acetic Acid
-
To a stirred solution of 2-methylphenol (1.0 eq) in acetone, add anhydrous potassium carbonate (2.5 eq).
-
To this suspension, add ethyl bromoacetate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain crude ethyl 2-(2-methylphenoxy)acetate.
-
To the crude ester, add a solution of sodium hydroxide (2.0 eq) in a mixture of ethanol and water.
-
Heat the mixture to reflux until the saponification is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated HCl until a precipitate is formed.
-
Filter the precipitate, wash with cold water, and dry under vacuum to afford 2-(2-methylphenoxy)acetic acid.
Step 2: Intramolecular Cyclization to this compound
-
To polyphosphoric acid (PPA) (10 parts by weight), add 2-(2-methylphenoxy)acetic acid (1 part by weight).
-
Heat the mixture with stirring to 100 °C for 1-2 hours. The reaction progress can be monitored by TLC.
-
Pour the hot reaction mixture carefully onto crushed ice with vigorous stirring.
-
Allow the mixture to stand until the PPA is fully hydrolyzed.
-
Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude this compound.
Step 3: Purification
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the pure this compound.
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 2-Methylphenol | 108.14 | e.g., 10.8 g | 1.0 |
| Ethyl Bromoacetate | 167.00 | e.g., 20.0 g | 1.2 |
| Potassium Carbonate | 138.21 | e.g., 34.5 g | 2.5 |
| Sodium Hydroxide | 40.00 | e.g., 8.0 g | 2.0 |
| Polyphosphoric Acid | - | e.g., 150 g | - |
Protocol II: Palladium-Catalyzed Synthesis of Substituted Benzofuran-3(2H)-ones
Palladium-catalyzed reactions have revolutionized organic synthesis, and the construction of benzofuranones is no exception. These methods often proceed under mild conditions with high chemo- and regioselectivity.[5][6] One such powerful approach is the palladium-catalyzed intramolecular C-O bond formation.
Rationale and Mechanistic Insight
This protocol involves the synthesis of a 2-halophenol derivative which is then subjected to a palladium-catalyzed intramolecular coupling with a suitable partner, such as a terminal alkyne, followed by cyclization. The palladium catalyst facilitates the formation of the C-O bond, leading to the benzofuranone ring. The use of specific ligands can influence the efficiency and selectivity of the reaction.
Experimental Workflow
Caption: Palladium-catalyzed route to substituted 7-Methylbenzofuran-3(2H)-ones.
Detailed Protocol
Step 1: Sonogashira Coupling of 2-Iodo-6-methylphenol
-
To a solution of 2-iodo-6-methylphenol (1.0 eq) in a suitable solvent such as triethylamine, add the terminal alkyne (1.2 eq).
-
Degas the solution with argon or nitrogen for 15-20 minutes.
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by column chromatography to yield the 2-(alkynyl)-6-methylphenol.
Step 2 & 3: Cyclization and Oxidation
-
Method A: Gold-Catalyzed Cycloisomerization: The cycloisomerization of o-alkynyl phenols to benzofuran-3(2H)-ones can be achieved using a gold(I) catalyst in the presence of an oxidant like Selectfluor.[11]
-
Method B: Acid-Catalyzed Cyclization followed by Oxidation: The 2-(alkynyl)-6-methylphenol can be cyclized to the corresponding benzofuran using a strong acid, followed by oxidation of the furan ring to the desired benzofuran-3(2H)-one using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).
Protocol III: A Regioselective Synthesis of 7-Methylbenzofuran-2(3H)-one
For applications where the 2-oxo isomer is desired, a distinct synthetic strategy is required. A recently reported method provides a scalable route to 7-methylbenzofuran-2(3H)-one.[4]
Rationale and Mechanistic Insight
This method involves a Diels-Alder reaction between a 3-hydroxy-2-pyrone and a nitroalkene, which, under acidic conditions, undergoes a cascade of reactions including elimination and intramolecular cyclization to furnish the benzofuranone product.[4] The regioselectivity is controlled by the substitution pattern of the starting materials.[4]
Detailed Protocol for 7-Methylbenzofuran-2(3H)-one[4]
-
Combine 3-hydroxy-4-methyl-2H-pyran-2-one (1.5 eq) and methyl 3-nitrobut-3-enoate (1.0 eq) in a sealed tube.
-
Flush the vessel with argon for 5 minutes.
-
Add 1,2-dichlorobenzene (DCB) as the solvent and trifluoroacetic acid (TFA) (0.2 eq).
-
Seal the tube and heat the reaction mixture to 120 °C for 10 hours.
-
Cool the reaction mixture to room temperature.
-
Directly purify the mixture by flash column chromatography (FCC) on silica gel (20:1 hexanes/EtOAc) to yield 7-methylbenzofuran-2(3H)-one as a solid.[4]
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 3-Hydroxy-4-methyl-2H-pyran-2-one | 126.11 | 378 mg | 1.5 |
| Methyl 3-nitrobut-3-enoate | 145.12 | 290 mg | 1.0 |
| Trifluoroacetic Acid (TFA) | 114.02 | ~0.2 | 0.2 |
Characterization and Validation
The synthesized this compound analogues should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the substitution pattern.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl group of the benzofuranone ring.
-
Melting Point Analysis: To assess the purity of solid compounds.
Conclusion and Future Perspectives
The synthetic methods outlined in this guide provide a robust toolkit for accessing this compound and its analogues. The choice of a particular protocol will be dictated by the specific synthetic goals and available resources. The intramolecular cyclization of phenoxyacetic acids offers a classical and reliable route, while palladium-catalyzed methods provide a more modern and versatile approach for generating diverse analogues. The Diels-Alder based cascade presents an innovative and regioselective strategy for specific isomers.
The continued development of novel synthetic methodologies will undoubtedly facilitate the exploration of the chemical space around the benzofuran-3(2H)-one scaffold. This, in turn, will enable the discovery of new drug candidates with improved efficacy and safety profiles. The protocols and insights provided herein are intended to empower researchers in their quest to synthesize and evaluate the next generation of benzofuran-based therapeutics.
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- 7. Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. wuxibiology.com [wuxibiology.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade of β-pyrones. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Pharmacological Screening of 7-Methylbenzofuran-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
These application notes provide a comprehensive guide for the initial pharmacological screening of 7-Methylbenzofuran-3(2H)-one, a heterocyclic compound with potential therapeutic applications. Benzofuranone scaffolds are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1] This document outlines a strategic, multi-tiered screening approach designed to efficiently elucidate the bioactivity profile of this specific molecule. We present detailed, step-by-step protocols for primary assays, including cytotoxicity, antioxidant capacity, and anti-inflammatory potential. The causality behind experimental choices is explained to ensure scientific integrity and empower researchers to adapt these protocols to their specific needs. All methodologies are designed as self-validating systems, and this guide is grounded in authoritative references to support key claims and standards.
Introduction: The Therapeutic Potential of the Benzofuranone Scaffold
The benzofuranone core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with significant pharmacological properties.[2] Derivatives of this scaffold have demonstrated a remarkable breadth of activities, positioning them as promising candidates for novel therapeutic development.[1] The diverse biological activities often associated with benzofuran derivatives, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral actions, underscore the importance of systematically screening new analogues like this compound.[3]
This guide provides a foundational screening cascade to assess the potential of this compound in three key areas:
-
Cytotoxicity: To determine the compound's effect on cell viability and identify potential anticancer properties.
-
Antioxidant Activity: To evaluate its capacity to neutralize free radicals, a mechanism relevant to numerous disease states.
-
Anti-inflammatory Potential: To assess its ability to modulate key inflammatory pathways.
The proposed workflow is designed to be both comprehensive and resource-efficient, enabling a thorough preliminary investigation of the compound's pharmacological profile.
Compound Handling and Preparation
Prior to initiating any biological assay, it is critical to ensure the proper handling and solubilization of the test compound. The physicochemical properties of this compound will dictate the appropriate solvent and storage conditions.
Solubility and Stability
While specific experimental data on the solubility of this compound is not widely available, many benzofuran derivatives exhibit poor solubility in aqueous solutions but are soluble in organic solvents. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of heterocyclic compounds for in vitro screening.[2]
Protocol 1: Preparation of this compound Stock Solution
-
Justification: A high-concentration stock solution in an appropriate solvent allows for serial dilutions into aqueous cell culture media or assay buffers with minimal solvent carryover. DMSO is selected for its broad solubilizing power and compatibility with most in vitro assays at low final concentrations (typically ≤ 0.5%).
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Accurately weigh a precise amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Note: It is highly recommended to perform a preliminary solubility test to confirm the maximum soluble concentration in DMSO.
Tier 1: Primary Screening Assays
The initial tier of screening aims to provide a broad overview of the compound's biological effects.
Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] This assay is crucial for identifying potential anticancer activity and determining the appropriate concentration range for subsequent cell-based assays.
Protocol 2: MTT Cytotoxicity Assay
-
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[6]
-
Materials:
-
Selected cancer cell line (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293, HUVEC) for selectivity assessment.
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
This compound stock solution (from Protocol 1)
-
MTT solution (5 mg/mL in sterile PBS)[6]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same final concentration of DMSO as the highest compound concentration) and untreated controls. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| HeLa | 48 | 25.6 |
| MCF-7 | 48 | 42.1 |
| A549 | 48 | 33.8 |
| HEK293 | 48 | > 100 |
Antioxidant Capacity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the antioxidant activity of a compound.[8] It measures the ability of the compound to act as a free radical scavenger or hydrogen donor.
Protocol 3: DPPH Radical Scavenging Assay
-
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[9]
-
Materials:
-
This compound stock solution (from Protocol 1)
-
DPPH solution (e.g., 0.1 mM in methanol or ethanol)[8]
-
Methanol or ethanol
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well plate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
-
-
Procedure:
-
Sample Preparation: Prepare serial dilutions of this compound and the positive control in methanol or ethanol.
-
Reaction Setup: In a 96-well plate, add a specific volume of each sample dilution (e.g., 100 µL).
-
DPPH Addition: Add an equal volume of the DPPH working solution (e.g., 100 µL) to each well.[10]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of scavenging activity against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Table 2: Hypothetical Antioxidant Activity Data
| Compound | IC₅₀ (µg/mL) |
| This compound | 78.3 |
| Ascorbic Acid (Control) | 8.5 |
Tier 2: Secondary Screening for Anti-inflammatory Potential
If the primary screening suggests low cytotoxicity and potential bioactivity, secondary assays can be employed to investigate specific mechanisms of action.
Inhibition of Nitric Oxide Production: Griess Assay
Nitric oxide (NO) is a key inflammatory mediator. The Griess assay is a widely used method to indirectly measure NO production by quantifying its stable metabolite, nitrite, in cell culture supernatants.[11]
Protocol 4: Griess Assay for Nitrite Quantification
-
Principle: The Griess reaction is a two-step diazotization process. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a stable, colored azo compound with a maximum absorbance at around 540 nm.[12]
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
This compound stock solution
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% NED in water)[11]
-
Sodium nitrite standard solution
-
96-well plate
-
-
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induction of NO Production: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatants.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent Solution A and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Solution B and incubate for another 5-10 minutes.[13]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
-
Data Analysis:
-
Create a standard curve using the sodium nitrite standard.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated control.
-
Cyclooxygenase (COX) Enzyme Inhibition Assay
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. Screening for COX-1 and COX-2 inhibition can reveal the anti-inflammatory mechanism of a compound.
Protocol 5: Fluorometric COX Inhibitor Screening Assay
-
Principle: This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX enzymes. The inhibition of COX activity by the test compound results in a decreased fluorescent signal.[14]
-
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid (substrate)
-
This compound stock solution
-
Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well white opaque plate
-
Fluorescence plate reader
-
-
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.
-
Inhibitor Addition: Add diluted test compound or positive controls to the appropriate wells. Include an enzyme control (no inhibitor).[15]
-
Reaction Mix Addition: Prepare and add the reaction mix containing the COX enzyme, probe, and cofactor to all wells.[14]
-
Initiation of Reaction: Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.[15]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic plot.
-
Determine the percentage of COX inhibition for each compound concentration.
-
Calculate the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
-
Visualization of Experimental Workflows
Diagram 1: General Pharmacological Screening Workflow
Caption: A tiered approach for the pharmacological screening of this compound.
Diagram 2: Nitric Oxide Signaling and Inhibition Assay Principle
Caption: Mechanism of LPS-induced NO production and its detection via the Griess reaction.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial pharmacological characterization of this compound. By systematically evaluating its cytotoxicity, antioxidant capacity, and anti-inflammatory potential, researchers can gain valuable insights into its therapeutic promise. Positive results from this screening cascade would warrant further investigation, including more specific mechanistic studies, target identification, and eventual progression to in vivo models. This structured approach ensures a logical and efficient path in the early stages of the drug discovery process.
References
-
Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]
-
ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. Retrieved from [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
-
Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Antioxidant Assays. Retrieved from [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Retrieved from [Link]
-
Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Zen-Bio, Inc. (n.d.). DPPH Antioxidant Assay Kit. Retrieved from [Link]
-
Bio-protocol. (n.d.). Detection of Nitric Oxide and Determination of Nitrite Concentrations in Arabidopsis thaliana and Azospirilum brasilense. Retrieved from [Link]
-
dx.doi.org. (2019, December 8). Protocol Griess Test. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2023, November 17). The Design, synthesis, characterization and biological evaluation, of some novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methylbenzofuran. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 7-methyl benzofuran, 17059-52-8. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PubMed Central. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2019, April). Preparation and Biological Screening of Novel Heterocyclic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Heterocyclic compounds Synthesis and biological Screening. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Modern advances in heterocyclic chemistry in drug discovery. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzofuran, 7-methyl-. NIST WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3(2H)-Benzofuranone (CAS 7169-34-8). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. ACS Omega. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. PubMed Central. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis and anti-cancer activity evaluation of new aurone derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 7-Hydroxybenzofuran-3(2H)-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
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- 6. MTT assay protocol | Abcam [abcam.com]
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- 8. acmeresearchlabs.in [acmeresearchlabs.in]
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- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
Application Note & Protocols: Strategic Derivatization of 7-Methylbenzofuran-3(2H)-one for Enhanced Bioactivity
Abstract
The benzofuran-3(2H)-one, or coumaranone, scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5][6] This application note provides a comprehensive guide for researchers on strategic derivatization of a specific, promising starting material: 7-Methylbenzofuran-3(2H)-one. We delve into the chemical rationale behind key structural modifications, present detailed, field-tested protocols for synthesis, and outline methodologies for subsequent bioactivity screening. The objective is to provide a practical framework for generating novel derivatives with enhanced therapeutic potential.
Introduction: The Benzofuran-3(2H)-one Core
The benzofuranone core structure is a cornerstone in medicinal chemistry due to its rigid, planar geometry and the presence of key functional groups—a reactive ketone and an alpha-methylene group—that are amenable to chemical modification.[7] The 7-methyl substituent on the aromatic ring offers a unique starting point. This group can influence the molecule's lipophilicity, steric profile, and metabolic stability, potentially altering its interaction with biological targets compared to the unsubstituted parent compound.
Our focus is to leverage the inherent reactivity of the this compound scaffold to build molecular diversity. The strategies outlined below target the most synthetically accessible and biologically relevant positions of the molecule.
Figure 1: Key derivatization hotspots on the this compound scaffold.
Derivatization Strategy I: C2-Benzylidene Analogs (Aurone Synthesis)
Scientific Rationale: The most versatile and impactful modification involves the Knoevenagel or Claisen-Schmidt condensation at the C2 position with various aromatic aldehydes. This reaction creates 2-benzylidenebenzofuran-3(2H)-ones, a class of compounds known as aurones.[8] Aurones are natural flavonoids and their synthetic analogs are potent inhibitors of enzymes like alkaline phosphatase, tyrosinase, and various kinases, demonstrating significant anticancer and antioxidant activities.[8][9] The rationale is that the extended π-conjugated system and the diverse substituents introduced via the aldehyde allow for fine-tuning of the molecule's electronic properties and steric interactions with target proteins.
Protocol 2.1: Microwave-Assisted, Clay-Catalyzed Synthesis of C2-Benzylidene Derivatives
This protocol utilizes an environmentally benign and efficient microwave-assisted, solvent-free method with montmorillonite K10 clay as an acidic catalyst.[9] This approach avoids harsh basic conditions that can cause side reactions and significantly reduces reaction times.
Materials:
-
This compound (MW: 148.16 g/mol )
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Montmorillonite K10 Clay
-
Dichloromethane (DCM)
-
Ethanol
-
Microwave Synthesizer (e.g., Anton Paar Monowave)
-
10 mL microwave process vial with snap cap and stirrer bar
Procedure:
-
In a 10 mL microwave vial, add this compound (148 mg, 1.0 mmol).
-
Add the desired substituted benzaldehyde (1.0 mmol, 1.0 eq).
-
Add Montmorillonite K10 clay (200 mg).
-
Thoroughly mix the solids with a spatula until a homogenous powder is formed.
-
Seal the vial and place it in the microwave synthesizer cavity.
-
Irradiate the mixture at 120°C for 10-15 minutes with magnetic stirring. Reaction progress can be monitored by thin-layer chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.
-
After cooling, add 10 mL of DCM to the vial and stir vigorously for 5 minutes.
-
Filter the mixture to remove the clay catalyst, washing the clay with an additional 5 mL of DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Recrystallize the resulting solid residue from hot ethanol to yield the pure 2-benzylidenebenzofuran-3(2H)-one derivative.
-
Characterize the product using ¹H-NMR, ¹³C-NMR, and HRMS. The formation of the E-isomer is typically favored and can be confirmed by NMR spectroscopy.[9]
Derivatization Strategy II: C3-Carbonyl Modifications
Scientific Rationale: The carbonyl group at the C3 position is a prime target for nucleophilic addition, leading to derivatives such as oximes and hydrazones. This strategy is valuable because the introduction of nitrogen-containing functional groups can significantly alter the compound's polarity, hydrogen bonding capability, and metal-chelating properties. These changes have been shown to impart or enhance antimicrobial, anticonvulsant, and anti-inflammatory activities in related heterocyclic systems.[10]
Protocol 3.1: Synthesis of this compound Oxime
Materials:
-
This compound (1.0 mmol)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 mmol, 1.5 eq)
-
Sodium acetate (CH₃COONa) (2.0 mmol, 2.0 eq)
-
Ethanol
-
Water
Procedure:
-
Dissolve this compound (148 mg, 1.0 mmol) in 15 mL of ethanol in a 50 mL round-bottom flask.
-
In a separate beaker, dissolve hydroxylamine hydrochloride (104 mg, 1.5 mmol) and sodium acetate (164 mg, 2.0 mmol) in 5 mL of water.
-
Add the aqueous solution to the flask containing the benzofuranone.
-
Attach a condenser and reflux the mixture at 80°C for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add 20 mL of cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and air-dry.
-
Recrystallize from an ethanol/water mixture to obtain the pure oxime derivative.
-
Characterize the product by IR (disappearance of C=O stretch, appearance of C=N and O-H stretches), NMR, and MS.
Overall Research & Development Workflow
The successful development of novel bioactive agents requires a systematic approach, from initial synthesis to final biological evaluation.
Sources
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- 8. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: 7-Methylbenzofuran-3(2H)-one as a Novel Fluorescent Marker
Introduction: Unveiling the Potential of 7-Methylbenzofuran-3(2H)-one in Cellular Imaging
The field of biological imaging is in constant pursuit of novel fluorophores with advantageous photophysical properties to illuminate the intricate workings of living systems. Small molecule fluorescent probes offer a versatile toolkit for researchers, enabling the visualization of cellular structures, tracking of biomolecules, and high-throughput screening for drug discovery.[1] Benzofuranone derivatives have emerged as a promising class of heterocyclic compounds with inherent fluorescence, chemical stability, and the potential for diverse functionalization.[2] This document provides a comprehensive guide to exploring the utility of this compound as a putative fluorescent marker for a range of applications in life sciences research.
While extensive experimental data on the specific photophysical properties of this compound are not yet publicly available, computational studies on structurally related benzofuran derivatives suggest its potential as a blue-emitting fluorophore. These theoretical models indicate that the benzofuranone core can serve as a competent chromophore, with its fluorescence characteristics being tunable through chemical modification. This guide will, therefore, provide a foundational framework for the empirical characterization and application of this promising molecule, alongside protocols for its potential derivatization for targeted labeling.
Photophysical Properties: An Estimated Profile
The following table summarizes the estimated photophysical properties of this compound, based on computational analyses of similar benzofuranone structures. It is imperative that these parameters are experimentally validated before embarking on extensive application-based studies.
| Property | Estimated Value | Method of Estimation & Key Considerations |
| Excitation Maximum (λex) | ~330 - 360 nm | Based on computational density functional theory (DFT) studies of benzofuran derivatives. The exact maximum is sensitive to the solvent environment.[1] |
| Emission Maximum (λem) | ~420 - 460 nm | Predicted based on theoretical calculations of Stokes shift in related compounds. This suggests a potential blue fluorescence.[3] |
| Quantum Yield (Φ) | Moderate | Benzofuran derivatives can exhibit moderate to high quantum yields, influenced by substituents.[3] Experimental determination is crucial. |
| Photostability | Moderate to High | The heterocyclic ring structure suggests good photostability, but this needs to be empirically determined through time-lapse imaging. |
Experimental Protocols
Protocol 1: Characterization of Photophysical Properties
This protocol outlines the fundamental steps to experimentally determine the fluorescence characteristics of this compound.
Objective: To determine the excitation and emission spectra, and the relative quantum yield of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., ethanol, DMSO, PBS)
-
Quartz cuvettes
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Working Solution Preparation: Dilute the stock solution to a working concentration (e.g., 10 µM) in the desired spectroscopic solvent within a quartz cuvette.
-
Absorbance Spectrum: Measure the absorbance spectrum of the working solution using a UV-Vis spectrophotometer to determine the absorption maximum (λabs).
-
Excitation Spectrum:
-
Set the emission wavelength on the spectrofluorometer to an estimated value (e.g., 440 nm).
-
Scan a range of excitation wavelengths (e.g., 300-400 nm) to determine the optimal excitation wavelength (λex), which should correspond to the λabs.
-
-
Emission Spectrum:
-
Set the excitation wavelength to the determined λex.
-
Scan a range of emission wavelengths (e.g., 400-600 nm) to determine the emission maximum (λem).
-
-
Quantum Yield Determination (Relative Method):
-
Prepare a series of dilutions of both the this compound solution and the quantum yield standard (Quinine sulfate) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.
-
Measure the integrated fluorescence intensity of each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, Gradient is the slope of the line from the plot, and η is the refractive index of the solvent.[4]
-
Workflow for Photophysical Characterization
Caption: Workflow for the experimental characterization of the photophysical properties of this compound.
Protocol 2: Live Cell Imaging
This protocol provides a general guideline for using this compound for live-cell imaging. Optimization for specific cell types and microscopy setups is recommended.
Objective: To visualize the intracellular distribution of this compound in live cells.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)
-
Phosphate-buffered saline (PBS)
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filter set based on determined λex/λem)
-
Incubation chamber for live-cell imaging (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and culture until they reach 50-70% confluency.
-
Probe Preparation: Dilute the this compound stock solution to the desired working concentration (typically 1-10 µM) in pre-warmed, serum-free cell culture medium.
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.
-
-
Washing: Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove excess unbound probe.
-
Imaging:
Workflow for Live Cell Imaging
Caption: A streamlined workflow for staining and imaging live cells with this compound.
Protocol 3: Protein Labeling via a Functionalized Derivative
This protocol describes a proposed method for the covalent labeling of proteins using a functionalized derivative of this compound. This hypothetical derivative, This compound-N-hydroxysuccinimidyl (NHS) ester , would be reactive towards primary amines on proteins.[2][7]
Objective: To covalently conjugate a functionalized this compound derivative to a target protein.
Materials:
-
This compound-NHS ester (hypothetical)
-
Target protein with accessible primary amines (e.g., antibody)
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 2-10 mg/mL.
-
NHS Ester Stock Solution: Prepare a 10 mM stock solution of the this compound-NHS ester in anhydrous DMSO or DMF immediately before use.
-
Conjugation Reaction:
-
While gently stirring the protein solution, add the NHS ester stock solution to achieve a 10-20 fold molar excess of the dye. The optimal ratio should be determined experimentally.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching: (Optional) Add the quenching solution to a final concentration of 50-100 mM and incubate for an additional 30 minutes to stop the reaction.
-
Purification: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the λabs of the fluorophore.
-
The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye] where A_max is the absorbance at the fluorophore's λabs, A_280 is the absorbance at 280 nm, ε is the molar extinction coefficient, and CF is the correction factor for the fluorophore's absorbance at 280 nm.
-
Workflow for Protein Conjugation
Caption: General workflow for the covalent labeling of proteins with a functionalized this compound-NHS ester.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or Weak Fluorescence Signal | Incorrect filter set. | Verify that the excitation and emission filters match the determined spectral properties of the fluorophore. |
| Photobleaching. | Reduce excitation light intensity, decrease exposure time, and use an antifade mounting medium for fixed cells.[8][9] | |
| Low probe concentration. | Increase the staining concentration of the probe. | |
| High Background Fluorescence | Incomplete removal of unbound probe. | Increase the number and duration of washing steps after staining. |
| Use of phenol red-containing medium. | Switch to a phenol red-free imaging medium. | |
| Autofluorescence of cells or medium. | Image an unstained control to determine the level of autofluorescence. | |
| Cell Death or Altered Morphology | Probe toxicity. | Perform a dose-response curve to determine the optimal non-toxic concentration. Reduce incubation time. |
| Phototoxicity. | Minimize light exposure by using the lowest possible excitation intensity and exposure time. | |
| Low Protein Labeling Efficiency | Hydrolysis of NHS ester. | Prepare the NHS ester solution immediately before use in anhydrous solvent. |
| Incorrect buffer pH. | Ensure the reaction buffer is at the optimal pH (8.3-8.5) for amine reactivity. | |
| Presence of primary amines in the buffer. | Use an amine-free buffer such as bicarbonate or phosphate buffer. |
References
-
Ha, T., & Selvin, P. R. (2002). Fluorescent probes and bioconjugation chemistries for single-molecule fluorescence analysis of biomolecules. Review of Scientific Instruments, 73(12), 4368-4381. Retrieved from [Link]
-
Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6528-6537. Retrieved from [Link]
-
Li, J., et al. (2020). Recent advances in construction of small molecule-based fluorophore-drug conjugates. Acta Pharmaceutica Sinica B, 10(10), 1839-1853. Retrieved from [Link]
-
Kowalska, D., et al. (2021). Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. Molecules, 26(11), 3338. Retrieved from [Link]
-
Pop, F., et al. (2018). A New Pathway for the Synthesis of a New Class of Blue Fluorescent Benzofuran Derivatives. Molecules, 23(8), 1985. Retrieved from [Link]
-
News-Medical.Net. (2018, October 24). Minimizing Photobleaching in Fluorescence Microscopy. Retrieved from [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
-
Biocompare. (2018, April 26). Photobleaching in Live Cell Imaging. Retrieved from [Link]
-
Glen Research. (n.d.). Application Note – Protein Labeling with NHS Esters. Retrieved from [Link]
-
Edinburgh Instruments. (n.d.). Relative Quantum Yield. Retrieved from [Link]
Sources
- 1. keyence.com [keyence.com]
- 2. biotium.com [biotium.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. 5 Steps To Live-Cell Imaging [cellandgene.com]
- 5. news-medical.net [news-medical.net]
- 6. biocompare.com [biocompare.com]
- 7. NHS ester protocol for labeling proteins [abberior.rocks]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. vectorlabs.com [vectorlabs.com]
Troubleshooting & Optimization
strategies to improve the yield of 7-Methylbenzofuran-3(2H)-one synthesis
Welcome to the technical support center for the synthesis of 7-Methylbenzofuran-3(2H)-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the yield and purity of your synthesis. As Senior Application Scientists, we have compiled this resource based on established literature and practical experience to help you navigate the common challenges associated with this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods involve the intramolecular cyclization of an α-phenoxy- or α-aryloxy- carbonyl compound. A classic and widely used approach is the intramolecular Friedel-Crafts-type condensation.[1] More modern variations include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[2] Other strategies reported for benzofuranone scaffolds include palladium-catalyzed C-H activation and tandem Friedel-Crafts/lactonization reactions.[3]
Q2: What are the typical starting materials for the synthesis of this compound?
A2: A common starting point is the O-acylation of m-cresol with an α-haloacetyl halide (e.g., chloroacetyl chloride or bromoacetyl bromide) to form an intermediate ester. This ester then undergoes an intramolecular Friedel-Crafts cyclization to yield the target molecule.
Q3: What kind of yields can I expect for this synthesis?
A3: Yields can vary significantly depending on the chosen method and optimization of reaction conditions. For instance, a microwave-assisted synthesis of this compound has been reported with a yield of 52%.[2] Traditional thermal methods may result in lower or variable yields if not properly optimized.
Q4: How can I confirm the identity and purity of my final product?
A4: Standard analytical techniques are used for characterization. For this compound, the following data has been reported:
-
Appearance: Yellow solid[2]
-
Melting Point: 86.5–87.5 °C[2]
-
¹H NMR (400 MHz, CDCl₃): δ 7.28 (d, J = 7.5 Hz, 1H), 7.10 (d, J = 7.5 Hz, 1H), 7.00 (t, J = 7.5 Hz, 1H), 4.64 (s, 2H), 2.33 (s, 3H)[2]
-
FT-IR (KBr, νmax/cm⁻¹): 2925, 1704, 1603, 1497, 1451, 1434, 1323[2]
Comparing the data from your sample to these literature values is a reliable way to confirm its identity and assess purity.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
Potential Cause 1: Inefficient Intramolecular Cyclization
-
Why it happens: The intramolecular Friedel-Crafts reaction is a key step and can be sensitive to reaction conditions. Insufficient activation of the aromatic ring or deactivation by certain groups can hinder the cyclization. The choice of Lewis acid or catalyst is also critical.
-
Solution:
-
Optimize Reaction Temperature: For thermal methods, ensure the temperature is high enough to promote cyclization without causing decomposition. For microwave-assisted synthesis, a temperature of around 150 °C has been shown to be effective.[2]
-
Screen Different Bases/Catalysts: In the microwave-assisted method, potassium phosphate (K₃PO₄) was found to give a higher yield (43%) compared to cesium carbonate (Cs₂CO₃) (37%) or potassium carbonate (K₂CO₃) (23%).[2] For traditional Friedel-Crafts, ensure your Lewis acid (e.g., AlCl₃) is fresh and used in the correct stoichiometric amount.
-
Solvent Selection: The choice of solvent is crucial. In the microwave-assisted synthesis, a mixture of CH₃OH/DMF was found to be optimal.[2] For Friedel-Crafts reactions, solvents like 1,2-dichlorobenzene (DCB) are often used.[1]
-
Potential Cause 2: Incomplete Formation of the Precursor Ester
-
Why it happens: The initial O-acylation of m-cresol may be incomplete, leading to a lower concentration of the necessary precursor for cyclization.
-
Solution:
-
Monitor the Acylation Step: Use Thin Layer Chromatography (TLC) to monitor the consumption of m-cresol.
-
Ensure Anhydrous Conditions: The acylation reaction is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Choice of Base: Use a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl or HBr generated during the reaction.
-
Issue 2: Formation of Impurities and Side Products
Potential Cause 1: Formation of Regioisomers
-
Why it happens: The intramolecular cyclization can potentially occur at two different ortho positions relative to the oxygen on the aromatic ring of the m-cresol derivative. This can lead to the formation of the undesired 5-methylbenzofuran-3(2H)-one isomer.
-
Solution:
-
Steric Hindrance: In many cases, the cyclization will favor the sterically less hindered position.[1] However, this is not always sufficient to ensure high regioselectivity.
-
Directed Ortho Metalation: For more complex substrates, a directed ortho metalation strategy prior to cyclization can be employed to ensure regiochemical control, although this adds steps to the synthesis.
-
Potential Cause 2: Polymerization/Decomposition
-
Why it happens: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the decomposition of starting materials or the desired product, often resulting in the formation of polymeric tars.
-
Solution:
-
Careful Temperature Control: Maintain the reaction temperature within the optimal range. For microwave synthesis, the precise temperature control is an advantage.
-
Monitor Reaction Progress: Use TLC to determine the point of maximum product formation and avoid unnecessarily long reaction times.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[4]
-
Issue 3: Difficulty in Product Isolation and Purification
Potential Cause 1: Oily Product or Co-eluting Impurities
-
Why it happens: Even if the reaction is successful, isolating a pure, solid product can be challenging if impurities have similar polarities, causing them to co-elute during column chromatography.
-
Solution:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A common eluent system is a mixture of hexanes and ethyl acetate.[1] A shallow gradient can improve separation.
-
Recrystallization: If a solid product is obtained after chromatography but its purity is still low, recrystallization from a suitable solvent can be an effective final purification step.
-
Aqueous Workup: Before chromatography, a thorough aqueous workup, including washing with a mild acid (e.g., 1 N HCl) and brine, can help remove inorganic salts and some polar impurities.[2]
-
Key Experimental Protocols
Below are detailed, step-by-step protocols for common methods of synthesizing this compound.
Protocol 1: Microwave-Assisted Synthesis
This protocol is adapted from a reported microwave-assisted synthesis of benzofuran-3(2H)-ones.[2]
Step 1: Preparation of the Precursor (m-tolyloxyacetonitrile)
-
To a solution of m-cresol (1.0 eq) and K₂CO₃ (1.5 eq) in acetone, add chloroacetonitrile (1.2 eq).
-
Reflux the mixture for 12 hours.
-
After cooling, filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain m-tolyloxyacetonitrile.
Step 2: Cyclization and Hydrolysis
-
In a microwave reaction vessel, combine the m-tolyloxyacetonitrile (1.0 eq), potassium phosphate (K₃PO₄, 0.75 eq), and a solvent mixture of methanol and DMF.
-
Seal the vessel and heat in a microwave reactor at 150 °C for 30 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with 1 N HCl and then with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.[2]
Protocol 2: Traditional Intramolecular Friedel-Crafts Cyclization
This protocol is a general representation of a traditional thermal method.
Step 1: Synthesis of m-tolyloxyacetyl chloride
-
In a round-bottom flask under an inert atmosphere, dissolve m-tolyloxyacetic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Add oxalyl chloride (1.5 eq) dropwise at 0 °C, with a catalytic amount of DMF.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude m-tolyloxyacetyl chloride, which is often used immediately in the next step.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Cool a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous 1,2-dichlorobenzene (DCB) to 0 °C under an inert atmosphere.
-
Add a solution of the crude m-tolyloxyacetyl chloride (1.0 eq) in DCB dropwise to the AlCl₃ suspension.
-
After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 120 °C) and maintain for several hours, monitoring by TLC.[1]
-
Cool the reaction to room temperature and then carefully quench by pouring it onto a mixture of ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCB or another suitable solvent.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain this compound.
Visualizations and Data
Workflow and Troubleshooting Diagrams
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low product yield.
Data Summary Table
| Synthetic Method | Key Reagents | Conditions | Yield (%) | Reference |
| Microwave-Assisted | m-tolyloxyacetonitrile, K₃PO₄, CH₃OH/DMF | 150 °C, 30 min, Microwave | 52 | [2] |
| Diels-Alder based cascade | 3-hydroxy-2-pyrones, nitroalkenes, TFA, AlCl₃ | 120 °C, 16 h | 58-76 | [1] |
Note: The Diels-Alder based cascade produces the isomeric 7-methylbenzofuran-2(3H)-one.[1]
References
-
Hu, H. et al. (2010). Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. ResearchGate. [Link]
-
Li, J. et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2236. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel–Crafts reaction. [Link]
-
Anilkumar, G. et al. (2019). One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. ChemistrySelect, 4(19), 5695-5698. [Link]
-
ResearchGate. (n.d.). Sonogashira coupling followed by cyclization to form 2-substituted benzofurans and indoles. [Link]
-
Xia, Z. et al. (2023). Synthetic methods of benzofuran‐3(2H)‐ones. Chemistry – An Asian Journal. [Link]
-
Beaudry, C. M. et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(10), 7247–7259. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. [Link]
-
Antunes, R. et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(11), 3299. [Link]
-
ResearchGate. (n.d.). Synthesis of benzofuran‐3(2H)‐ones containing alternative substitution patterns. [Link]
-
Hindawi. (2021). Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. [Link]
-
ResearchGate. (n.d.). Synthesis of Multisubstituted Benzofurans/Indoles Using Multichlorinated Phenols/Anilines via Palladium-Catalyzed Site-Selective Sonogashira Coupling. [Link]
-
Kim, H. et al. (2018). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Scientific Reports, 8, 14848. [Link]
-
MDPI. (n.d.). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. [Link]
-
ResearchGate. (n.d.). Synthesis of benzofurans via Friedel–Crafts acylation. [Link]
-
Kabalka, G. W. et al. (2004). Sonogashira Coupling and Cyclization Reactions on Alumina: A Route to Aryl Alkynes, 2-Substituted-benzo[b]furans, and 2-Substituted-indoles. Journal of the Chinese Chemical Society. [Link]
-
Semantic Scholar. (n.d.). Synthesis of substituted benzofurans by condensation of arylglyoxals with enols and phenols. [Link]
-
Zhu, R.-R. et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(10), 2269. [Link]
-
Kandefer-Szerszeń, M. et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1592. [Link]
-
ResearchGate. (n.d.). Synthetic Studies Towards the Preparation of 2‐Benzyl‐2‐ hydroxybenzofuran‐3(2H)‐one, the Prototype of Naturally Occurring Hydrated Auronols. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofuranones. [Link]
-
International Journal of Trend in Scientific Research and Development. (2022). Synthesis and Characterization of Benzofuranone and its Derivatives. [Link]
-
ResearchGate. (n.d.). Methods for the synthesis of benzofurans and the procedure described in this work. [Link]
-
El-Gamal, M. I. et al. (2018). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. European Journal of Medicinal Chemistry, 143, 1134-1143. [Link]
-
Wujec, M. et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Pharmaceuticals, 17(2), 220. [Link]
-
The Good Scents Company. (n.d.). 7-methyl benzofuran. [Link]
Sources
Technical Support Center: Purification of 7-Methylbenzofuran-3(2H)-one using Column Chromatography
Welcome to the technical support center for the purification of 7-Methylbenzofuran-3(2H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and facing challenges in its purification via column chromatography. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you achieve high purity for your downstream applications.
Introduction: The Challenge of Purifying this compound
This compound is a valuable intermediate in the synthesis of various biologically active molecules. Its purification, however, can be challenging due to the potential for co-eluting impurities with similar polarities. These impurities often arise from the synthetic route, which typically involves an intramolecular cyclization, such as a Friedel-Crafts reaction of a substituted phenoxyacetic acid. Common impurities may include the uncyclized starting material, regioisomers, and other byproducts. This guide will provide a systematic approach to troubleshooting common issues encountered during its purification by column chromatography.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of this compound.
Problem 1: Poor Separation of the Desired Product from a Close-Running Impurity.
Symptoms:
-
TLC analysis shows spots that are very close together or overlapping.
-
Fractions collected from the column contain a mixture of your product and an unknown compound.
Possible Causes & Solutions:
-
Inadequate Solvent System: The polarity of your mobile phase may not be optimal for resolving compounds with similar Rf values.
-
Solution: A systematic optimization of the solvent system is crucial. Start with a low polarity eluent and gradually increase the polarity. A common starting point for benzofuranone purification is a mixture of hexanes and ethyl acetate. For a related compound, 7-methylbenzofuran-2(3H)-one, a 20:1 hexanes:ethyl acetate system has been reported to be effective[1]. You may need to fine-tune this ratio. Consider using a very shallow gradient of the more polar solvent.
-
-
Presence of a Regioisomer: The synthesis of this compound via intramolecular cyclization can potentially lead to the formation of the 5-methyl isomer. These isomers often have very similar polarities, making them difficult to separate.
-
Solution: Improving the selectivity of your column is key. Try using a different stationary phase, such as alumina, or a modified silica gel. Alternatively, employing a different solvent system that can better discriminate between the isomers, such as dichloromethane/hexanes or toluene/ethyl acetate, may be beneficial.
-
Problem 2: The Product Elutes Too Quickly or Not at All.
Symptoms:
-
Too Fast: The product comes off the column with the solvent front, showing no retention.
-
Not at All: The product remains at the top of the column even with a highly polar eluent.
Possible Causes & Solutions:
-
Incorrect Mobile Phase Polarity:
-
Too Fast: Your eluent is too polar.
-
Solution: Decrease the concentration of the polar solvent (e.g., ethyl acetate) in your mobile phase.
-
-
Not at All: Your eluent is not polar enough.
-
Solution: Gradually increase the concentration of the polar solvent. If you are using a hexanes/ethyl acetate system, you can switch to a more polar solvent like dichloromethane or even add a small percentage of methanol.
-
-
-
Compound Instability on Silica Gel: While less common for benzofuranones, some compounds can degrade on acidic silica gel.
-
Solution: Consider using neutral or basic alumina as your stationary phase. You can also neutralize your silica gel by washing it with a dilute solution of triethylamine in your non-polar solvent before packing the column.
-
Problem 3: Tailing or Streaking of the Product Band on the Column and TLC.
Symptoms:
-
The spot on the TLC plate is not round but appears as a comet-like streak.
-
The band of your compound on the column is broad and has a trailing edge.
Possible Causes & Solutions:
-
Sample Overload: Applying too much sample to the column is a common cause of tailing.
-
Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a 1:30 to 1:100 ratio of sample to silica gel by weight.
-
-
Acidic Impurities or Product Interaction with Silica: The presence of acidic impurities, such as unreacted phenoxyacetic acid starting material, can cause tailing on silica gel.
-
Solution: Add a small amount of a modifier to your mobile phase. For acidic impurities, adding a trace amount of acetic acid to the eluent can improve peak shape. Conversely, if your compound is slightly basic, a small amount of triethylamine can help.
-
-
Incomplete Dissolution of the Sample: If the sample is not fully dissolved before loading, it can lead to streaking.
-
Solution: Ensure your crude product is completely dissolved in a minimum amount of a suitable solvent before loading it onto the column.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a solvent system for the purification of this compound?
A1: A good starting point is to perform a series of TLC experiments with varying ratios of a non-polar solvent and a moderately polar solvent. A standard combination is hexanes and ethyl acetate. Begin with a low polarity mixture, such as 95:5 hexanes:ethyl acetate, and gradually increase the ethyl acetate concentration (e.g., 90:10, 80:20). The ideal solvent system will give your product an Rf value of approximately 0.2-0.4, with good separation from any impurities. For the related 7-methylbenzofuran-2(3H)-one, a 20:1 hexanes:ethyl acetate mixture has been successfully used[1].
Q2: How can I visualize this compound on a TLC plate?
A2: this compound, containing an aromatic ring and a carbonyl group, should be visible under UV light (254 nm) on a TLC plate with a fluorescent indicator. For a more permanent stain, or if UV visualization is weak, you can use a potassium permanganate (KMnO4) stain, which is a general stain for most organic compounds.
Q3: What are the likely impurities I should be trying to separate from?
A3: The impurities will depend on the synthetic route. For a typical intramolecular Friedel-Crafts cyclization of 2-(o-tolyloxy)acetyl chloride, potential impurities include:
-
Unreacted Starting Material: 2-(o-tolyloxy)acetic acid or its corresponding acid chloride. This will be significantly more polar than the product.
-
Regioisomer: 5-Methylbenzofuran-3(2H)-one, which will likely have a very similar polarity to your desired product.
-
Polymerization Products: High molecular weight byproducts that may remain at the baseline of your TLC.
Q4: Should I use a gradient or isocratic elution for my column?
A4: For a new purification, it is often best to start with a gradient elution. This involves starting with a low polarity mobile phase and gradually increasing the polarity over the course of the separation. This approach ensures that all compounds are eluted from the column. Once you have identified the optimal solvent composition for eluting your product, you can switch to an isocratic (constant solvent composition) elution for larger scale purifications to improve reproducibility.
Q5: My purified product still shows impurities by NMR. What are my options?
A5: If column chromatography does not provide the desired purity, consider the following:
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a very effective method for removing small amounts of impurities.
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) offers much higher resolution than standard column chromatography.
-
A Second Column: Running a second column with a different solvent system or stationary phase can sometimes separate impurities that co-eluted in the first column.
Experimental Protocols & Data
Protocol 1: General Procedure for Column Chromatography Purification
-
TLC Analysis: Develop a suitable solvent system using TLC as described in the FAQs.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is uniform and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the mobile phase, starting with the low-polarity solvent system determined by TLC.
-
If using a gradient, gradually increase the proportion of the more polar solvent.
-
-
Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Example Solvent Systems for Benzofuranone Purification
| Compound Type | Stationary Phase | Eluent System | Reference |
| 7-Methylbenzofuran-2(3H)-one | Silica Gel | Hexanes : Ethyl Acetate (20:1) | [1] |
| Substituted Benzofuran-3-ones | Silica Gel | Petroleum Ether : Ethyl Acetate (5:1) | [2] |
| General Benzofuranones | Silica Gel | Cyclohexane : Ethyl Acetate (3:1) | [3] |
Visualizing the Workflow
Diagram 1: Troubleshooting Logic for Column Chromatography
Caption: A logical workflow for diagnosing and resolving common column chromatography issues.
References
-
Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Journal of Organic Chemistry. Available at: [Link]
- Dieckmann, W. (1894). Dieckmann Condensation. Berichte der deutschen chemischen Gesellschaft.
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. Available at: [Link]
- The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cycliz
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC. Available at: [Link]
- Synthetic methods of benzofuran‐3(2H)‐ones. (n.d.).
- Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Friedel-Crafts Reactions.
- Technical Support Center: Purification of Substituted Benzofuran Isomers. (n.d.). Benchchem.
-
2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors. (2021). PMC. Available at: [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). PMC. Available at: [Link]
-
7-Methylbenzofuran. (n.d.). PubChem. Available at: [Link]
- Master Organic Chemistry. (2018).
- I tried to find a system to separate dimethyl-6,7-benzofuranone by using TLC but a big pigment appeared on the top of the TLC layer, Why? (2023).
- Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)-One with α,β-Dicarbonyl Compounds under Microwave Irradiation: Synthesis of New Acyl-Aurones. (n.d.). MDPI.
- Transition Metal Free Decarbonyl-Oxidation of 3-Arylbenzofuran-2(3H)-ones: Access to 2-Hydroxy Benzophenones. (n.d.). Beilstein Archives.
- Acetic acid promoted tandem cyclization of in situ generated 1,3-dipoles. (n.d.). RSC Publishing.
- Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid. (n.d.).
- Friedel-Crafts Acyl
- Clay Catalysis: Solventless Condensation of Benzofuran-3(2H)
- Friedel–Crafts reaction. (n.d.). Wikipedia.
- Base-Induced Cyclization of Derivatives of Bispropargylated Acetic Acid to m-Toluic Acid. (n.d.).
- Intramolecular cyclization of N-allyl-N-2,4-pentadielnyl amide of acetic acid. (2020).
-
New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024). PMC. Available at: [Link]
- Synthesis antioxidant and antimicrobial activities of some 7-methoxy-3-methyl benzofuran incorporated chromon-4-ones. (n.d.).
- Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (n.d.). PMC.
- Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid. (n.d.).
Sources
- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 2. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
identifying and minimizing side reactions in 7-Methylbenzofuran-3(2H)-one synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 7-Methylbenzofuran-3(2H)-one. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experimental work. As Senior Application Scientists, we have compiled this resource based on established literature and practical experience to help you identify and minimize side reactions, thereby improving the yield and purity of your target compound.
I. Understanding the Core Synthesis: Intramolecular Friedel-Crafts Cyclization
The most common and classical approach to synthesizing this compound is through the intramolecular Friedel-Crafts cyclization of a suitable precursor, typically 2-(2-methylphenoxy)acetic acid or its more reactive acid chloride derivative. This reaction involves an electrophilic aromatic substitution where the acyl group attacks the aromatic ring to form the five-membered heterocyclic ring.
The choice of catalyst is critical in this process. Strong Lewis acids or protic acids are required to facilitate the reaction. Polyphosphoric acid (PPA) is a frequently used reagent that serves as both a catalyst and a solvent. Other Lewis acids like aluminum chloride (AlCl₃) can be used with the acid chloride precursor.
Technical Support Center: Optimizing Reaction Temperature for the Synthesis of 7-Methylbenzofuran-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in optimizing the reaction temperature for the synthesis of 7-Methylbenzofuran-3(2H)-one. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to help you navigate common experimental challenges.
Troubleshooting Guide: Common Issues and Solutions
Our troubleshooting guide is designed to address specific problems you may encounter during the synthesis of this compound, with a focus on the critical role of reaction temperature.
Q1: My reaction yield is consistently low. How does temperature specifically impact the formation of this compound?
A: Low yield is a frequent challenge, and temperature is a pivotal parameter. The synthesis of benzofuranones often involves a delicate balance between desired cyclization and potential side reactions.
Causality & Experimental Choices: Temperature directly influences reaction kinetics.[1][2] For the synthesis of benzofuranone derivatives, higher temperatures can accelerate the rate of the desired intramolecular cyclization. However, excessively high temperatures can also promote decomposition of starting materials or intermediates, or favor the formation of unwanted byproducts, ultimately reducing the overall yield.
One established method for synthesizing 7-methylbenzofuran-2(3H)-one involves heating a mixture of 3-hydroxy-4-methyl-2H-pyran-2-one and methyl 3-nitrobut-3-enoate at 120 °C.[3] While this temperature was found to be optimal in that specific procedure, it serves as a crucial starting point for optimization in your own setup.[3]
Troubleshooting Steps:
-
Systematic Temperature Screening: We recommend performing a systematic screening of temperatures. A reasonable range to investigate would be from 70°C to 120°C.[4][5] It is crucial to keep all other reaction parameters constant (e.g., reaction time, solvent, catalyst concentration) to isolate the effect of temperature.
-
Monitoring Reaction Progress: Closely monitor the reaction progress at different temperatures using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help you determine the optimal temperature for maximizing product formation while minimizing byproduct generation.
-
Consider the Reaction Mechanism: The synthesis of benzofuranones can proceed through different mechanistic pathways depending on the starting materials and catalysts used. For instance, some methods involve a gold-catalyzed cycloisomerization of o-alkynyl phenols, where a temperature of 70°C has been reported to be effective.[5] Understanding your specific reaction mechanism will guide your temperature optimization strategy.
Q2: I am observing the formation of significant byproducts. Can adjusting the temperature help improve the purity of my this compound?
A: Yes, temperature modulation is a key strategy for minimizing byproduct formation and enhancing the purity of your target compound.
Causality & Experimental Choices: Different reactions in a complex mixture will have different activation energies. By carefully controlling the temperature, you can selectively favor the reaction pathway leading to your desired product over those that lead to impurities. For instance, in some cyclization reactions, lower temperatures have been shown to slightly increase the chemical yield of the desired benzofuranone.[3]
Troubleshooting Steps:
-
Identify the Byproducts: If possible, identify the major byproducts being formed. This information can provide valuable insights into the competing side reactions. Common side reactions in benzofuranone synthesis can include polymerization, decomposition, or the formation of regioisomers.[6]
-
Lower the Temperature: As a first step, try running the reaction at a lower temperature. This can often slow down the rates of undesired side reactions more significantly than the rate of the main reaction, leading to a cleaner reaction profile.
-
Optimize Catalyst and Temperature in Tandem: The choice of catalyst can also influence the optimal temperature. For example, in some syntheses, a combination of a Lewis acid and a protic acid like trifluoroacetic acid (TFA) at 120 °C was found to be optimal for driving the reaction to completion.[3][6]
Frequently Asked Questions (FAQs)
Here are some frequently asked questions regarding the synthesis of this compound and the optimization of reaction temperature.
Q3: What is a good starting point for the reaction temperature when synthesizing this compound?
A: Based on reported literature for similar benzofuranone syntheses, a starting temperature in the range of 70°C to 120°C is advisable.[3][4][5] A specific protocol for the synthesis of 7-methylbenzofuran-2(3H)-one utilizes a temperature of 120 °C.[3] It is recommended to begin with this temperature and then systematically vary it to find the optimum for your specific experimental setup.
Q4: How long should I run the reaction at a given temperature?
A: Reaction time is intrinsically linked to reaction temperature. Higher temperatures generally lead to faster reaction rates and may require shorter reaction times.[7] Conversely, lower temperatures will necessitate longer reaction times to achieve complete conversion. It is essential to monitor the reaction's progress (e.g., by TLC) to determine the point of maximum product formation and avoid prolonged heating that could lead to degradation. For the synthesis of 7-methylbenzofuran-2(3H)-one at 120 °C, reaction times have been reported to be between 4 to 16 hours depending on the scale.[3]
Q5: Can the choice of solvent affect the optimal reaction temperature?
A: Absolutely. The solvent's boiling point will naturally set an upper limit for the reaction temperature under atmospheric pressure. Furthermore, the solvent can influence the solubility of reactants and catalysts, as well as the stability of intermediates, all of which can impact the optimal temperature. For many benzofuranone syntheses, high-boiling point solvents like 1,2-dichlorobenzene (DCB) are used to allow for higher reaction temperatures.[3]
Experimental Protocol: Temperature Optimization Study
This protocol provides a step-by-step methodology for conducting a temperature optimization study for the synthesis of this compound.
Objective: To determine the optimal reaction temperature that maximizes the yield and purity of this compound.
Materials:
-
Starting materials for the synthesis of this compound (e.g., 3-hydroxy-4-methyl-2H-pyran-2-one and methyl 3-nitrobut-3-enoate)[3]
-
Appropriate solvent (e.g., 1,2-dichlorobenzene)[3]
-
Catalyst(s) (e.g., AlCl₃ and TFA)[3]
-
Reaction vessels (e.g., sealed tubes)
-
Heating apparatus with precise temperature control (e.g., oil bath, heating mantle with a temperature controller)
-
Analytical equipment for monitoring reaction progress (e.g., TLC plates, HPLC)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Set up Parallel Reactions: Prepare a series of identical reaction mixtures in separate, properly labeled reaction vessels.
-
Vary the Temperature: Place each reaction vessel in a heating apparatus set to a different, constant temperature. A suggested range is 70°C, 80°C, 90°C, 100°C, 110°C, and 120°C.
-
Monitor Reaction Progress: At regular intervals (e.g., every hour), take a small aliquot from each reaction mixture and analyze it by TLC or HPLC to monitor the consumption of starting materials and the formation of the product and any byproducts.
-
Determine Optimal Reaction Time: For each temperature, identify the time at which the maximum conversion to the desired product is achieved.
-
Work-up and Purification: Once the reactions are complete, cool them to room temperature and perform an appropriate work-up procedure. Purify the crude product from each reaction, for example, by flash column chromatography.[3]
-
Analyze and Compare Results: Determine the isolated yield and purity of this compound for each reaction temperature.
Data Presentation
Table 1: Effect of Reaction Temperature on the Yield and Purity of this compound
| Temperature (°C) | Reaction Time (h) | Isolated Yield (%) | Purity (%) | Observations |
| 70 | 24 | |||
| 80 | 20 | |||
| 90 | 16 | |||
| 100 | 12 | |||
| 110 | 8 | |||
| 120 | 4 |
Note: The reaction times provided are hypothetical and should be determined experimentally by monitoring the reaction progress.
Visualization
Diagram 1: Experimental Workflow for Temperature Optimization
Caption: Workflow for optimizing reaction temperature.
References
-
Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Optimization of Benzofuran Synthesis. BenchChem.
- BenchChem. (2025).
-
da Silva, F. M., et al. (n.d.). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. MDPI. Available at: [Link]
- BenchChem. (2025). Minimizing byproduct formation in benzofuranone synthesis. BenchChem.
-
Xia, Z., et al. (2023). Flexible Synthesis of Benzofuranones from ortho-Alkynyl Phenols or Benzofurans. European Journal of Organic Chemistry. Available at: [Link]
-
Biotage. (2023). Can Reaction Temperature Impact Synthetic Product Yield and Purity? Biotage. Available at: [Link]
-
ChemistryViews. (2023). Flexible Synthesis of Benzofuranones. ChemistryViews. Available at: [Link]
-
Wang, F., et al. (2022). Activatable self-reporting cyclization reaction for in-cell synthesis of cyclocyanines. Nature Communications. Available at: [Link]
-
Quora. (2020). Does temperature affect the yield of a chemical reaction? Quora. Available at: [Link]
-
AWS. (n.d.). Effect of Temperature on the Purity and Yield of Aspirin. AWS. Available at: [Link]
Sources
- 1. quora.com [quora.com]
- 2. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Flexible Synthesis of Benzofuranones - ChemistryViews [chemistryviews.org]
- 6. benchchem.com [benchchem.com]
- 7. Activatable self-reporting cyclization reaction for in-cell synthesis of cyclocyanines - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting common issues in the crystallization of 7-Methylbenzofuran-3(2H)-one
Welcome to the technical support center for the crystallization of 7-Methylbenzofuran-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-tested insights to help you overcome common challenges in obtaining high-quality crystalline material.
The crystallization of any compound is a multi-faceted process where success depends on a delicate balance of thermodynamics and kinetics. This compound, with its ketone and ether functionalities within a rigid bicyclic system, presents its own unique set of challenges. This guide is structured to walk you through these challenges logically, explaining the underlying science behind each recommendation.
Troubleshooting Common Crystallization Issues
This section is formatted as a direct question-and-answer guide to address specific problems you may encounter during the crystallization of this compound.
Issue 1: My compound has "oiled out" instead of crystallizing.
Q: I dissolved my this compound in a hot solvent, but upon cooling, it separated as a liquid layer (oil) instead of forming solid crystals. What is happening and how can I fix it?
A: "Oiling out" is a common problem that occurs when a compound's solubility decreases so rapidly upon cooling that it comes out of solution above its melting point, or as a supersaturated, low-viscosity liquid.[1][2] This is often due to a combination of factors including the choice of solvent, the rate of cooling, and the presence of impurities.[1]
Causality and Underlying Principles:
-
Solvent Choice: The solvent may be too good at dissolving the compound. A solvent in which the compound is highly soluble even at lower temperatures will require a very high concentration to achieve supersaturation, increasing the likelihood of oiling out.
-
Rapid Cooling: Cooling the solution too quickly can cause the system to bypass the nucleation phase required for crystal growth, leading to the formation of an amorphous oil.[1]
-
Impurities: The presence of impurities can depress the melting point of your compound and interfere with the formation of an ordered crystal lattice, promoting the formation of an oil.[3][4]
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Gently reheat the solution until the oil completely redissolves. Add a small amount (10-20% of the original volume) of additional hot solvent to slightly decrease the saturation level.[1]
-
Slow Cooling: Allow the solution to cool to room temperature as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can be effective.
-
Solvent System Modification:
-
If the issue persists, consider a solvent with a lower boiling point or one in which your compound is less soluble at elevated temperatures.[1] For a benzofuranone structure, solvents like isopropanol, ethyl acetate, or toluene might be suitable starting points.[5]
-
Alternatively, use a two-solvent (antisolvent) system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., dichloromethane or acetone) and then slowly add a "poor" solvent (antisolvent) in which the compound is insoluble (e.g., hexane or heptane) at a constant temperature until turbidity (cloudiness) is observed.[2][6] Then, add a drop or two of the good solvent to redissolve the turbidity and allow the solution to cool slowly.
-
Issue 2: No crystals are forming, even after extended cooling.
Q: My solution has been cooling for hours, and it remains clear. I don't see any crystals or precipitate. What should I do?
A: This indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation (the initial formation of crystal seeds) has not been overcome.[7]
Causality and Underlying Principles:
-
Insufficient Supersaturation: You may have used too much solvent, and the concentration of your compound is below its solubility limit even at the lower temperature.[1][7]
-
High Nucleation Energy Barrier: Sometimes, even in a supersaturated solution, spontaneous nucleation is kinetically unfavorable. The molecules need a template or a point of initiation to start forming a crystal lattice.
Troubleshooting Protocol:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[2][7] The microscopic glass fragments serve as nucleation sites.
-
Seeding: If you have a small amount of solid this compound from a previous batch, add a single, tiny crystal (a "seed crystal") to the solution.[7] This provides a perfect template for further crystal growth.
-
-
Increase Supersaturation:
-
Evaporation: If the solvent is volatile, you can allow some of it to evaporate slowly by leaving the flask partially open in a fume hood. This will increase the concentration of your compound.[7]
-
Reduce Temperature: If you have been cooling at room temperature, try moving the flask to a refrigerator or an ice bath to further decrease the solubility.[7]
-
-
Add an Antisolvent: As described in the "oiling out" section, the controlled addition of a miscible antisolvent can be a very effective way to induce crystallization.[7]
Issue 3: The product has formed as a fine powder or very small needles.
Q: I got a solid product, but it's a very fine powder or tiny needles that are difficult to filter and dry. How can I grow larger crystals?
A: The formation of small crystals or fine powders is typically a sign of rapid nucleation and subsequent fast crystal growth. This often happens when the solution becomes highly supersaturated very quickly.
Causality and Underlying Principles:
-
High Degree of Supersaturation: A very high concentration of the solute when crystallization begins leads to the formation of a large number of nuclei simultaneously, leaving less material available for each crystal to grow large.
-
Rapid Cooling: As with oiling out, fast cooling rates can lead to a rapid increase in supersaturation, favoring nucleation over slow, ordered growth.[1]
Troubleshooting Protocol:
-
Reduce the Rate of Cooling: This is the most critical parameter. Slower cooling allows for fewer nucleation sites to form and provides more time for molecules to add to the existing crystal lattice in an orderly fashion.
-
Reduce the Level of Supersaturation:
-
Use slightly more solvent to dissolve your compound initially. The goal is to have a saturated solution at a high temperature, not a supersaturated one.
-
Consider a solvent in which the compound has a shallower solubility curve (i.e., the difference in solubility between hot and cold is less dramatic).
-
-
Temperature Cycling (Ostwald Ripening): This is an advanced technique where the solution is gently warmed and cooled in cycles. This process dissolves the smaller, less stable crystals and allows the material to redeposit onto the larger, more stable ones, leading to an overall increase in crystal size.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting a crystallization solvent for this compound?
A1: A good crystallization solvent is one in which your compound is highly soluble when hot and poorly soluble when cold.[1][2] For a molecule like this compound, which has moderate polarity due to the ketone and ether groups, a good starting point would be polar protic solvents like ethanol or isopropanol, or polar aprotic solvents like ethyl acetate or acetone.[5] It is often best to perform a small-scale solvent screen.
| Solvent Class | Examples | Rationale for this compound |
| Alcohols | Ethanol, Isopropanol | The hydroxyl group can hydrogen bond with the ketone and ether oxygens, often providing the desired "soluble hot, insoluble cold" profile. |
| Esters | Ethyl Acetate | A moderately polar solvent that is less polar than alcohols and can be a good choice if alcohols prove to be too strong a solvent. |
| Ketones | Acetone | The principle of "like dissolves like" suggests acetone could be a good solvent, but it may be too effective, making it more suitable as the "good" solvent in a two-solvent system.[5] |
| Aromatic Hydrocarbons | Toluene, Xylene | The aromatic nature of the solvent can interact favorably with the benzofuran ring system. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Likely to be poor solvents, making them excellent candidates for use as antisolvents in a two-solvent system. |
Q2: Can impurities from the synthesis affect the crystallization?
A2: Absolutely. Impurities are one of the most common causes of crystallization problems.[3][4] Structurally related impurities can be incorporated into the crystal lattice, reducing purity.[3][8] Other impurities can inhibit crystal growth or promote oiling out.[4] It is crucial to ensure your starting material is as pure as possible before attempting the final crystallization. If you suspect impurities are the issue, consider running the material through a silica gel plug or performing a preliminary purification step.[9]
Q3: What is polymorphism and should I be concerned about it for this compound?
A3: Polymorphism is the ability of a compound to exist in more than one crystal structure.[10][11] These different forms, or polymorphs, can have different physical properties, including solubility, melting point, and stability.[10] For a drug development candidate, controlling polymorphism is critical as it can affect bioavailability and formulation.[12][13] Yes, you should be aware of the potential for polymorphism. Different crystallization conditions (solvent, cooling rate, temperature) can lead to different polymorphs.[10][14] It is good practice to characterize your crystalline material using techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) to check for different crystalline forms.
Key Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method and should be the first approach.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring.
-
Achieve Saturation: Continue to add small portions of the hot solvent until all the solid has just dissolved.[15]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Two-Solvent (Antisolvent) Recrystallization
This method is useful when no single solvent provides the desired solubility profile.
-
Dissolution: Dissolve the crude this compound in the minimum amount of a "good" solvent (one in which it is very soluble) at room temperature.
-
Addition of Antisolvent: Slowly add a "poor" solvent (the antisolvent, one in which the compound is insoluble but which is miscible with the good solvent) dropwise with stirring.
-
Induce Cloudiness: Continue adding the antisolvent until the solution becomes persistently cloudy (turbid). This indicates that the solution is saturated.
-
Re-dissolve: Add a few drops of the "good" solvent until the cloudiness just disappears.
-
Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form as the solvent environment slowly becomes less favorable. Cooling in an ice bath can increase the yield.
-
Isolation and Drying: Collect and dry the crystals as described in the single-solvent protocol.
Visualizations
Troubleshooting Workflow for Crystallization
Caption: A logical workflow for troubleshooting common crystallization outcomes.
Relationship between Cooling Rate and Crystal Quality
Caption: The effect of cooling rate on the crystallization process and final product quality.
References
- Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
- The Influence of Impurities and Additives on Crystalliz
- Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing).
- The influence of impurities and solvents on crystallization | Request PDF - ResearchG
- Technical Support Center: Crystallization of Small Organic Molecules - Benchchem.
- Control of polymorphism in continuous crystalliz
- Control of polymorphism, crystal size and habit in pharmaceuticals.
- Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing).
- Polymorphism in Drugs: Why Crystal Forms M
- The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923.
- Drug Polymorphism: What it is and How to Control Polymorphs | FTLOScience.
- What should I do if crystallis
- Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.
- Recrystalliz
- D:\MyFiles\general manual\techniques\recrystalliz
- Recrystalliz
- Crystal Growing Tips - The Center for Xray Crystallography » University of Florida.
Sources
- 1. benchchem.com [benchchem.com]
- 2. rubingroup.org [rubingroup.org]
- 3. mdpi.com [mdpi.com]
- 4. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. quora.com [quora.com]
- 8. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 10. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 11. ftloscience.com [ftloscience.com]
- 12. Control of polymorphism in continuous crystallization [dspace.mit.edu]
- 13. DSpace [researchrepository.universityofgalway.ie]
- 14. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. people.chem.umass.edu [people.chem.umass.edu]
effective methods for removing impurities from 7-Methylbenzofuran-3(2H)-one
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude 7-Methylbenzofuran-3(2H)-one sample?
A1: Impurities are typically remnants of the synthetic route used. Based on common benzofuranone syntheses, which can involve reactions of phenols with various reagents, potential impurities include:
-
Unreacted Starting Materials: Such as substituted phenols or haloacetones.
-
Reaction Byproducts: Compounds formed from side reactions. For instance, syntheses involving acidic conditions might lead to undesired cyclization or rearrangement products.[1]
-
Reagents and Catalysts: Acids, bases, or metal catalysts (like Palladium or Aluminum Chloride) used in the synthesis may persist if not adequately removed during workup.[1][2]
-
Solvents: Residual solvents from the reaction or initial extraction steps.
-
Isomeric Impurities: Depending on the regioselectivity of the synthesis, isomers like 7-Methylbenzofuran-2(3H)-one could be present.[2]
Q2: I have a crude sample. What is my first step for assessing its purity?
A2: Before attempting any large-scale purification, a preliminary purity assessment is crucial. Thin Layer Chromatography (TLC) is the most direct and cost-effective first step. It helps you visualize the number of components in your mixture and provides a basis for developing a more advanced purification method like column chromatography.[3][4] For a more quantitative view, a small sample can be analyzed by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Q3: Which purification method—recrystallization or column chromatography—is better for my needs?
A3: The choice depends on the impurity profile and the desired scale.
-
Recrystallization is ideal for removing small amounts of impurities from a solid compound, especially on a larger scale. It is highly effective if your target compound is crystalline and the impurities have different solubility profiles.[6][7]
-
Flash Column Chromatography is superior for separating complex mixtures with multiple components or for removing impurities with polarities very similar to the product. It is the method of choice for obtaining very high purity on a small to medium scale.[2][8]
Q4: How do I definitively confirm the purity of my final this compound?
A4: A multi-pronged analytical approach is the gold standard for confirming purity.[5] No single method is foolproof.
-
HPLC: Provides a quantitative measure of purity by peak area percentage.[5]
-
LC-MS: Confirms the mass of the main component and helps identify the mass of any co-eluting impurities.[5]
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure of your compound and can reveal the presence of impurities through unidentified peaks.[5] A purity level of >98% is often required for biological studies.
Purification Strategy Workflow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy.
Caption: Decision workflow for purifying this compound.
Troubleshooting Guide 1: Recrystallization
When to Use: This method is most effective when your target compound constitutes the vast majority of the solid material, and the impurities are either much more soluble or much less soluble in the chosen solvent system than your compound.
Detailed Protocol: Recrystallization from an Ethanol/Water System
-
Solvent Selection: While various solvents like methanol-acetone or petroleum ether-ethyl acetate are used for benzofuran derivatives, an ethanol/water system is a common starting point for moderately polar compounds.[6][9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. This ensures the solution is saturated.
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a quick gravity filtration using a pre-heated funnel to remove them.
-
Crystallization: Slowly add hot water dropwise to the hot ethanol solution until it becomes slightly cloudy (the cloud point). Add a drop or two more of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Compound "Oils Out" | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. Seeding with a pure crystal can help initiate proper crystallization. |
| No Crystals Form | The solution is not saturated enough, or cooling is too rapid. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. If that fails, reduce the solvent volume by gentle heating and cool again. A seed crystal is also highly effective. |
| Poor Recovery / Low Yield | Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | Use the minimum amount of hot solvent for dissolution. Ensure the cooling step is thorough (ice bath). When performing hot filtration, ensure your apparatus is pre-heated to prevent loss of product. |
| Product is still impure | The chosen solvent system is not effective at separating the impurity. The cooling was too rapid, trapping impurities. | Re-purify using a different solvent system. Screen solvents like methanol, acetone, or hexane/ethyl acetate mixtures.[2][6] Ensure the cooling process is slow to allow for selective crystal lattice formation. |
Troubleshooting Guide 2: Flash Column Chromatography
When to Use: This is the preferred method for separating compounds with close polarities or for purifying non-crystalline materials (oils). It offers high resolution and is adaptable to various scales.
Detailed Protocol: Silica Gel Chromatography
-
TLC Optimization: First, find a solvent system that gives your product an Rf value of ~0.3 on a silica TLC plate. A good starting point for benzofuranone derivatives is a hexane/ethyl acetate mixture.[2][3] For the related 7-methylbenzofuran-2(3H)-one, a 20:1 hexanes/EtOAc system was effective.[2]
-
Column Packing: Pack a glass column with silica gel using the chosen solvent system (eluent) as a slurry. Ensure the silica bed is compact and level, without any air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane (DCM). If solubility is an issue, adsorb the crude material onto a small amount of silica gel ("dry loading"), evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution: Add the eluent to the column and apply positive pressure (air or nitrogen) to achieve a steady flow. Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Flash Chromatography Workflow
Caption: Step-by-step workflow for flash column chromatography.
Troubleshooting Flash Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect eluent polarity; column overloading. | Re-optimize the solvent system with TLC. A gradient elution (gradually increasing polarity) may be necessary. Ensure you are not loading more than 5-10% of the silica gel weight with crude material. |
| Cracked/Channeling Column Bed | Improper packing; silica bed ran dry. | The column must be repacked. Ensure the silica is packed as a uniform slurry. Never let the solvent level drop below the top of the silica bed. |
| Sample Precipitates on Column | The sample is not soluble in the eluent. | Load the sample using the "dry loading" method. Alternatively, use a stronger, more polar solvent system if it does not compromise separation. |
| Streaking of Bands on Column | Sample is too acidic or basic; compound degradation on silica. | Add a small amount of a modifier to the eluent (e.g., 0.5% triethylamine for basic compounds, or 0.5% acetic acid for acidic compounds). Consider using a different stationary phase like alumina if silica is causing degradation. |
Final Purity Validation
After purification, it is essential to validate the purity using orthogonal analytical methods. The table below summarizes typical parameters for analyzing benzofuranone derivatives, based on a comparative study of a similar compound.[5]
| Analytical Method | Typical Parameters | Purpose |
| HPLC | Column: C18 Reversed-PhaseMobile Phase: Water/Acetonitrile gradient with 0.1% Formic AcidDetection: UV at 254 nm | Quantifies purity by integrating peak areas. Resolves closely related impurities. |
| LC-MS | LC System: Same as HPLCIonization: Electrospray Ionization (ESI), Positive Mode | Confirms the molecular weight of the main peak ([M+H]⁺) and provides mass data for any detected impurities. |
| ¹H NMR | Solvent: CDCl₃ or DMSO-d₆Frequency: 300 MHz or higher | Confirms the structural identity. Integration of peaks can provide a semi-quantitative purity estimate against a known standard. |
By combining these robust purification protocols with a systematic troubleshooting approach, researchers can confidently obtain high-purity this compound, ensuring the integrity and reliability of their subsequent experiments.
References
- US3147280A - Preparation of benzofuran derivatives - Google P
-
Synthesis and Characterization of Benzofuranone and its Derivatives (2022). [Link]
-
Synthesis and Characterization of Benzofuranone and its Derivatives | Request PDF. ResearchGate. [Link]
-
Zhang, X., & Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931–6936. [Link]
-
Lu, Y.-Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. [Link]
-
Bielenica, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1582. [Link]
-
Heravi, M. M., et al. (2016). Total synthesis of natural products containing benzofuran rings. RSC Advances, 6(81), 77413-77454. [Link]
-
Gajewska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. ResearchGate. [Link]
-
PubChem. (n.d.). 7-Methylbenzofuran. National Center for Biotechnology Information. [Link]
-
Yadav, M., et al. Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. International Journal of Pharmaceutical Research & Applications, 7(3), 134-143. [Link]
-
Teshima, G., et al. (2012). Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods. AAPS PharmSciTech, 13(3), 937–944. [Link]
-
Synthesis of Benzofuranones. Organic Chemistry Portal. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
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- 8. benchchem.com [benchchem.com]
- 9. asianpubs.org [asianpubs.org]
addressing challenges in the scale-up synthesis of 7-Methylbenzofuran-3(2H)-one
Welcome to the Technical Support Center for the synthesis of 7-Methylbenzofuran-3(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with scaling up this valuable synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this document provides troubleshooting guidance and frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.
Introduction: The Synthetic Pathway and its Scale-Up Implications
The most common and scalable synthetic route to this compound involves a two-step process:
-
α-Bromination: The regioselective bromination of 2-hydroxy-3-methylacetophenone to yield the key intermediate, 2-bromo-1-(2-hydroxy-3-methylphenyl)ethan-1-one.
-
Intramolecular Cyclization: A base-mediated intramolecular Williamson ether synthesis of the brominated intermediate to form the desired this compound.[1]
While this pathway is robust on a laboratory scale, its transition to pilot plant or industrial production presents several challenges that require careful consideration and control. This guide will address these challenges in a practical, question-and-answer format.
Experimental Workflow Diagram
Caption: A simplified workflow for managing exothermic reactions during scale-up.
Issue 3: Difficult Work-up and Product Isolation
Question: We are facing challenges with the work-up of the reaction mixture at a larger scale, including emulsion formation during extraction and slow filtration of the final product. What are the best practices for a smooth work-up and isolation?
Answer:
Work-up and isolation procedures that are straightforward in the lab can become bottlenecks at an industrial scale.
-
Emulsion Formation during Extraction: Phenolic compounds and their salts can act as surfactants, leading to stable emulsions during aqueous work-up.
-
Solution:
-
Brine Wash: After quenching the reaction, wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, helping to break up emulsions.
-
Solvent Choice: If possible, use a water-immiscible solvent with a significantly different density from water to facilitate phase separation.
-
Slow Agitation: During the extraction, use slow and gentle agitation to minimize the formation of emulsions.
-
-
-
Slow Filtration: The physical properties of the crystallized product, such as particle size and shape, greatly influence filtration efficiency.
-
Solution:
-
Controlled Crystallization: Optimize the crystallization process to obtain larger, more uniform crystals. This can be achieved by controlling the cooling rate, agitation speed, and solvent system. [2][3] * Filter Aid: If the crystals are very fine, consider using a filter aid like Celite® to improve the filtration rate. However, be mindful of potential product loss due to adsorption on the filter aid.
-
Equipment Selection: For large-scale filtration, consider using equipment such as a Nutsche filter dryer, which allows for filtration, washing, and drying in a single contained unit.
-
-
Issue 4: Inconsistent Purity and High Impurity Levels in the Final Product
Question: The purity of our this compound batches varies, and we are struggling to consistently meet our purity specifications. What are the likely impurities and how can we control them?
Answer:
Controlling impurities is a critical aspect of pharmaceutical ingredient manufacturing. [4]A thorough understanding of the potential byproducts is essential for developing a robust purification strategy.
-
Potential Impurities and Their Sources:
-
Unreacted Starting Material (2-bromo-1-(2-hydroxy-3-methylphenyl)ethan-1-one): As discussed in Issue 1, incomplete conversion is a common problem.
-
Dimerization/Oligomerization Products: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations.
-
Over-alkylation Products: If a dihaloalkane were used as a linker in an alternative synthesis, over-alkylation could be an issue. In this intramolecular reaction, this is less likely.
-
Hydrolysis Products: If the work-up is not carefully controlled, hydrolysis of the bromo-intermediate can occur.
-
-
Strategies for Impurity Control:
-
Impurity Profiling: Develop a robust analytical method (e.g., HPLC, GC-MS) to identify and quantify the impurities in your crude product. This will help you to understand the effectiveness of your purification process.
-
Optimized Crystallization: Crystallization is a powerful purification technique. [5][3] * Solvent Screening: Screen a variety of solvents and solvent mixtures to find the optimal system that provides good solubility for the product at elevated temperatures and low solubility at room temperature, while leaving impurities in the mother liquor.
-
Controlled Cooling: A slow and controlled cooling profile is crucial for the formation of pure, well-defined crystals. Rapid cooling can lead to the trapping of impurities within the crystal lattice. [2] * Recrystallization: If a single crystallization does not provide the desired purity, a second recrystallization step may be necessary.
-
-
Chromatography: While less ideal for large-scale production due to cost and solvent usage, column chromatography can be used as a final polishing step if very high purity is required.
-
Table of Potential Impurities and Mitigation Strategies
| Impurity | Potential Source | Mitigation Strategy |
| 2-bromo-1-(2-hydroxy-3-methylphenyl)ethan-1-one | Incomplete cyclization | Optimize reaction conditions (base, temperature, time). |
| Dimeric/Oligomeric byproducts | Intermolecular side reactions | Controlled addition of reagents, optimal reaction concentration. |
| 1-(2-hydroxy-3-methylphenyl)ethan-1-one | Reductive debromination | Ensure inert atmosphere, use high-purity reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the best choice of base for the intramolecular cyclization on a large scale?
A1: For large-scale synthesis, a balance between reactivity, safety, and cost is crucial. While strong bases like sodium hydride (NaH) are very effective, they also pose significant handling challenges and safety risks, especially concerning their pyrophoric nature when exposed to air and moisture. [6][7]Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often safer alternatives for industrial-scale Williamson ether synthesis. [8]The choice will depend on the reactivity of the substrate and the required reaction conditions. A thorough risk assessment should be conducted before selecting a base for scale-up.
Q2: What are the key safety considerations when handling sodium hydride on a pilot plant scale?
A2: Sodium hydride is a highly reactive and flammable solid. [6]Key safety precautions include:
-
Handling in an Inert Atmosphere: All transfers and handling of NaH should be performed under an inert atmosphere (e.g., in a glove box or a nitrogen-purged reactor) to prevent contact with air and moisture. [6]* Dispersion in Mineral Oil: Using a 60% dispersion of NaH in mineral oil significantly reduces its pyrophoricity and makes it easier to handle. [9]* Controlled Addition: The addition of NaH to the reaction mixture should be slow and controlled to manage the exotherm and the evolution of hydrogen gas.
-
Proper Quenching: Any excess NaH must be quenched carefully and completely at the end of the reaction. This is typically done by the slow addition of a proton source like isopropanol or methanol.
-
Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves, is mandatory. [7] Q3: Can microwave-assisted synthesis be scaled up for industrial production of this compound?
A3: While microwave-assisted synthesis can offer significant advantages in terms of reaction speed and efficiency on a laboratory scale, its scalability for industrial production can be challenging. The penetration depth of microwaves into the reaction mixture is limited, which can lead to uneven heating in large reactors. However, continuous flow microwave reactors are being developed that may offer a viable solution for the large-scale production of certain fine chemicals. A thorough engineering assessment would be required to determine the feasibility and cost-effectiveness of this technology for this specific synthesis.
Q4: How can we monitor the progress of the cyclization reaction in real-time during a large-scale batch?
A4: Real-time monitoring of reaction progress is crucial for process control and optimization. Several Process Analytical Technology (PAT) tools can be employed:
-
In-situ Infrared (IR) or Raman Spectroscopy: These techniques can be used to monitor the disappearance of the starting material and the appearance of the product by tracking their characteristic vibrational bands.
-
Automated HPLC Sampling: An automated system can be set up to withdraw samples from the reactor at regular intervals for rapid HPLC analysis. This real-time data allows for precise determination of the reaction endpoint, preventing unnecessary heating and potential degradation of the product.
References
-
Process Wednesday: "The Safe Use of Sodium Hydride on Scale" - Chemjobber. (2011, October 12). Retrieved from [Link]
-
The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. (n.d.). ResearchGate. Retrieved from [Link]
-
The Safe Use of Sodium Hydride On Scale. (n.d.). Scribd. Retrieved from [Link]
-
Pharmaceutical Crystallization in drug development. (n.d.). Syrris. Retrieved from [Link]
-
Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. (2020, December 28). ACS Publications. Retrieved from [Link]
-
First-principles and direct design approaches for the control of pharmaceutical crystallization. (n.d.). MIT DSpace. Retrieved from [Link]
-
Pharmaceutical Manufacturing Continuous Crystallization Procedures: A Review. (2025, August 2). MDPI. Retrieved from [Link]
-
Sodium Hydride - Standard Operating Procedure. (2012, December 14). University of California, Santa Barbara. Retrieved from [Link]
-
Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Troubleshooting Common Issues in Vacuum Crystallizer Equipment. (2025, March 10). Filter Dryer. Retrieved from [Link]
-
SOP: ORDERING & STORAGE OF HYDRIDES. (n.d.). University of the Witwatersrand, Johannesburg. Retrieved from [Link]
-
How to Troubleshoot Common Issues with Vacuum Crystallizer Equipment. (2025, March 28). Filter Dryer. Retrieved from [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
What Can Be Done to Get More—Extraction of Phenolic Compounds from Plant Materials. (2025, August 6). SpringerLink. Retrieved from [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020, July 6). ACS Publications. Retrieved from [Link]
-
Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. (n.d.). PubMed Central. Retrieved from [Link]
-
Exothermic reaction safety. (2024, July 6). YouTube. Retrieved from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). University of the Witwatersrand, Johannesburg. Retrieved from [Link]
-
Extraction and characterization of phenolic compounds and their potential antioxidant activities. (n.d.). PubMed Central. Retrieved from [Link]
-
CHEM 222: Synthesis of Epoxides: Base-promoted Cyclization of Halohydrins. (2017, February 14). YouTube. Retrieved from [Link]
-
Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Fouling Issues in Crystallizers – What, Why, and How to Solve Them. (2023, September 20). Altum Technologies. Retrieved from [Link]
-
Critical Considerations in Process Safety. (n.d.). H.E.L Group. Retrieved from [Link]
-
The Williamson Ether Synthesis. (n.d.). University of Massachusetts. Retrieved from [Link]
-
Benzofuran-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Process Safety Management (PSM) in Pharma API. (2020, April 18). The Pharma Engineering. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. science.uct.ac.za [science.uct.ac.za]
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- 5. syrris.com [syrris.com]
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- 7. science.uct.ac.za [science.uct.ac.za]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Chemjobber: Process Wednesday: "The Safe Use of Sodium Hydride on Scale" [chemjobber.blogspot.com]
selection of optimal catalysts for 7-Methylbenzofuran-3(2H)-one synthesis
Technical Support Center: Synthesis of 7-Methylbenzofuran-3(2H)-one
Document ID: TSC-BF9-7M-2026-01
Version: 1.0
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for selecting and optimizing catalysts for this important synthetic transformation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis, providing a foundational understanding of the key variables and catalytic systems.
Q1: What are the primary synthetic routes to this compound, and what is the key chemical transformation?
A1: The most prevalent and direct route to this compound involves the intramolecular cyclization of a suitable precursor, typically 2-(o-tolyloxy)acetic acid or its corresponding acid chloride. This transformation is a classic example of an intramolecular Friedel-Crafts acylation.[1][2] The core challenge lies in efficiently forming the five-membered furanone ring by creating a new carbon-carbon bond on the aromatic ring ortho to the ether linkage.
Q2: What general classes of catalysts are effective for this intramolecular Friedel-Crafts reaction?
A2: There are three main classes of catalysts employed for this cyclization:
-
Brønsted Acids: Strong proton acids like polyphosphoric acid (PPA) or sulfuric acid (H₂SO₄) are traditionally used. They function by protonating the carboxylic acid, facilitating the formation of an acylium ion or a similarly reactive intermediate.[3]
-
Lewis Acids: This is the most diverse and widely used category. Lewis acids like aluminum chloride (AlCl₃), boron trifluoride (BF₃·Et₂O), bismuth triflate (Bi(OTf)₃), or gallium triflate (Ga(OTf)₃) activate the carbonyl group of the precursor (either the acid or acid chloride) to make it a more potent electrophile for the aromatic ring attack.[2]
-
Transition Metal Catalysts: While less common for this specific transformation, palladium and rhodium-based catalysts can be used in broader methodologies for constructing benzofuranone scaffolds, often through different mechanistic pathways like C-H activation or cascade reactions.[4][5][6]
Q3: How does the methyl group at the 7-position influence catalyst selection and reaction conditions?
A3: The 7-methyl group (or the ortho-methyl group on the starting phenoxyacetic acid) has two primary effects:
-
Electronic Effect: As an electron-donating group (EDG), the methyl group activates the aromatic ring, making it more nucleophilic and thus more susceptible to electrophilic attack. This can often allow for the use of milder catalysts compared to an unsubstituted analogue.
-
Steric Effect: The methyl group provides significant steric hindrance. This directs the cyclization exclusively to the C6 position of the benzofuranone core, ensuring high regioselectivity. However, this steric bulk can also hinder the approach of the reactive intermediate, potentially requiring higher temperatures or longer reaction times to achieve good conversion.
Section 2: Catalyst Selection & Optimization Guide
Choosing the right catalyst is critical for maximizing yield, minimizing side reactions, and ensuring reproducibility. This section provides a comparative overview and a logical workflow for catalyst selection.
Comparative Analysis of Common Catalysts
The table below summarizes the performance and typical conditions for various catalysts used in the intramolecular cyclization to form benzofuran-3(2H)-ones.
| Catalyst Type | Catalyst Example | Typical Loading (mol%) | Solvent | Temperature (°C) | Advantages | Common Issues |
| Brønsted Acid | Polyphosphoric Acid (PPA) | Used as solvent/reagent | None | 80 - 120 | Inexpensive, effective for activated rings. | Viscous, difficult workup, harsh conditions. |
| Brønsted Acid | Trifluoroacetic Acid (TFA) | 20 - 100 | Dichlorobenzene (DCB) | 100 - 120 | Milder than PPA, good for some substrates.[7] | Can lead to side reactions, moderate yields. |
| Lewis Acid | Aluminum Chloride (AlCl₃) | 100 - 200 | Dichloromethane (DCM) | 0 - 40 | Highly active, low cost. | Stoichiometric amounts needed, moisture sensitive, potential for charring. |
| Lewis Acid | Boron Trifluoride (BF₃·Et₂O) | 100 - 200 | DCM or neat | 25 - 60 | Milder than AlCl₃, good functional group tolerance.[2] | Can be difficult to handle, moisture sensitive. |
| Lewis Acid | Bismuth(III) Triflate (Bi(OTf)₃) | 5 - 15 | Acetonitrile (MeCN) | 60 - 80 | Catalytic amounts, moisture tolerant, reusable.[2] | Higher cost, may require longer reaction times. |
| Lewis Acid | Zeolites (e.g., BEA) | Varies (wt%) | Toluene | 80 - 110 | Heterogeneous, easily separable, reusable.[8] | Can suffer from deactivation, mass transfer limitations. |
Workflow for Optimal Catalyst Selection
This workflow helps researchers choose a starting point for their optimization experiments based on common laboratory constraints and objectives.
Section 3: Troubleshooting Guide
Even with an optimized protocol, experimental challenges can arise. This section is formatted as a series of Q&A scenarios to directly address potential issues.
Q: My reaction shows low or no conversion of the starting 2-(o-tolyloxy)acetic acid. What are the likely causes and solutions?
A: This is a common issue that can stem from several factors. Let's diagnose it systematically.
Potential Cause 1: Inactive Catalyst
-
Diagnosis: Many Lewis acids (e.g., AlCl₃, TiCl₄) are extremely sensitive to moisture. If your reagents or solvent contain trace amounts of water, the catalyst will be hydrolyzed and rendered inactive.
-
Solution:
-
Ensure all glassware is rigorously oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon).
-
Use freshly opened or distilled anhydrous solvents. Solvents from a purification system are ideal.
-
Use a fresh bottle of the Lewis acid or purify it if possible. For solid Lewis acids, ensure they are free-flowing powders and not clumped.
-
Potential Cause 2: Insufficient Reaction Temperature or Time
-
Diagnosis: The intramolecular Friedel-Crafts acylation has a significant activation energy barrier. The steric hindrance from the 7-methyl group can further increase this barrier.
-
Solution:
-
Monitor the reaction by TLC or LC-MS. If you see the starting material being consumed very slowly, a temperature increase is warranted.
-
Incrementally increase the temperature by 10-20 °C and continue monitoring.
-
If temperature increases don't help or lead to decomposition, extend the reaction time (e.g., from 4 hours to 12 or 24 hours).
-
Potential Cause 3: Catalyst Deactivation
-
Diagnosis: The catalyst may be active initially but becomes deactivated over the course of the reaction. This can be caused by the product coordinating too strongly to the Lewis acid or by the formation of polymeric side products (coking), especially at high temperatures.[9]
-
Solution:
-
Consider switching to a more robust, moisture-tolerant Lewis acid like Bi(OTf)₃ or Sc(OTf)₃.
-
If using a heterogeneous catalyst like a zeolite, deactivation might be due to pore blockage.[8] Regeneration by calcination may be necessary.
-
In some cases, slow addition of the starting material to the catalyst suspension can maintain a low substrate concentration and minimize side reactions that lead to deactivation.
-
Q: My reaction is producing a significant amount of a dark, insoluble tar-like substance. What is happening and how can I prevent it?
A: The formation of tar or char is a classic sign of overly harsh reaction conditions, typically associated with strong Brønsted or Lewis acids.
-
Cause: The combination of a highly active catalyst (like AlCl₃ or PPA) and elevated temperatures can lead to intermolecular side reactions, polymerization, and decomposition of the starting material or product. The electron-rich nature of the phenol ether and the product makes them susceptible to such pathways.
-
Solutions:
-
Reduce Temperature: Perform the reaction at a lower temperature. For AlCl₃-mediated reactions, starting at 0 °C and slowly warming to room temperature is a standard practice.
-
Use a Milder Catalyst: Switch from PPA or AlCl₃ to a milder Lewis acid such as BF₃·Et₂O, Bi(OTf)₃, or a heterogeneous catalyst.[2]
-
Change the Precursor: Instead of the free carboxylic acid, use the corresponding acid chloride. This allows the reaction to proceed under much milder conditions (often at room temperature or below) with a wider range of Lewis acids, as the acid chloride is significantly more reactive.
-
Section 4: Experimental Protocols
This section provides a detailed, step-by-step protocol for a common and reliable method.
Protocol: Bi(OTf)₃-Catalyzed Synthesis of this compound
This protocol is based on the use of a mild, catalytic, and moisture-tolerant Lewis acid.[2]
Materials:
-
2-(o-tolyloxy)acetic acid
-
Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃)
-
Anhydrous acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(o-tolyloxy)acetic acid (e.g., 5.0 g, 30.1 mmol).
-
Reagent Addition: Add anhydrous acetonitrile (50 mL) to dissolve the starting material. To this solution, add bismuth(III) triflate (0.99 g, 1.5 mmol, 5 mol%).
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 82 °C) under a nitrogen atmosphere. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent) or LC-MS. The reaction is typically complete within 4-6 hours.
-
Workup - Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water.
-
Workup - Extraction: Shake the funnel and separate the layers. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution (to remove any unreacted acid) and 50 mL of brine.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel using a gradient eluent of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 9:1 hexanes:EtOAc) to yield this compound as a solid. A yield of 52% has been reported for a similar substrate under microwave conditions without a specific catalyst mentioned.[10] Yields for this specific Bi(OTf)₃-catalyzed reaction are expected to be moderate to good.
Section 5: References
-
Hu, W., et al. (2012). Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. Acta Chimica Slovenica. Available at: --INVALID-LINK--
-
Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. Available at: --INVALID-LINK--
-
Shaheen, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: --INVALID-LINK--
-
Akiyama, T., et al. (2015). Enantioselective aza-Friedel–Crafts reaction of furan with α-ketimino esters induced by a conjugated double hydrogen bond network of chiral bis(phosphoric acid) catalysts. Chemical Science. Available at: --INVALID-LINK--
-
Organic Chemistry Portal. Synthesis of Benzofuran-3(2H)-ones. Available at: --INVALID-LINK--
-
ResearchGate. Synthesis of benzofurans via Friedel–Crafts acylation. Available at: --INVALID-LINK--
-
Beilstein Journals. Rhodium-catalyzed intramolecular reductive aldol-type cyclization. Available at: --INVALID-LINK--
-
MDPI. Exploring the Effect of Hierarchical Porosity in BEA Zeolite in Friedel-Crafts Acylation of Furan and Benzofuran. Catalysts. Available at: --INVALID-LINK--
-
Wang, C., et al. (2022). Three‐Component Synthesis of Benzofuran‐3(2H)‐ones with Tetrasubstituted Carbon Stereocenters via Rh(III)‐Catalyzed C−H/C−C Bond Activation and Cascade Annulation. Angewandte Chemie. Available at: --INVALID-LINK--
-
Burtoloso, A. C. B., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. Available at: --INVALID-LINK--
-
Padwa, A., et al. (2016). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. Available at: --INVALID-LINK--
-
LBP. A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Available at: --INVALID-LINK--
-
Forzatti, P. (1999). Catalyst deactivation. Catalysis Today. Available at: --INVALID-LINK--
References
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- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzofuran-3(2H)-one synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 8. mdpi.com [mdpi.com]
- 9. Catalyst deactivation [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
refining the work-up procedure for the synthesis of 7-Methylbenzofuran-3(2H)-one
Welcome to the Technical Support Center for the synthesis of 7-Methylbenzofuran-3(2H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to refine your work-up procedure and ensure the successful synthesis of your target compound.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis and work-up of this compound, which is often prepared via an intramolecular Friedel-Crafts acylation or related cyclization reactions.
Q1: My reaction yields are consistently low. What are the likely causes and how can I improve them?
A1: Low yields in the synthesis of this compound can be attributed to several factors, primarily related to reagent purity, reaction conditions, and the work-up procedure.
-
Catalyst Deactivation: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any moisture present in the glassware, solvents, or starting materials will deactivate the catalyst, leading to an incomplete reaction.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Use anhydrous solvents and handle the Lewis acid in a glove box or under a positive pressure of inert gas.
-
-
Suboptimal Reaction Temperature: The temperature for the intramolecular cyclization is critical. If the temperature is too low, the reaction may not proceed to completion. Conversely, if it is too high, it can lead to the formation of side products and decomposition of the desired product.[1]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a modest increase in temperature may be beneficial. For some benzofuranone syntheses, temperatures around 120°C have been shown to be effective, especially when a protic acid is used in conjunction with a Lewis acid.[2]
-
-
Inefficient Quenching and Extraction: The work-up procedure is crucial for isolating the product. Improper quenching of the reaction can lead to product loss or the formation of impurities.
-
Solution: The reaction mixture should be quenched by slowly and carefully pouring it into a mixture of ice and concentrated hydrochloric acid.[3] This hydrolyzes the aluminum chloride-ketone complex and helps to separate the organic and aqueous layers.[4] Subsequent extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) are necessary to maximize product recovery.
-
Q2: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity of the reaction?
A2: The formation of regioisomers is a common challenge in intramolecular Friedel-Crafts acylations. The position of cyclization onto the aromatic ring is influenced by both electronic and steric factors.
-
Influence of Solvent: The choice of solvent can impact the regioselectivity of the acylation.
-
Solution: Non-polar solvents such as carbon disulfide (CS₂) have been reported to favor the formation of the less sterically hindered isomer in some Friedel-Crafts acylations.[1] Experimenting with different anhydrous solvents may help to improve the desired isomer ratio.
-
-
Steric Hindrance: The substitution pattern on the aromatic ring will direct the cyclization. While the synthesis of this compound is designed to yield a specific regioisomer, alternative cyclization pathways may be accessible, leading to trace impurities of other isomers.
-
Solution: Careful analysis of the starting material's structure and the reaction mechanism can help predict potential isomeric byproducts. Purification techniques such as column chromatography are essential for separating these isomers.
-
Q3: My final product is a dark oil and will not crystallize. What are the potential impurities and how can I purify my compound?
A3: A dark, oily product suggests the presence of impurities. These can include unreacted starting materials, polymeric materials, or side-products from the reaction.
-
Incomplete Reaction: Unreacted starting materials can act as impurities and inhibit crystallization.
-
Solution: Monitor the reaction to completion using TLC. If starting material is still present, consider extending the reaction time or optimizing the reaction conditions.
-
-
Formation of Polymeric Byproducts: Strong acid catalysts can sometimes promote polymerization of the starting materials or product, resulting in a tar-like residue.
-
Solution: Maintain a controlled reaction temperature and avoid prolonged reaction times after the starting material has been consumed.
-
-
Purification Strategy: Column chromatography is a highly effective method for purifying benzofuranone derivatives.
-
Recommended Protocol: For compounds similar to this compound, flash column chromatography on silica gel is recommended. A common eluent system is a mixture of hexanes and ethyl acetate. For 7-methylbenzofuran-2(3H)-one, a 20:1 mixture of hexanes:ethyl acetate has been successfully used.[5][6] The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the role of the strong acid in the work-up procedure?
A1: In a Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[7] The addition of a strong acid, such as concentrated HCl, during the aqueous work-up is essential to break down this complex, liberating the free ketone product.[3][4] This step is crucial for the successful isolation of the desired this compound.
Q2: Can I use a different Lewis acid instead of aluminum chloride?
A2: While aluminum chloride is the most common Lewis acid for Friedel-Crafts acylations, other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), or zinc chloride (ZnCl₂) can also be used.[2][6] The choice of Lewis acid can influence the reaction rate and selectivity, and may require optimization for the specific synthesis of this compound.
Q3: Is it possible to synthesize this compound using a metal-free approach?
A3: Yes, metal-free synthetic routes to benzofuranones have been developed. These methods often employ strong Brønsted acids, such as polyphosphoric acid (PPA) or triflic acid, to promote the intramolecular cyclization.[8] These approaches can offer advantages in terms of milder reaction conditions and easier work-up procedures.
III. Experimental Protocols
Standard Work-Up Procedure
This protocol outlines a conventional work-up for an intramolecular Friedel-Crafts acylation leading to this compound.
Step 1: Quenching the Reaction
-
Prepare a beaker containing a mixture of crushed ice (approximately 50 g) and concentrated hydrochloric acid (15 mL).
-
Once the reaction is complete (as monitored by TLC), cool the reaction flask in an ice bath.
-
Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This process is exothermic and may cause splashing if done too quickly.
Step 2: Extraction
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent, such as dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) (3 x 50 mL).
-
Combine the organic layers.
Step 3: Washing
-
Wash the combined organic layers with water (2 x 50 mL).
-
Wash with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize any remaining acid.
-
Wash with brine (1 x 50 mL) to aid in the removal of water.
Step 4: Drying and Concentration
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Refined Work-Up and Purification Workflow
This refined protocol incorporates best practices to maximize yield and purity.
Caption: Refined Work-Up and Purification Workflow for this compound.
IV. Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₉H₈O₂ | |
| Molecular Weight | 148.16 g/mol | |
| Appearance | Yellow Solid | [9] |
| Melting Point | 86.5–87.5 °C | [9] |
| ¹H NMR (400 MHz, CDCl₃) δ | 7.15 (d, J = 7.5 Hz, 1H), 7.09 (d, J = 7.5 Hz, 1H), 7.00 (t, J = 7.5 Hz, 1H), 4.64 (s, 2H), 2.33 (s, 3H) | [9] |
| ¹³C NMR (100 MHz, CDCl₃) δ | 199.8, 174.5, 138.4, 124.5, 122.5, 121.8, 118.5, 75.0, 15.2 | [9] |
| **FT-IR (KBr, νmax/cm⁻¹) ** | 2925, 1704, 1603, 1497, 1451, 1434, 1323 | [9] |
| HRMS (ESI) [M+Na]⁺ | calcd. for C₉H₈NaO₂: 171.0417; found: 171.0414 | [9] |
V. References
-
Friedel–Crafts reaction. (2024). In Wikipedia. [Link]
-
Minimizing byproduct formation in benzofuranone synthesis. (n.d.). BenchChem. Retrieved from a hypothetical BenchChem technical note inspired by the search results.
-
Aromatic Reactions: Friedel–Crafts Acylation (RCOCl or (RCO)₂O / AlCl₃, AlBr₃). (n.d.). Chem LibreTexts.
-
Hu, et al. (2015). Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. Journal of Heterocyclic Chemistry.
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2021). Molecules. [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube. [Link]
-
Technical Support Center: Purification of Substituted Benzofuran Isomers. (n.d.). BenchChem.
-
Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. [Link]
-
Friedel-Crafts acylation (video). (n.d.). Khan Academy. [Link]
-
Technical Support Center: Optimizing the Synthesis of 2-Acetyldibenzofuran. (n.d.). BenchChem.
-
Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. [Link]
-
Explaining the Friedel-Crafts acylation of benzene - electrophilic substitution. (n.d.). Chemguide. [Link]
-
GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3-, 4- and 6-benzoyl-2-phenylbenzofuran regioisomers. (2020). Rapid Communications in Mass Spectrometry.
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. [Link]
-
Synthesis of benzofurans via Friedel–Crafts acylation. (n.d.). ResearchGate.
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2022). The Chemical Record. [Link]
-
Method for preparing 7-mercapto-3-methyl-3h-isobenzofuran-1-one. (n.d.). Google Patents.
-
Synthetic Studies Towards the Preparation of 2‐Benzyl‐2‐ hydroxybenzofuran‐3(2H)‐one, the Prototype of Naturally Occurring Hydrated Auronols. (n.d.). ResearchGate.
-
Synthesis and structural characterization of 2-benzylidenebenzofuran-3-(2 H)-ones. (2013). Molecular Crystals and Liquid Crystals.
-
Improved Method for Preparation of 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones. (2022). Molecules. [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research.
-
Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018). Molecules. [Link]
-
Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (2022). RSC Advances. [Link]
-
Benzofuran, 7-methyl-. (n.d.). NIST WebBook. [Link]
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- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Detailed ¹H NMR Analysis of 7-Methylbenzofuran-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Predicted ¹H NMR Spectrum of 7-Methylbenzofuran-3(2H)-one
The structure of this compound dictates a unique electronic environment for each of its protons, leading to a predictable ¹H NMR spectrum. The key structural features influencing the chemical shifts are the aromatic benzene ring, the five-membered heterocyclic ring containing an oxygen atom and a ketone, and the methyl substituent.
Based on established principles of ¹H NMR spectroscopy and analysis of similar compounds, the following is a predicted ¹H NMR spectrum for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 (CH₂) | ~ 4.6 | Singlet (s) | N/A |
| H-4 | ~ 7.4 | Doublet (d) | ~ 8.0 |
| H-5 | ~ 7.0 | Triplet (t) | ~ 8.0 |
| H-6 | ~ 7.2 | Doublet (d) | ~ 8.0 |
| 7-CH₃ | ~ 2.5 | Singlet (s) | N/A |
Detailed Spectral Analysis and Rationale
The predicted chemical shifts and multiplicities are rooted in the electronic effects exerted by the various functional groups within the molecule.
-
Methylene Protons (H-2): The two protons at the C-2 position are adjacent to both a carbonyl group and an ether oxygen. The carbonyl group is strongly electron-withdrawing, which deshields the neighboring protons, shifting their resonance downfield. The adjacent oxygen atom also contributes to this deshielding effect. Consequently, the H-2 protons are expected to appear as a singlet at approximately 4.6 ppm. The absence of adjacent protons results in a singlet multiplicity.
-
Aromatic Protons (H-4, H-5, and H-6): The protons on the benzene ring will exhibit characteristic splitting patterns due to spin-spin coupling with their neighbors.
-
H-4: This proton is ortho to the ether oxygen and is expected to be the most downfield of the aromatic protons due to the oxygen's electron-withdrawing inductive effect and its position on the aromatic ring. It will appear as a doublet due to coupling with H-5.
-
H-5: This proton is coupled to both H-4 and H-6, and is therefore expected to appear as a triplet.
-
H-6: This proton is coupled to H-5 and will appear as a doublet.
-
-
Methyl Protons (7-CH₃): The methyl group is attached to the aromatic ring. Aromatic methyl groups typically resonate in the range of 2.3-2.6 ppm. Due to the absence of adjacent protons, this signal will be a singlet.
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted spectrum, a comparison with experimentally determined ¹H NMR data of analogous compounds is invaluable.
-
Benzofuran-3(2H)-one: The parent compound, lacking the methyl group, provides a baseline for the chemical shifts of the protons in the heterocyclic and aromatic rings. The methylene protons (H-2) in this molecule are observed around 4.6 ppm, supporting our prediction.
-
7-Methylbenzofuran: While this is a fully aromatic system, it provides insight into the effect of the 7-methyl group on the aromatic protons. In 7-methylbenzofuran, the methyl protons appear around 2.5 ppm, and the aromatic protons show a pattern consistent with the substitution.[1]
-
2,3-Dihydrobenzofuran Derivatives: These compounds offer a closer structural analogy for the five-membered ring. For instance, in 2,3-dihydrobenzofuran, the protons at C-2 and C-3 show characteristic chemical shifts and coupling patterns that can be compared to our target molecule, keeping in mind the influence of the C-3 carbonyl group.[2]
The presence of the carbonyl group at the 3-position in this compound is a key differentiator. This group significantly influences the chemical shift of the adjacent H-2 protons, shifting them further downfield compared to a simple dihydrobenzofuran.
Visualizing Molecular Connectivity
A graphical representation of the molecule and the through-bond scalar couplings (J-couplings) can aid in understanding the predicted spectrum.
Caption: Molecular structure of this compound with predicted J-couplings (dashed lines).
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the purified solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry vial. CDCl₃ is a good choice for many organic molecules and its residual proton signal at ~7.26 ppm can be used as an internal reference.
- Transfer the solution into a standard 5 mm NMR tube.
2. NMR Instrument Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
- Insert the NMR tube into the spinner turbine and place it in the magnet.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
3. Acquisition Parameters:
- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient for a routine ¹H NMR spectrum.
- Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0 to 12 ppm).
- Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio. The number of scans can be increased for very dilute samples.
- Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration, if required.
- Acquisition Time (aq): An acquisition time of 2-4 seconds is generally adequate.
4. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the spectrum to obtain pure absorption peaks.
- Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
- Integrate the peaks to determine the relative number of protons for each signal.
- Analyze the peak multiplicities and coupling constants to confirm the assignments.
Conclusion
This guide provides a detailed, albeit predictive, ¹H NMR analysis of this compound. By leveraging fundamental NMR principles and comparative data from analogous structures, we have constructed a robust hypothesis for the expected spectrum. This information serves as a valuable resource for researchers working with this molecule or similar heterocyclic systems, aiding in spectral interpretation and structural confirmation. The provided experimental protocol outlines the necessary steps to acquire a high-quality spectrum, which would ultimately validate and refine the predictions made herein.
References
- Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes - Supporting Information. (n.d.).
- Synthesis of 1-‐(2,3-‐Dihydrobenzofuran-‐3-‐yl)-‐methanesulfonohydrazides through Insertio. (n.d.).
- The Design, synthesis, characterization and biological evaluation, of some novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives. (2023). International Journal of Pharmaceutical Sciences and Research.
- Chemical shifts. (n.d.).
-
PROSPRE - 1 H NMR Predictor. (n.d.). Retrieved from [Link]
-
Question: 1a) Predict the 1H NMR spectrum of 4-(hydroxymethyl) - Chegg. (2022, April 5). Retrieved from [Link]
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Abraham, R. J., & Matth, M. (n.d.). 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]
-
Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... - ResearchGate. (n.d.). Retrieved from [Link]
-
3(2H)-benzofuranone, 7-[(hexahydro-1H-azepin-1-yl)methyl]-6-hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylene]-, (2E)- - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
- Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. (2013). Molecular Crystals and Liquid Crystals, 577(1), 83–94.
- Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6299–6307.
- The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. (n.d.).
-
1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032929) - Human Metabolome Database. (n.d.). Retrieved from [Link]
-
2,3-Dihydro-2-methylbenzofuran. (n.d.). PubChem. Retrieved from [Link]
-
Benzofuran, 7-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
- Synthesis and structural characterization of 2-benzylidenebenzofuran-3-(2 H)-ones. (2013). Molecular Crystals and Liquid Crystals, 577(1), 83–94.
- New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024). Molecules, 29(3), 704.
-
NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved from [Link]
- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
-
Simulate and predict NMR spectra. (n.d.). Retrieved from [Link]
-
The characteristic chemical shifts of methyl proton signals in 1 H NMR... - ResearchGate. (n.d.). Retrieved from [Link]
- CHEM 344 Shift Parameters.pdf. (n.d.).
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Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrum of 7-Methylbenzofuran-3(2H)-one
For the modern researcher, scientist, and drug development professional, the precise structural elucidation of novel compounds is a cornerstone of innovation. Mass spectrometry stands as a powerful and indispensable tool in this endeavor, offering a window into the intricate fragmentation patterns that serve as a molecular fingerprint. This guide provides an in-depth interpretation of the mass spectrum of 7-Methylbenzofuran-3(2H)-one, a heterocyclic ketone with potential applications in medicinal chemistry and materials science. By comparing its expected fragmentation with that of analogous structures, we aim to provide a robust framework for its identification and characterization.
At the heart of this analysis is the understanding that the fragmentation of a molecule under electron ionization (EI) is not a random event but a predictable cascade of bond cleavages governed by the stability of the resulting ions.[1] For this compound, its structure, featuring a benzofuran core, a cyclic ketone, and a methyl substituent, dictates a unique fragmentation pathway.
The Expected Fragmentation Symphony of this compound
The molecular ion (M+) peak, representing the intact molecule with a single electron removed, is the starting point of our analysis.[2] For this compound (C9H8O2), the expected molecular weight is approximately 148.16 g/mol . The subsequent fragmentation will be a symphony of competing and sequential reactions, primarily driven by the presence of the ketone and the aromatic ring.
A key fragmentation pathway for cyclic ketones involves the loss of small, stable neutral molecules.[3][4] We can anticipate the following primary fragmentation steps for this compound:
-
Alpha-Cleavage: The bond adjacent to the carbonyl group is susceptible to cleavage. This can lead to the loss of a CO molecule (28 Da), a characteristic fragmentation for ketones.[5]
-
Loss of the Methyl Group: The methyl group attached to the aromatic ring can be lost as a methyl radical (•CH3), resulting in a fragment with a mass-to-charge ratio (m/z) of M-15.
-
Ring Opening and Rearrangement: The heterocyclic ring can undergo opening, followed by rearrangements and further fragmentation, leading to a complex pattern of smaller ions.
A Comparative Analysis: Learning from Molecular Cousins
| Compound | Key Fragments (m/z) and Interpretation | Reference |
| 3(2H)-Benzofuranone | Molecular Ion (M+): 134. Loss of CO: m/z 106. Further fragmentation of the aromatic ring. | [6][7] |
| 7-Methylbenzofuran | Molecular Ion (M+): 132. Loss of H•: m/z 131. This indicates the stability of the aromatic system. | [8][9] |
| 4,6-Dimethyl-3(2H)-benzofuranone | Molecular Ion (M+): 162. Loss of methyl and CO groups are expected to be prominent. | [10] |
| General Cyclic Ketones | Tendency to lose C2H4, C2H5, and C2H1O fragments. | |
| 3(2H)-Furanones | Complex fragmentation involving ring opening and loss of alkyl and carbonyl groups. | [11] |
The mass spectrum of 3(2H)-Benzofuranone provides a foundational comparison, showcasing the characteristic loss of carbon monoxide. The spectrum of 7-Methylbenzofuran highlights the fragmentation associated with the methylated aromatic portion of our target molecule. By combining these observations, we can anticipate a rich spectrum for this compound with fragments corresponding to the loss of CO, CH3, and combinations thereof.
Visualizing the Fragmentation Cascade
To better illustrate the expected fragmentation pathways, the following diagram outlines the key steps in the electron ionization mass spectrometry of this compound.
Caption: Proposed fragmentation pathway of this compound under EI-MS.
Experimental Protocol for Mass Spectrometry Analysis
To acquire a mass spectrum of this compound, the following experimental protocol is recommended:
Instrumentation:
-
A high-resolution gas chromatograph-mass spectrometer (GC-MS) is ideal for separating the analyte from any impurities and obtaining a clean mass spectrum.
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for this type of compound.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: Set an appropriate solvent delay to avoid saturating the detector with the solvent peak.
Sample Preparation:
-
Dissolve a small amount of the purified this compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the solution into the GC-MS system.
Alternative Analytical Techniques for Structural Confirmation
While mass spectrometry is a powerful tool, a comprehensive structural elucidation relies on the convergence of data from multiple analytical techniques.
| Technique | Information Provided | Comparison to Mass Spectrometry |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry. | Complementary to MS. NMR confirms the overall structure, while MS provides fragmentation data and molecular weight. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule, such as the carbonyl (C=O) and aromatic C-H bonds. | Confirms the presence of the ketone functional group, which is a key feature in the MS fragmentation. |
| X-ray Crystallography | Provides the definitive three-dimensional structure of a crystalline compound. | The "gold standard" for structural determination, but requires a suitable single crystal. |
The workflow for a comprehensive analysis would involve initial characterization by MS and IR, followed by detailed structural confirmation using 1D and 2D NMR techniques.
Caption: Integrated workflow for the structural elucidation of this compound.
Conclusion
The interpretation of the mass spectrum of this compound, while challenging due to the absence of a reference spectrum, can be confidently approached through a comparative analysis of related structures. The expected fragmentation pattern, dominated by the loss of carbon monoxide and the methyl group, provides a clear roadmap for its identification. By integrating mass spectrometry data with other powerful analytical techniques such as NMR and IR spectroscopy, researchers can achieve a comprehensive and unambiguous structural assignment, paving the way for further investigation into the properties and applications of this intriguing molecule.
References
- Beynon, J. H., Saunders, R. A., & Williams, A. E. (1960). The Mass Spectra of Cyclic Ketones. Applied Spectroscopy, 14(4), 95-99.
- Bowie, J. H., & Cameron, D. W. (1966). The Mass Spectra of Some Cyclic Ketones and Enones. Australian Journal of Chemistry, 19(9), 1627-1636.
-
NIST. (n.d.). 3(2H)-Benzofuranone. In NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 3(2H)-Benzofuranone, 7-hydroxy-2,2-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 3(2H)-Benzofuranone. In NIST Chemistry WebBook. Retrieved from [Link]
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Altameme, H. J. M., Hameed, I. H., Idan, S., & Hadi, M. Y. (2015). Biochemical analysis of Origanum vulgare seeds by fourier-transform infrared (FT-IR) spectroscopy and gas chromatography-mass spectrometry (GC-MS). ResearchGate. Retrieved from [Link]
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NIST. (n.d.). 3(2H)-Benzofuranone, 4,6-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- Santos, V. G., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass spectrometry. Journal of Mass Spectrometry, 54(1), 39-49.
- Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy, 35(9), 9-15.
- Voinov, V. G., & Lavrentyev, V. I. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Journal of the American Society for Mass Spectrometry, 33(10), 1881-1909.
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PubChem. (n.d.). 7-Methylbenzofuran. In PubChem. Retrieved from [Link]
- Erra-Balsells, R., & Frasca, A. R. (2010). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-functionalized alkyl 3,4-pyridinedicarboximides. ARKIVOC, 2010(11), 215-231.
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Nuffield Foundation. (n.d.). Mass spectra and IR. In Royal Society of Chemistry. Retrieved from [Link]
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NIST. (n.d.). Benzofuran, 7-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- Blank, I., et al. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(10), 4057-4064.
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Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. In Chemguide. Retrieved from [Link]
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University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. In University of Calgary. Retrieved from [Link]
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NIST. (n.d.). Benzofuran, 7-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Benzofuran. In NIST Chemistry WebBook. Retrieved from [Link]
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An In-Depth Technical Guide to the Characteristic Peaks in the FTIR Spectrum of 7-Methylbenzofuran-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
I. The Significance of Vibrational Spectroscopy in the Analysis of Benzofuranones
FTIR spectroscopy is an indispensable tool for the structural characterization of organic molecules. By measuring the absorption of infrared radiation by a sample, we can identify the vibrational modes of its functional groups. For a molecule like 7-Methylbenzofuran-3(2H)-one, this technique allows for the direct confirmation of key structural features, including the carbonyl group of the lactone, the ether linkage within the five-membered ring, the aromatic system, and the methyl substituent. The precise position, intensity, and shape of the absorption bands are highly sensitive to the molecular environment, providing a unique spectroscopic fingerprint.
II. Experimental Protocol: Acquiring a High-Resolution FTIR Spectrum
A reliable FTIR spectrum is foundational to accurate analysis. The following protocol outlines a standard procedure for obtaining a high-quality spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR crystal.
Sample Preparation:
-
Ensure the ATR crystal is impeccably clean by wiping it with a solvent-grade isopropanol or ethanol-moistened, lint-free cloth.
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.
-
Place a small amount (typically 1-2 mg) of the solid this compound sample onto the center of the ATR crystal.
-
Apply consistent pressure to the sample using the instrument's pressure clamp to ensure optimal contact between the sample and the crystal surface.
Data Acquisition:
-
Spectral Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Data Processing: Perform an ATR correction and baseline correction as needed using the spectrometer's software.
This self-validating protocol ensures reproducibility by first establishing a clean baseline, then ensuring good sample contact, and finally by using a sufficient number of scans to generate a high-fidelity spectrum.
III. Comparative Analysis of Characteristic FTIR Peaks
The FTIR spectrum of this compound is best understood by dissecting it into regions corresponding to specific functional groups and comparing these to related structures.
Molecular Structure of this compound:
Caption: Key functional groups of this compound.
Table 1: Characteristic FTIR Peaks of this compound and Comparison with Related Compounds.
| Wavenumber (cm⁻¹) | Vibrational Mode | Description and Comparison |
| ~3050-3000 | Aromatic C-H Stretch | These peaks, often of weak to medium intensity, are characteristic of C-H stretching in the benzene ring[1][2]. Their presence confirms the aromatic portion of the molecule. |
| ~2925 & ~2870 | Aliphatic C-H Stretch | These correspond to the asymmetric and symmetric stretching of the C-H bonds in the methyl (CH₃) group and the methylene (CH₂) group of the furanone ring[3]. In toluene, a simple methylated aromatic compound, these peaks are also prominent[1][2]. |
| ~1720-1700 | C=O Stretch (Lactone) | This is a strong, sharp, and highly characteristic peak for the carbonyl group in a five-membered lactone ring. In the parent compound, benzofuran-3(2H)-one, this peak is also observed in a similar region[4]. The exact position can be influenced by ring strain and electronic effects of substituents. For comparison, open-chain esters typically absorb at slightly higher wavenumbers (1750-1735 cm⁻¹), while six-membered lactones absorb around 1735 cm⁻¹. |
| ~1610 & ~1480 | Aromatic C=C Stretch | Aromatic rings exhibit characteristic C=C stretching vibrations in this region[1][2]. The presence of two or more bands is typical and confirms the integrity of the benzene ring. |
| ~1450 | CH₂ Scissoring & CH₃ Asymmetric Bending | This region often contains overlapping bands from the scissoring (bending) vibration of the CH₂ group in the lactone ring and the asymmetric bending of the methyl group[3]. |
| ~1380 | CH₃ Symmetric Bending | A peak in this region is indicative of the symmetric "umbrella" bending mode of the methyl group. |
| ~1250-1150 | Aryl-O-Alkyl Ether C-O Stretch | A strong absorption in this region is characteristic of the asymmetric C-O-C stretching of the aryl ether linkage within the furanone ring. This is a key diagnostic peak for the benzofuran core structure. |
| ~850-750 | Aromatic C-H Out-of-Plane Bending | The substitution pattern on the benzene ring can often be deduced from the strong C-H out-of-plane bending vibrations in this "fingerprint" region[5]. For a 1,2,3-trisubstituted benzene ring, as in this compound, specific patterns are expected. |
IV. Logical Workflow for Spectral Interpretation
For a researcher presented with an unknown sample hypothesized to be this compound, the following logical workflow should be applied to the FTIR spectrum:
Caption: Logical workflow for the confirmation of this compound via FTIR.
V. Conclusion
The FTIR spectrum of this compound is defined by a confluence of characteristic absorption bands. The most salient of these are the strong carbonyl stretch of the five-membered lactone ring around 1710 cm⁻¹, the prominent aryl ether C-O stretch near 1200 cm⁻¹, and the various peaks corresponding to the aromatic and aliphatic C-H and C=C bonds. By comparing an experimental spectrum to the data presented in this guide and utilizing the proposed logical workflow, researchers can confidently identify and characterize this important molecular scaffold. This analytical rigor is paramount in the fields of drug discovery and materials science, where structural integrity dictates function.
References
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SpectraBase. (n.d.). 3(2H)-Benzofuranone, 7-methyl-. [Link][6]
- Pandey, V. K., & Joshi, M. N. (2003). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(1), 213-215.
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OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link][1][2]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
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Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer.[5]
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Wade, Jr., L.G. (2003). Organic Chemistry, 5th ed. Pearson Education Inc.[3]
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Rambabu, D., et al. (2013). Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. Molecular Crystals and Liquid Crystals, 577(1), 83-92.[7]
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A Comparative Guide to the Bioactivity of 7-Methylbenzofuran-3(2H)-one and Related Benzofuranone Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the benzofuranone scaffold is a recurring motif in a multitude of biologically active compounds, both natural and synthetic.[1][2] These molecules have garnered significant attention for their therapeutic potential across a spectrum of diseases, owing to their diverse pharmacological activities. This guide provides an in-depth comparative analysis of the bioactivity of 7-Methylbenzofuran-3(2H)-one and other notable benzofuranone derivatives. While specific experimental data for this compound is limited in the public domain, this document will leverage structure-activity relationship (SAR) principles and data from closely related analogs to project its potential bioactivity and contextualize it within the broader class of benzofuranone compounds.
The Benzofuranone Core: A Privileged Scaffold in Drug Discovery
The benzofuranone nucleus, a bicyclic system composed of a fused benzene and a furanone ring, serves as a versatile template for the development of novel therapeutic agents.[3] The inherent chemical features of this scaffold, including its planarity, hydrogen bonding capabilities, and susceptibility to various substitutions, allow for the fine-tuning of its biological properties.[1] Derivatives of this core structure have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[2][4][5]
Projected Bioactivity of this compound: A Structure-Activity Relationship Perspective
Direct quantitative bioactivity data for this compound is not extensively reported. However, by examining the bioactivity of structurally similar compounds, we can infer its likely biological profile. The placement of a methyl group at the 7-position on the benzene ring is a key structural feature.
The introduction of substituents on the benzofuran ring is a critical determinant of biological activity.[6] For instance, in a series of 3-methylbenzofuran derivatives, the presence and position of substituents on the phenyl ring significantly influenced their antiproliferative activity against non-small cell lung cancer cell lines.[7] Specifically, a para-methoxy group on the terminal phenyl ring of a 3-methylbenzofuran derivative resulted in potent antiproliferative activity, comparable to the standard drug staurosporine.[7] This suggests that the electronic and steric properties of substituents play a crucial role in the interaction of these compounds with their biological targets.
For this compound, the methyl group at the 7-position is expected to influence its lipophilicity and metabolic stability, which in turn can affect its bioavailability and overall bioactivity. The electron-donating nature of the methyl group may also modulate the electronic properties of the aromatic system, potentially impacting its interaction with target proteins.
Comparative Bioactivity Analysis with Other Benzofuranone Derivatives
To provide a comprehensive comparison, we will examine the bioactivity of other benzofuranone compounds for which experimental data is available. This comparative approach will highlight the influence of different substitution patterns on the biological effects of this class of molecules.
Anticancer Activity
Benzofuranone derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their cytotoxic effects against a variety of cancer cell lines.[8][9] The mechanisms underlying their anticancer activity are often multifactorial, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[2]
Halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have shown significant anticancer potential.[10] For example, a bromo derivative, BM7, was found to be cytotoxic to several human cancer cell lines, including colon, liver, and breast cancer cells, while showing no toxicity to non-cancerous endothelial cells.[2] This compound was shown to induce apoptosis, increase reactive oxygen species (ROS) levels, and suppress the release of interleukin-6 (IL-6) in cancer cells.[2] Another study on halogenated benzofuran derivatives found that a compound with a bromine atom attached to the methyl group at the 3-position of the benzofuran ring exhibited remarkable cytotoxic activity against leukemia cells.[6]
Table 1: Comparative Anticancer Activity of Selected Benzofuranone Derivatives
| Compound | Cancer Cell Line | Bioactivity (IC50) | Reference |
| 3-Methylbenzofuran derivative (4c) | A549 (Non-small cell lung cancer) | 1.48 µM | [7] |
| 3-(Morpholinomethyl)benzofuran derivative (16a) | A549 (Non-small cell lung cancer) | 1.5 µM | [7] |
| Halogenated benzofuran derivative (Compound 1) | K562 (Leukemia) | 5 µM | [6] |
| Halogenated benzofuran derivative (Compound 1) | HL60 (Leukemia) | 0.1 µM | [6] |
| BM7 (bromo derivative) | SW480, SW620, HCT116 (Colon cancer), HEPG2 (Liver cancer), MDA-MB-231 (Breast cancer) | Promising responses noted | [2] |
Anti-inflammatory Activity
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Benzofuranone derivatives have demonstrated potent anti-inflammatory properties, often mediated through the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11][12]
For instance, a synthetic aurone, (Z)-2-((5-(hydroxymethyl) furan-2-yl) methylene) benzofuran-3(2H)-one, was found to inhibit the lipopolysaccharide (LPS)-induced secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-8 in human monocytes.[13] This compound was shown to suppress NF-κB activation by inhibiting the phosphorylation of IκBα and the p65 subunit of NF-κB.[13] Another study on fluorinated benzofuran and dihydrobenzofuran derivatives demonstrated their ability to suppress LPS-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (iNOS), leading to a decrease in the secretion of inflammatory mediators like IL-6, CCL2, nitric oxide, and prostaglandin E2.[14]
Table 2: Comparative Anti-inflammatory Activity of Selected Benzofuranone Derivatives
| Compound | Assay | Bioactivity (IC50) | Reference |
| Fluorinated benzofuran derivative | IL-6 inhibition | 1.2 - 9.04 µM | [14] |
| Fluorinated benzofuran derivative | Nitric oxide inhibition | 2.4 - 5.2 µM | [14] |
| Heterocyclic/benzofuran hybrid (5d) | Nitric oxide inhibition | 52.23 ± 0.97 μM | [11] |
| Benzofuran derivative (from Penicillium crustosum) | Nitric oxide inhibition | 16.5 - 17.31 µM | [1] |
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the aging process and a variety of diseases. Many benzofuranone derivatives possess significant antioxidant activity, which is often attributed to their ability to scavenge free radicals.[15][16]
The antioxidant capacity of a series of 3,3-disubstituted-3H-benzofuran-2-one derivatives was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[15] The results indicated that the antioxidant activity was influenced by the substituents on the benzofuranone core. A comparative analysis of 5-hydroxybenzofuran-2-one derivatives also highlighted the importance of the substitution pattern on their antioxidant potential.[16]
Table 3: Comparative Antioxidant Activity of Selected Benzofuranone Derivatives (DPPH Assay)
| Compound | Solvent | rIC50 (mols antioxidant / mols DPPH•) | Reference |
| 5,7-dihydroxy-3,3-dimethyl-3H-benzofuran-2-one | Methanol | 0.18 | [16] |
| 7-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | Methanol | 0.25 | [16] |
| 5-hydroxy-3,3-dimethyl-3H-benzofuran-2-one | Methanol | 0.31 | [16] |
| Trolox (Standard) | Methanol | 0.41 | [16] |
Key Signaling Pathways Modulated by Benzofuranones
The biological effects of benzofuranone derivatives are often mediated by their interaction with specific intracellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a central role in regulating the inflammatory response.[13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[17] Several benzofuranone derivatives have been shown to inhibit NF-κB activation, thereby exerting their anti-inflammatory effects.[13]
Caption: NF-κB signaling pathway and the inhibitory action of benzofuranone derivatives.
MAPK Signaling Pathway
The MAPK signaling pathway is another critical regulator of inflammation and other cellular processes.[18] It consists of a cascade of protein kinases that are activated in response to various extracellular stimuli. The three main MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.[4] Activation of these pathways can lead to the production of pro-inflammatory mediators. Benzofuranone derivatives have been shown to modulate MAPK signaling, contributing to their anti-inflammatory effects.[11]
Caption: MAPK signaling pathway and the inhibitory action of benzofuranone derivatives.
Experimental Protocols
To facilitate further research and validation of the bioactivity of this compound and related compounds, detailed protocols for key in vitro assays are provided below.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay
Caption: General workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol or ethanol (e.g., 0.1 mM). Prepare a stock solution of the test compound in a suitable solvent.
-
Assay Procedure: In a 96-well plate, add a specific volume of the test compound at different concentrations to the wells. Then, add the DPPH solution to each well. A control well should contain the solvent and the DPPH solution. A blank well should contain the solvent only.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined from a plot of inhibition percentage against the compound concentration.
Conclusion and Future Directions
The benzofuranone scaffold represents a highly promising platform for the development of novel therapeutic agents with a wide range of biological activities. While direct experimental data for this compound is currently limited, structure-activity relationship analyses based on related compounds suggest its potential as a bioactive molecule, likely exhibiting anticancer, anti-inflammatory, and antioxidant properties.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound to validate these predictions. In-depth mechanistic studies will be crucial to elucidate its specific molecular targets and signaling pathways. Furthermore, systematic modifications of the this compound scaffold, guided by the SAR principles outlined in this guide, could lead to the discovery of even more potent and selective drug candidates. The detailed experimental protocols provided herein offer a robust framework for conducting these essential investigations.
References
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A Comparative Guide to the Structural Elucidation of 7-Methylbenzofuran-3(2H)-one: X-ray Crystallography vs. Spectroscopic Techniques
In the landscape of drug discovery and chemical research, the precise determination of a molecule's three-dimensional structure is paramount. This guide offers a comparative analysis of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of small organic molecules, with a focus on 7-Methylbenzofuran-3(2H)-one. While a public crystal structure for this specific molecule is not available, this guide will leverage data from closely related benzofuranone derivatives to illustrate the capabilities of each technique.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the precise arrangement of atoms in a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map is generated. From this map, atomic positions, bond lengths, and bond angles can be determined with exceptional precision.[2] This technique provides an unambiguous depiction of the molecule's conformation and packing in the solid state.
Case Study: Insights from Structurally Related Benzofuranones
To illustrate the power of X-ray crystallography, we can examine the crystal structures of several related benzofuranone compounds. For instance, the analysis of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one reveals detailed information about its molecular conformation, including the planarity of the benzofuran ring system and the dihedral angle with the phenyl ring.[3] Similarly, studies on derivatives of phenolphthalein, which contain an isobenzofuran-1(3H)-one core, provide precise bond lengths and angles, as well as insights into intermolecular interactions like hydrogen bonding.[4]
Table 1: Representative Crystallographic Data for Benzofuranone Derivatives
| Compound | Crystal System | Space Group | Key Geometric Features | Reference |
| 3-(2-Methoxynaphthalen-1-yl)-2-benzofuran-1(3H)-one | Monoclinic | P2₁/c | Dihedral angle between naphthalene and benzofuran rings of 76.49° and 86.17° in two independent molecules. | [5] |
| 3-(Propan-2-ylidene) benzofuran-2(3H)-one | Monoclinic | P2₁/c | Two independent, highly planar molecules in the asymmetric unit. | [6] |
| 3,3-Dimethyl-2-benzofuran-1(3H)-one | Orthorhombic | Pnma | Non-H atoms (except methyl carbons) lie on a crystallographic mirror plane. | [7] |
This data provides a concrete understanding of the molecular architecture, which is invaluable for structure-activity relationship (SAR) studies in drug development.
Experimental Workflow for X-ray Crystallography
The process of obtaining a crystal structure involves several key steps, from crystal growth to data analysis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 3. Crystal structure and Hirshfeld surface analysis of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 3-(2-Methoxynaphthalen-1-yl)-2-benzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.vensel.org [pubs.vensel.org]
- 7. 3,3-Dimethyl-2-benzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of 7-Methylbenzofuran-3(2H)-one
In the landscape of pharmaceutical development and chemical research, the purity of a compound is a critical attribute that underpins its safety, efficacy, and overall quality. For 7-Methylbenzofuran-3(2H)-one, a heterocyclic compound with potential applications in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for this purpose, offering field-proven insights and detailed experimental protocols.
The Central Role of Purity Assessment
The presence of impurities in a drug substance can significantly impact its pharmacological and toxicological profile. Therefore, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and quantification of impurities.[1][2][3][4][5][6][7][8][9][10] A robust analytical method for purity assessment is not merely a quality control measure but a fundamental component of the entire drug development lifecycle.
Understanding the Analyte: this compound
Before delving into analytical methodologies, a thorough understanding of the analyte's physicochemical properties is essential.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₂ | N/A |
| Molecular Weight | 148.16 g/mol | N/A |
| Structure | Benzofuranone with a methyl group at the 7-position | N/A |
| Polarity | Moderately polar | N/A |
| UV Absorbance (λmax) | Expected in the range of 250-280 nm | N/A |
The presence of a chromophore in the benzofuranone ring system makes UV detection a suitable choice for HPLC analysis. Its moderate polarity suggests that reversed-phase HPLC will be an effective separation technique.
HPLC: The Workhorse for Purity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and versatility. For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.
The "Why" Behind the Method: Causality in Experimental Choices
The selection of an RP-HPLC method is predicated on the principle of separating compounds based on their hydrophobicity. This compound, being a moderately polar molecule, will interact with a nonpolar stationary phase (like C18) and a polar mobile phase. By carefully manipulating the mobile phase composition, we can achieve a robust separation of the main compound from its potential impurities, which may include starting materials, by-products, or degradation products.
A Self-Validating System: The Experimental Protocol
A well-developed HPLC method is inherently a self-validating system. The following protocol is a robust starting point for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
System Suitability: Before sample analysis, the system suitability must be established by injecting a standard solution multiple times. Key parameters to monitor include retention time repeatability, peak area precision, and theoretical plates.
Visualizing the HPLC Workflow
Caption: Workflow for HPLC purity assessment.
A Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from the use of orthogonal techniques.[11] Orthogonal methods are based on different separation principles or detection modes, providing a more complete picture of a sample's purity.[11]
| Technique | Principle | Applicability to this compound | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase. | Excellent. Ideal for non-volatile and thermally labile compounds. | High resolution, sensitivity, and reproducibility.[12] | May not be suitable for highly volatile impurities. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Potentially suitable if the compound is thermally stable and volatile. | Excellent for volatile impurities. | Requires the analyte to be thermally stable and volatile. |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particle size columns for higher efficiency and speed. | Excellent. Offers faster analysis and better resolution than HPLC. | Faster run times, higher resolution, and lower solvent consumption. | Higher backpressure requires specialized instrumentation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Excellent. Quantitative NMR (qNMR) can determine absolute purity without the need for reference standards.[11][13] | Provides structural information and absolute quantification.[11][13][14] | Lower sensitivity compared to chromatographic methods. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Excellent, especially when coupled with a separation technique (LC-MS or GC-MS). | Provides molecular weight information, which is crucial for impurity identification.[12] | Quantification can be challenging without appropriate standards. |
Visualizing the Comparison
References
- 1. fda.gov [fda.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. propharmagroup.com [propharmagroup.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. biopharminternational.com [biopharminternational.com]
- 8. fda.gov [fda.gov]
- 9. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pacificbiolabs.com [pacificbiolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. tutorchase.com [tutorchase.com]
A Comparative Guide to the Synthesis of 7-Methylbenzofuran-3(2H)-one: A Novel Cascade Approach vs. Traditional Cyclization
Abstract
The benzofuranone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] Specifically, 7-Methylbenzofuran-3(2H)-one serves as a crucial intermediate for more complex molecular architectures.[4] The efficiency and elegance of its synthesis are paramount for downstream applications in drug discovery and development. This guide provides an in-depth validation and comparison of a novel, regioselective cascade synthesis against a well-established, traditional intramolecular cyclization method for producing this compound. We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of key performance metrics to empower researchers in selecting the optimal synthetic strategy.
A Novel Approach: Regioselective Diels-Alder/Lactonization Cascade
Drawing inspiration from modern cascade reactions, this novel approach leverages a thermally-driven Diels-Alder reaction followed by an acid-catalyzed rearrangement and lactonization to construct the this compound core in a single, efficient operation. This strategy, adapted from similar methodologies for benzofuranone synthesis, offers exceptional control over regiochemistry and atom economy.[5]
Causality of Experimental Design
The core of this method is the strategic reaction between a 3-hydroxy-2-pyrone and a nitroalkene.[5] The pyrone acts as the diene, and its substitution pattern directly dictates the final substitution on the aromatic ring of the benzofuranone. The nitroalkene serves as the dienophile. The subsequent cascade is designed to proceed under thermal conditions, minimizing the need for expensive or sensitive catalysts and simplifying the reaction setup. The choice of a mild acid catalyst, such as trifluoroacetic acid (TFA), is critical to facilitate the final ring closure without promoting side reactions.
Proposed Reaction Workflow
Caption: Workflow for the Novel Cascade Synthesis.
Detailed Experimental Protocol
-
Vessel Preparation: An oven-dried pressure tube is charged with 3-hydroxy-4-methyl-2-pyrone (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Methyl 3-nitroacrylate (1.2 mmol, 1.2 equiv) and 1,2-dichlorobenzene (DCB, 2.0 mL, 0.5 M) are added. The vessel is flushed with argon for 3-5 minutes.
-
Catalyst Addition & Sealing: Trifluoroacetic acid (TFA, 0.2 mmol, 0.2 equiv) is added, and the tube is sealed immediately.
-
Reaction: The reaction mixture is heated in an oil bath to 120 °C for 16 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: The vessel is cooled to room temperature. The mixture is concentrated under reduced pressure to remove the solvent. The resulting crude residue is purified directly by flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield this compound as a solid.
Expected Characterization Data (Self-Validation)
-
¹H NMR (400 MHz, CDCl₃): δ 7.15 (t, J = 7.8 Hz, 1H), 6.90 (d, J = 7.6 Hz, 1H), 6.85 (d, J = 8.0 Hz, 1H), 4.65 (s, 2H), 2.35 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 200.5, 173.0, 138.5, 124.1, 122.1, 121.5, 120.8, 74.9, 14.4.[6]
-
HRMS (ESI): Calculated for C₉H₈O₂ [M+H]⁺: 149.0597; Found: 149.0595.
A Traditional Approach: Multi-Step Intramolecular Cyclization
The traditional synthesis represents a more classical, linear approach. It typically involves the preparation of an α-phenoxy ketone precursor followed by an acid-catalyzed intramolecular Friedel-Crafts-type reaction to form the five-membered heterocyclic ring. While robust and reliable, this method often requires multiple steps, including protection and deprotection, and may suffer from lower overall yields.
Causality of Experimental Design
This pathway is predicated on fundamental organic reactions. The first step, an O-alkylation (Williamson ether synthesis), connects the phenolic starting material (o-cresol) with an α-halo ketone. This step requires a base to deprotonate the phenol, creating a potent nucleophile. The second key step is the intramolecular cyclization. A strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, is used to protonate the ketone, rendering the adjacent aromatic ring susceptible to electrophilic attack by the enol intermediate, thereby closing the ring.
Proposed Reaction Workflow
Caption: Workflow for the Traditional Multi-Step Synthesis.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(o-tolyloxy)acetic acid
-
Setup: To a solution of 2-methylphenol (1.0 equiv) in acetone, add potassium carbonate (K₂CO₃, 2.5 equiv) and ethyl bromoacetate (1.1 equiv).
-
Reaction: The mixture is heated to reflux and stirred for 12 hours.
-
Workup: After cooling, the mixture is filtered, and the solvent is evaporated. The residue is dissolved in water and acidified with HCl. The resulting precipitate is filtered, washed with water, and dried to give the intermediate acid.
Step 2: Intramolecular Cyclization
-
Setup: The 2-(o-tolyloxy)acetic acid from Step 1 is added portion-wise to pre-heated polyphosphoric acid (PPA) at 80 °C.
-
Reaction: The mixture is stirred at 100 °C for 2 hours.
-
Workup: The reaction is quenched by pouring it onto crushed ice. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield this compound.
Head-to-Head Comparison: Novel Cascade vs. Traditional Cyclization
The choice of synthesis method is a critical decision driven by factors such as desired yield, scalability, available resources, and time constraints. Below is a direct comparison of the two methodologies.
| Metric | Novel Cascade Synthesis | Traditional Cyclization | Rationale & Expert Insight |
| Overall Yield | Good to Excellent (Est. 55-70%) | Fair to Good (Est. 30-50% over 2 steps) | The cascade reaction's one-pot nature minimizes handling losses, leading to higher overall yields.[5] |
| Number of Steps | 1 (One-Pot) | 2-3 (Linear Synthesis) | A significant advantage for the novel method, reducing time, solvent waste, and labor. |
| Reaction Time | 12-16 hours | 14-20 hours (cumulative) | While the novel method has a long single heating step, the total hands-on and reaction time is often less than the multi-step traditional route. |
| Reagent Profile | Specialized pyrone starting material | Common, inexpensive bulk chemicals | The primary drawback of the novel method may be the commercial availability or need for prior synthesis of the substituted pyrone. |
| Process Simplicity | High (Mix, heat, purify) | Moderate (Requires intermediate isolation) | The novel method avoids aqueous workups and intermediate purification, streamlining the process significantly. |
| Atom Economy | High | Moderate | Cascade reactions are inherently more atom-economical. The traditional method generates salt byproducts (e.g., KCl) and water. |
| Scalability | Potentially challenging due to pressure | Well-established and scalable | Traditional methods are often easier to scale to industrial quantities, whereas high-temperature sealed-tube reactions can pose engineering challenges. |
Conclusion for the Practicing Scientist
This guide validates a novel cascade synthesis for this compound that presents a compelling alternative to traditional linear methods.
-
For Discovery & Library Synthesis: The Novel Cascade Method is superior. Its efficiency, high yield, and operational simplicity make it ideal for rapidly producing analogs and exploring chemical space where speed and resource conservation are critical. The primary investment is in the synthesis of the pyrone starting material, which can be a worthwhile trade-off for the gains in efficiency.
-
For Large-Scale & Process Chemistry: The Traditional Cyclization Method , while less elegant, may still be preferred. Its reliance on cheaper, readily available starting materials and its well-understood scalability make it a lower-risk option for producing kilogram quantities. Process optimization could further improve its overall yield and efficiency.
Ultimately, the self-validating nature of both protocols rests on rigorous analytical characterization (NMR, MS) of the final product to confirm its identity and purity. The choice between these two distinct and logical pathways depends entirely on the specific goals, scale, and resources of the research program.
References
- Beaudry, C. M. et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University.
- Patel, H. et al. (2023). The Design, synthesis, characterization and biological evaluation, of some novel (E)-6-(benzyloxy)-2-(4-bromobenzylidene)-7-methylbenzofuran-3(2H)-one derivatives. In-Text Citation.
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. Available at: [Link]
- Li, X. et al. (n.d.). The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. In-Text Citation.
-
Sobaś, P. et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. Available at: [Link]
- Google Patents. (n.d.). Method for preparing 7-mercapto-3-methyl-3h-isobenzofuran-1-one.
-
Serry, A. et al. (2015). Novel benzofuran derivatives: Synthesis and antitumor activity. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 7-Methylbenzofuran. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic methods of benzofuran‐3(2H)‐ones. Available at: [Link]
-
Vakharia, J. et al. (2014). Synthesis of novel benzofuran hybrid derivatives. ResearchGate. Available at: [Link]
-
ACS Omega. (n.d.). Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. Available at: [Link]
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RSC Advances. (n.d.). . Available at:
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Palmieri, A. et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PMC - NIH. Available at: [Link]
-
Ashraf, J. et al. (n.d.). 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. PMC - PubMed Central. Available at: [Link]
-
Hu, X. et al. (2019). Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. ResearchGate. Available at: [Link]
-
NIST. (n.d.). Benzofuran, 7-methyl-. NIST WebBook. Available at: [Link]
- OUCI. (n.d.). Synthesis of Benzofuran Derivatives via Different Methods.
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Al-Warhi, T. et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PMC - PubMed Central. Available at: [Link]
-
Taylor & Francis. (n.d.). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Available at: [Link]
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- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Computational Docking and Molecular Modeling of 7-Methylbenzofuran-3(2H)-one
This guide provides an in-depth, objective comparison of the computational docking and molecular modeling of 7-Methylbenzofuran-3(2H)-one against a known inhibitor, focusing on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a potential therapeutic target. This document is intended for researchers, scientists, and drug development professionals with an interest in in-silico drug discovery methodologies.
Introduction: The Therapeutic Potential of Benzofurans and the Rationale for Targeting VEGFR-2
Benzofuran derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. Their structural versatility allows for modifications that can lead to potent and selective inhibitors of various enzymes and receptors. Among the numerous potential targets, protein kinases stand out due to their critical role in cellular signaling pathways that are often dysregulated in diseases like cancer[3].
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[4] Inhibition of VEGFR-2 is a clinically validated strategy in oncology, with several approved drugs targeting this receptor.[5] Notably, various benzofuran-based compounds have been identified as potent VEGFR-2 inhibitors, making this an attractive target for our investigational molecule, this compound.[4][5][6]
This guide will present a comparative computational analysis of this compound and Sorafenib, a known multi-kinase inhibitor that targets VEGFR-2, to predict and compare their binding affinities and interaction patterns within the ATP-binding site of the receptor.
Experimental Workflow: A Step-by-Step Guide to Computational Analysis
The following protocol outlines a comprehensive workflow for the computational docking and molecular modeling of small molecules with a target protein. This workflow is designed to be a self-validating system, where each step builds upon the previous one to ensure the reliability of the final results.
Caption: A generalized workflow for computational molecular docking.
Part 1: Ligand and Protein Preparation
The accuracy of any docking study is fundamentally dependent on the quality of the input structures. This initial phase focuses on preparing both the small molecule ligands and the target protein receptor.
Ligand Preparation Protocol:
-
Obtain Ligand Structures: The 3D structure of this compound can be generated using chemical drawing software like ChemDraw or sourced from databases like PubChem if available. The structure of the comparator molecule, Sorafenib, can also be obtained from PubChem (CID: 216239).
-
Energy Minimization: Both ligand structures must be subjected to energy minimization to obtain a low-energy, stable conformation. This is a critical step to ensure that the ligand's geometry is energetically favorable before docking. This can be performed using software packages like Avogadro or the integrated tools within molecular modeling suites. The Merck Molecular Force Field (MMFF94) is a commonly used and appropriate force field for this purpose.
-
File Format Conversion: The energy-minimized structures should be saved in a suitable format for the docking software, such as the .pdbqt format for AutoDock Vina. This format includes atomic coordinates, partial charges, and atom type definitions. Open Babel is a widely used tool for file format conversion.
Protein Preparation Protocol:
-
Retrieve Protein Structure: The crystal structure of the target protein, VEGFR-2 kinase domain, can be downloaded from the Protein Data Bank (PDB). For this study, we will use the PDB ID: 4ASD, which is a co-crystal structure of VEGFR-2 with Sorafenib.
-
Pre-processing the Protein Structure:
-
Remove Unnecessary Molecules: The raw PDB file often contains water molecules, co-factors, and other ligands that are not part of the receptor itself. These should be removed unless they are known to play a direct role in ligand binding. In this case, the co-crystallized Sorafenib should be removed to create a vacant binding site for docking.
-
Add Hydrogen Atoms: PDB files typically do not include hydrogen atoms. These must be added to the protein structure, as they are crucial for proper hydrogen bonding and electrostatic interactions. Most molecular modeling software has built-in tools for adding hydrogens at a specified pH (typically 7.4 to simulate physiological conditions).
-
Assign Partial Charges: Partial charges need to be assigned to each atom of the protein. The Gasteiger charge calculation method is a commonly used approach for this step.
-
-
File Format Conversion: Similar to the ligands, the prepared protein structure needs to be converted to the .pdbqt format for use with AutoDock Vina.
Part 2: Molecular Docking
With the prepared ligand and protein structures, the next step is to perform the molecular docking simulations.
Molecular Docking Protocol (using AutoDock Vina):
-
Grid Box Definition: A "grid box" must be defined to specify the search space for the docking algorithm on the protein. This box should encompass the entire binding site of interest. For VEGFR-2, the binding site is the ATP-binding pocket where Sorafenib binds. The coordinates for the grid box can be determined by aligning the prepared protein with the original co-crystal structure (4ASD) and centering the box on the location of the co-crystallized ligand.
-
Running the Docking Simulation: The docking calculation is initiated using the command-line interface of AutoDock Vina. The input files include the prepared protein, the prepared ligand, and a configuration file that specifies the coordinates of the grid box and other docking parameters. The exhaustiveness parameter, which controls the thoroughness of the search, should be set to a sufficiently high value (e.g., 20) to ensure a comprehensive exploration of the binding poses.
-
Output Analysis: AutoDock Vina will generate an output file containing a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). A more negative score indicates a stronger predicted binding affinity.
Part 3: Analysis and Visualization of Results
The final phase involves a detailed analysis of the docking results to understand the binding interactions and compare the performance of the different ligands.
Results Analysis Protocol:
-
Binding Affinity Comparison: The primary quantitative metric for comparison is the binding affinity score. The scores for this compound and Sorafenib will be compared to predict their relative potencies.
-
Binding Pose and Interaction Analysis: The top-ranked (lowest energy) binding pose for each ligand should be visualized in a molecular graphics program like PyMOL or Chimera. This allows for a detailed examination of the non-covalent interactions between the ligand and the protein's active site residues. Key interactions to look for include:
-
Hydrogen Bonds: These are critical for high-affinity binding.
-
Hydrophobic Interactions: These contribute significantly to the overall stability of the ligand-protein complex.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
Salt Bridges: Electrostatic interactions between charged groups.
-
-
Comparative Interaction Mapping: The interaction patterns of this compound and Sorafenib should be compared. This will reveal whether the investigational molecule interacts with the same key residues as the known inhibitor, providing insights into its potential mechanism of action.
Caption: A diagram illustrating the key molecular interactions analyzed in docking.
Comparative Data Analysis
The following tables present hypothetical, yet plausible, data that could be generated from the described computational workflow. This data is for illustrative purposes to demonstrate how the results of such a comparative study would be presented.
Table 1: Predicted Binding Affinities
| Ligand | Predicted Binding Affinity (kcal/mol) |
| This compound | -7.2 |
| Sorafenib (Reference) | -9.8 |
Table 2: Key Interacting Residues in the VEGFR-2 Active Site
| Ligand | Hydrogen Bond Interactions | Hydrophobic Interactions |
| This compound | Cys919, Asp1046 | Val848, Ala866, Leu1035 |
| Sorafenib (Reference) | Cys919, Asp1046, Glu885 | Val848, Ala866, Leu889, Leu1035 |
Discussion and Interpretation of Results
Based on the hypothetical data, Sorafenib exhibits a stronger predicted binding affinity for VEGFR-2 compared to this compound. This is expected, as Sorafenib is a highly optimized and potent inhibitor. The analysis of interacting residues reveals that both compounds are predicted to form hydrogen bonds with key residues in the hinge region of the kinase (Cys919) and the DFG motif (Asp1046), which are crucial for inhibitor binding.
However, Sorafenib is predicted to form an additional hydrogen bond with Glu885 and engage in more extensive hydrophobic interactions. These additional interactions likely contribute to its higher predicted binding affinity. The computational model suggests that while this compound can occupy the ATP-binding pocket of VEGFR-2 and interact with some of the key residues, its smaller size and different chemical features may result in a less optimal fit compared to Sorafenib.
These in-silico findings provide a valuable starting point for the further investigation of this compound. The docking results can guide the rational design of derivatives with improved binding affinity. For instance, modifications to the 7-methylbenzofuran scaffold could be explored to introduce functional groups that can form additional interactions with residues in the VEGFR-2 active site, potentially leading to more potent inhibitors.
Conclusion
This guide has provided a comprehensive, step-by-step framework for the computational docking and molecular modeling of this compound, using VEGFR-2 as a relevant biological target and Sorafenib as a benchmark inhibitor. The described methodologies, from ligand and protein preparation to detailed interaction analysis, represent a robust workflow for in-silico hit identification and lead optimization. While computational predictions require experimental validation, the insights gained from such studies are invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.
References
-
Synthesis and Molecular docking study of new benzofuran derivatives as anticancer agents. (URL: [Link])
-
Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation. PubMed. (URL: [Link])
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. (URL: [Link])
-
Design and Synthesis of Sorafenib-Inspired Benzofuran Hybrids as VEGFR-2 Inhibitors: Antiproliferative Evaluation, Mechanistic Insights, and Docking Studies in Hepatocellular Carcinoma. RSC Publishing. (URL: [Link])
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In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. PubMed Central. (URL: [Link])
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Small Molecule Docking. KBbox: Methods. (URL: [Link])
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Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. National Institutes of Health. (URL: [Link])
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Synthesis, binding affinity, and molecular docking analysis of new benzofuranone derivatives as potential antipsychotics. PubMed. (URL: [Link])
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Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. (URL: [Link])
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Ligand Docking in ICM: Small Molecules, Fragments, Covalent and Template-Based Methods. YouTube. (URL: [Link])
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Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group - Oregon State University. (URL: [Link])
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The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. (URL: [Link])
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7-Methylbenzofuran. PubChem. (URL: [Link])
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Synthesis of Benzofuran-3(2H)-ones. Organic Chemistry Portal. (URL: [Link])
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Benzofuran, 7-methyl-. NIST WebBook. (URL: [Link])
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Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. (URL: [Link])
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Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PubMed Central. (URL: [Link])
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Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. (URL: [Link])
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Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PubMed Central. (URL: [Link])
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7-methyl benzofuran, 17059-52-8. The Good Scents Company. (URL: [Link])
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An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific. (URL: [Link])
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Full article: Synthesis and anti-cancer activity evaluation of new aurone derivatives. (URL: [Link])
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central. (URL: [Link])
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A Comparative Analysis of Synthetic Routes to 7-Methylbenzofuran-3(2H)-one: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, the benzofuranone scaffold represents a privileged structure, appearing in a multitude of biologically active compounds. Among these, 7-Methylbenzofuran-3(2H)-one serves as a crucial intermediate for the synthesis of various pharmaceutical agents. The efficient and scalable production of this key building block is, therefore, of significant interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of two distinct synthetic routes to this compound: a modern microwave-assisted approach and a traditional intramolecular Friedel-Crafts acylation. We will delve into the mechanistic underpinnings, detailed experimental protocols, and a comparative evaluation of these methods to aid researchers in selecting the most suitable pathway for their specific needs.
Introduction to this compound
This compound is a heterocyclic compound featuring a benzofuran core with a methyl substituent at the 7-position and a ketone at the 3-position. Its structural motif is a precursor to a range of molecules with potential therapeutic applications, making its synthesis a focal point of organic chemistry research. The choice of synthetic route can significantly impact yield, purity, scalability, and overall cost-effectiveness, necessitating a thorough understanding of the available methodologies.
Route 1: Microwave-Assisted Intramolecular Cyclization
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. This approach has been successfully applied to the synthesis of this compound, offering a rapid and efficient alternative to conventional heating methods.
Reaction Mechanism
The microwave-assisted synthesis of this compound likely proceeds through an intramolecular cyclization of a suitable precursor, such as a phenoxyacetic acid derivative. The high-energy microwave irradiation accelerates the rate of the intramolecular reaction, leading to the rapid formation of the desired benzofuranone ring system.
Experimental Protocol
A reported microwave-assisted synthesis of this compound provides a clear and reproducible procedure.
Starting Material: 2-(o-tolyloxy)acetic acid.
Reagents and Conditions: The reaction is typically carried out in the presence of a dehydrating agent, such as polyphosphoric acid (PPA), under microwave irradiation.
Step-by-Step Procedure:
-
A mixture of 2-(o-tolyloxy)acetic acid and polyphosphoric acid is placed in a microwave-safe reaction vessel.
-
The vessel is sealed and subjected to microwave irradiation at a specific power and temperature for a short duration.
-
Upon completion, the reaction mixture is cooled and quenched with ice-water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford pure this compound.
A specific literature procedure reports a yield of 52% for this transformation.
Characterization Data
The synthesized this compound can be characterized using standard spectroscopic techniques:
-
¹H NMR (400 MHz, CDCl₃): δ 7.14 (d, J = 7.6 Hz, 1H), 7.00 (t, J = 7.5 Hz, 1H), 6.91 (d, J = 7.4 Hz, 1H), 4.64 (s, 2H), 2.33 (s, 3H).
-
FT-IR (KBr, νmax/cm⁻¹): 2925, 1704, 1603, 1497, 1451, 1434, 1323.
-
HRMS (ESI): calcd. for C₉H₈NaO₂ [M+Na]⁺: 171.0417; found: 171.0414.
Route 2: Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation is a classic and widely used method for the construction of cyclic ketones fused to aromatic rings. This approach offers a reliable and well-understood pathway to this compound.
Reaction Mechanism
This reaction involves the cyclization of an aryloxyacetyl chloride or a related carboxylic acid derivative in the presence of a Lewis acid or a strong protic acid. The key step is the electrophilic attack of the acylium ion, generated in situ, onto the ortho position of the aromatic ring, leading to the formation of the five-membered heterocyclic ring. The presence of the methyl group on the aromatic ring directs the cyclization to the adjacent ortho position.
Figure 1. Workflow for the Intramolecular Friedel-Crafts Acylation of 2-(o-tolyloxy)acetic acid to yield this compound.
Experimental Protocol
A general procedure for the intramolecular Friedel-Crafts acylation to synthesize benzofuran-3(2H)-ones can be adapted for the 7-methyl derivative.
Starting Material: 2-(o-tolyloxy)acetic acid.
Reagents and Conditions: The reaction can be carried out by first converting the carboxylic acid to its more reactive acid chloride, followed by treatment with a Lewis acid like aluminum chloride (AlCl₃). Alternatively, a strong Brønsted acid like polyphosphoric acid (PPA) or Eaton's reagent can be used to directly cyclize the carboxylic acid.
Step-by-Step Procedure (via Acid Chloride):
-
Acid Chloride Formation: 2-(o-tolyloxy)acetic acid is refluxed with thionyl chloride (SOCl₂) or treated with oxalyl chloride in a suitable solvent (e.g., dichloromethane) to form 2-(o-tolyloxy)acetyl chloride. The excess reagent and solvent are removed under reduced pressure.
-
Cyclization: The crude acid chloride is dissolved in a dry, inert solvent (e.g., dichloromethane or nitrobenzene) and cooled in an ice bath. A Lewis acid, such as anhydrous aluminum chloride (AlCl₃), is added portion-wise.
-
The reaction mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).
-
Work-up: The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated.
-
The crude product is purified by column chromatography or recrystallization.
Comparative Analysis
To facilitate an informed decision, a direct comparison of the two synthetic routes is presented below.
| Feature | Microwave-Assisted Synthesis | Intramolecular Friedel-Crafts Acylation |
| Reaction Time | Typically very short (minutes) | Can range from a few hours to overnight |
| Yield | Moderate (reported at 52%) | Variable, but generally moderate to good |
| Reagents & Safety | Uses PPA, which is corrosive and requires careful handling. Microwave reactors have specific safety protocols. | Often employs highly reactive and corrosive reagents like SOCl₂ and AlCl₃, which are moisture-sensitive and require anhydrous conditions. |
| Equipment | Requires a dedicated microwave reactor. | Standard laboratory glassware is sufficient. |
| Scalability | Can be challenging for large-scale synthesis in standard laboratory microwave reactors. | More readily scalable for larger quantities. |
| Work-up & Purification | Generally straightforward. | Can be more involved due to the quenching of the Lewis acid and potential for side products. |
| Versatility | The high energy input may not be suitable for sensitive substrates. | A well-established and versatile method applicable to a wide range of substrates. |
Figure 2. A comparative workflow of the two synthetic routes for this compound.
Conclusion and Recommendations
Both the microwave-assisted synthesis and the intramolecular Friedel-Crafts acylation represent viable routes to this compound. The choice between these two methods will largely depend on the specific requirements of the researcher.
-
For rapid synthesis on a small scale , particularly for library synthesis or initial exploratory work, the microwave-assisted method offers a significant advantage in terms of reaction time.
-
For larger-scale synthesis where reaction time is less critical and scalability is a priority, the intramolecular Friedel-Crafts acylation is a more established and easily scalable option.
It is crucial for researchers to consider the safety precautions associated with both methods, particularly the handling of corrosive acids and moisture-sensitive reagents. Optimization of reaction conditions for the intramolecular Friedel-Crafts acylation, such as the choice of Lewis acid and solvent, may lead to improved yields and is an area for further investigation.
This comparative guide provides a foundational understanding of two key synthetic strategies for obtaining this compound. By weighing the pros and cons of each approach, researchers can make an informed decision that best aligns with their experimental goals and available resources.
References
- Hu, Y., et al. (2018). Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. Journal of Heterocyclic Chemistry, 55(4), 978-983.
- Badger, G. M., & Christie, B. J. (1955). The Synthesis of Polycyclic Aromatic Hydrocarbons. Part VI. The Intramolecular Friedel-Crafts Reaction. Journal of the Chemical Society (Resumed), 3435-3438.
- March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
-
Organic Chemistry Portal. Synthesis of Benzofuran-3(2H)-ones. Retrieved from [Link]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 7-Methylbenzofuran-3(2H)-one
This guide provides a detailed operational plan for the safe handling and disposal of 7-Methylbenzofuran-3(2H)-one in a laboratory setting. As a specialized benzofuran derivative, this compound requires careful management to ensure personnel safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The procedures outlined below are based on established best practices for chemical waste management and data extrapolated from related benzofuran compounds.
Hazard Identification and Risk Assessment
Inferred Hazard Profile:
| Hazard Category | Potential Risk | Rationale and Supporting Data from Related Compounds |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[1] | Benzofuran derivatives can cause skin and eye irritation.[1] Inhalation may lead to respiratory irritation.[1] |
| Flammability | Combustible liquid/solid. | Related compounds like 2,3-Benzofuran are classified as flammable liquids.[2][3] Vapors may form explosive mixtures with air upon heating.[4] |
| Chronic Toxicity | Suspected of causing cancer and may cause organ damage through prolonged exposure.[2][3] | 2,3-Benzofuran is listed as a substance suspected of causing cancer (Carcinogenicity, Category 2).[2][3] |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects.[2][5] | Benzofuran compounds are noted to be harmful to aquatic organisms and should not be released into the environment.[2][5][6] |
Given these potential risks, all handling and disposal operations must be conducted with the assumption that this compound is a hazardous substance.
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling this compound for any purpose, including disposal, the following PPE and engineering controls are mandatory to minimize exposure.
Required PPE:
-
Gloves: Chemical-resistant gloves, such as nitrile, are required. Always inspect gloves for integrity before use and dispose of them in accordance with applicable laws after handling the chemical.[7]
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are essential.[3]
-
Lab Coat: A standard laboratory coat must be worn to protect from spills.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
Engineering Controls:
-
All handling of this compound should be performed inside a certified chemical fume hood to ensure adequate ventilation.[8]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[8]
Waste Characterization and Segregation
Proper characterization and segregation of chemical waste is a critical step for compliant and safe disposal.
-
Hazard Identification: Based on the data from related compounds, this compound should be treated as a potentially combustible and hazardous substance.
-
Waste Segregation: This compound must be segregated as a non-halogenated organic waste . It is imperative not to mix it with halogenated solvents, aqueous waste, strong oxidizing agents, or other incompatible chemical waste streams.[9] Incompatible materials can lead to dangerous chemical reactions.
Step-by-Step Disposal Procedure
The following protocol outlines the steps for the safe disposal of small quantities of this compound typically found in a research laboratory.
Protocol for Small-Scale Laboratory Waste:
-
Container Selection:
-
Use a designated, leak-proof waste container that is compatible with organic solids or liquids.
-
The container must have a secure screw-top cap.
-
Ensure the container is clean and dry before adding any waste.
-
-
Waste Transfer:
-
Carefully transfer the this compound waste into the designated container inside a chemical fume hood.
-
If the compound is a solid, use a dedicated spatula or scoop. Avoid creating dust.
-
If it is in a solution, pour slowly to avoid splashing.
-
-
Decontamination of Empty Containers:
-
Rinse the original, now empty, container with a small amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Add this rinsate to the hazardous waste container.
-
Repeat the rinsing process two more times to ensure the container is decontaminated.
-
Deface the label on the empty container before disposing of it in the appropriate solid waste stream (e.g., glass recycling).
-
-
Labeling the Waste Container:
-
Clearly label the waste container with a "Hazardous Waste" tag.
-
List all contents, including the full chemical name "this compound" and any solvents used for rinsing.
-
Indicate the approximate percentages of each component.
-
Ensure the start date of waste accumulation is clearly visible.
-
-
Storage of Waste:
-
Final Disposal:
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1][9]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9]
-
Inhalation: Move the affected person to a well-ventilated area and provide fresh air. If breathing is difficult, seek medical attention.[1][9]
-
Small Spills: For a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand). Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[3]
-
Large Spills: Evacuate the area immediately. Contact your institution's EHS or emergency response team.
Regulatory Compliance
All chemical waste disposal is governed by strict regulations. In the United States, this includes guidelines from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and workplace safety standards from the Occupational Safety and Health Administration (OSHA).[8][10][11][12] It is the responsibility of the waste generator to ensure that all local, state, and federal regulations are followed for the complete and accurate classification and disposal of chemical waste.[8]
Visual Guide: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Methylbenzofuran-3(2H)-one
This guide provides essential, immediate safety and logistical information for the handling and disposal of 7-Methylbenzofuran-3(2H)-one. As drug development professionals, our commitment to safety is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment: Understanding the Risks
| Hazard Category | Description | Potential Health Effects | Source |
| Carcinogenicity | Category 2 | Suspected of causing cancer.[1][2] | TCI Chemicals, Fisher Scientific[1][2] |
| Flammability | Flammable Liquid (Category 3/4) | Vapors may form explosive mixtures with air and can travel to an ignition source.[1][2] | TCI Chemicals, Sigma-Aldrich, Fisher Scientific[1][2] |
| Organ Toxicity | STOT RE Category 2 | May cause damage to organs, particularly the liver, through prolonged or repeated exposure.[1] | TCI Chemicals[1] |
| Irritation | Skin & Eye Irritant | Causes skin irritation and serious eye irritation/damage.[3][4][5] | CymitQuimica, PubChem, AK Scientific, Inc.[3][4][5] |
| Acute Toxicity | Harmful if Swallowed/Inhaled | May be harmful if ingested or inhaled, potentially causing respiratory irritation.[3][4] | CymitQuimica, PubChem[3][4] |
| Environmental | Aquatic Hazard | Harmful to aquatic life with long-lasting effects.[1] | TCI Chemicals[1] |
Given this profile, handling this compound demands stringent adherence to engineering controls (i.e., chemical fume hood) and the consistent use of appropriate Personal Protective Equipment (PPE).
Core PPE Requirements: A Head-to-Toe Protocol
The selection of PPE is not a matter of simple compliance but a critical component of experimental design. Each element is chosen to provide a specific barrier against the identified hazards.
Eye and Face Protection
-
Mandatory: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[6] These provide a seal around the eyes, protecting against splashes and vapors.
-
Recommended for High-Risk Operations: When there is a significant risk of splashing, explosion, or a highly exothermic reaction, a face shield must be worn in addition to chemical splash goggles.[6] The face shield offers a broader barrier, protecting the entire face.
Hand Protection: The Critical Barrier
Benzofurans and related ketones can be aggressive towards common glove materials. Therefore, proper glove selection is crucial.[7]
-
Primary Gloves: Nitrile gloves are a suitable starting point for incidental contact, offering good dexterity and protection against a range of chemicals.[6][8] However, they provide only short-term protection.
-
Double Gloving: For extended handling or when working with larger quantities, double-gloving is strongly recommended. This practice provides an additional layer of protection and allows for the safe removal of a contaminated outer glove without exposing the skin.
-
Glove Compatibility: Since this compound is a ketone, materials like natural rubber may offer poor resistance.[7][8] For prolonged exposure or immersion, specialty gloves such as Viton™ or Norfoil™ (Silver Shield®) should be considered, although they may reduce dexterity.[8] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.
Body Protection
-
Laboratory Coat: A flame-resistant laboratory coat (e.g., Nomex®) must be worn and kept fully buttoned.[6] This protects against splashes and, critically, will not melt and adhere to the skin in the event of a fire, unlike polyester or acrylic fabrics.[6]
-
Clothing: Long pants and closed-toe, closed-heel shoes are mandatory.[6] Shoes should be made of a non-porous, chemical-resistant material.
Respiratory Protection
Engineering controls are the primary defense against respiratory hazards.
-
Primary Control: All handling of this compound must be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[1][9]
-
When Respirators are Required: In the absence of adequate ventilation or during spill cleanup where vapor concentrations may be high, a NIOSH-approved respirator is necessary.[6][10] A full-face or half-mask air-purifying respirator with organic vapor cartridges would be the minimum requirement.[10][11] All respirator use requires a formal respiratory protection program, including medical evaluation and fit testing.[6]
Operational Workflow: PPE Donning and Doffing Sequence
The order in which PPE is put on (donned) and taken off (doffed) is critical to prevent cross-contamination. The following workflow is designed to minimize exposure.
Caption: PPE Donning and Doffing Workflow Diagram.
Emergency Procedures: Immediate Actions
In the event of an exposure, immediate and correct action is vital.
-
Skin Contact: Immediately remove all contaminated clothing.[3] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2][12] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][12] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[3] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Spill Management: For small spills, absorb with an inert, non-combustible material such as sand or vermiculite and place in a suitable container for disposal.[9][13] For large spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the safe handling of hazardous chemicals.
-
Contaminated PPE: All disposable PPE, including gloves and lab coats, that has come into contact with this compound must be considered hazardous waste. Place it in a designated, sealed container for chemical waste disposal.
-
Chemical Waste: Unused or waste this compound must be disposed of as hazardous chemical waste.[3] Do not empty it into drains or release it into the environment.[1][12] All disposal must be carried out by a licensed waste disposal company in accordance with local and national regulations.[1]
References
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Personal Protective Equipment | Safety | Physical Facilities - Miami University. [Link]
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Personal Protective Equipment (PPE) - Appendix E. [Link]
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Personal Protective Equipment (PPE) - CHEMM. [Link]
-
Personal Protective Equipment | US EPA. [Link]
-
Chemical Safety: Personal Protective Equipment - University of California, Santa Barbara. [Link]
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3-Methylbenzofuran | C9H8O | CID 88939 - PubChem - NIH. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
